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2-[(4-Bromo-3-methylanilino)methyl]-5-methoxybenzenol Documentation Hub

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  • Product: 2-[(4-Bromo-3-methylanilino)methyl]-5-methoxybenzenol
  • CAS: 306730-29-0

Core Science & Biosynthesis

Foundational

Elucidating the In Vitro Mechanism of Action for 2-[(4-Bromo-3-methylanilino)methyl]-5-methoxybenzenol

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper Executive Summary & Structural Rationale The compound 2-[(4-Bromo-3-methylanilino)methyl]-...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary & Structural Rationale

The compound 2-[(4-Bromo-3-methylanilino)methyl]-5-methoxybenzenol (CAS 306730-29-0; MW: 322.2 Da) represents a highly functionalized small-molecule hit. Structurally, it consists of a 4-bromo-3-methylaniline moiety linked via a methylene bridge to a 5-methoxyphenol ring. As a Senior Application Scientist, when approaching a novel hit of this chemotype, the mechanism of action (MoA) must be systematically deconvoluted from biophysical binding to cellular phenotype.

Pharmacophore Causality: Anilino rings are privileged scaffolds in kinase inhibitor design, frequently occupying the hydrophobic pocket adjacent to the ATP-binding site [1]. The presence of the bromine atom introduces the potential for halogen bonding —a highly directional, non-covalent interaction where the electropositive σ -hole of the halogen interacts with Lewis bases, such as the backbone carbonyls of a kinase hinge region [2]. Simultaneously, the methoxyphenol ring provides both a hydrogen bond donor (-OH) and acceptor (-OMe), enabling versatile anchoring within allosteric or orthosteric pockets.

To validate this hypothesis, we employ a self-validating in vitro workflow moving from cell-free biophysics to functional biochemical assays.

MoA_Workflow A Compound Hit CAS 306730-29-0 B Biophysical Profiling (SPR & TSA) A->B C Biochemical Assays (Kinase Selectivity) B->C D Cellular Phenotype (Target Engagement) C->D

Fig 1. Stepwise in vitro workflow for elucidating the mechanism of action.

Phase 1: Biophysical Target Deconvolution

Surface Plasmon Resonance (SPR) Kinetics

Surface Plasmon Resonance (SPR) is the gold standard for label-free, real-time quantification of small molecule-protein interactions [3].

Rationale & Causality: Because the analyte (322.2 Da) is significantly smaller than typical protein targets, the mass shift upon binding is minimal. To maximize the signal-to-noise ratio, the target protein must be immobilized at a high density. Furthermore, because the compound is hydrophobic and requires DMSO for solubility, rigorous solvent correction must be applied to account for bulk refractive index changes caused by the solvent.

Self-Validating Protocol:

  • Surface Preparation: Dock a CM5 (carboxymethyl dextran) sensor chip into the SPR instrument. Activate Flow Cell 2 (Fc2) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

  • Immobilization: Inject the recombinant target kinase (e.g., p38 α MAPK or EGFR) diluted in 10 mM Sodium Acetate (pH 4.5) to achieve an immobilization level of ~5,000 Response Units (RU). Block unreacted esters with 1 M Ethanolamine.

  • Control Flow Cell: Treat Flow Cell 1 (Fc1) with EDC/NHS and Ethanolamine without protein to serve as an inline reference (Fc2 - Fc1).

  • Solvent Correction: Prepare a 5-point DMSO calibration curve (4.5% to 5.5% DMSO in running buffer) to correct for bulk refractive index anomalies.

  • Analyte Injection: Prepare a 2-fold dilution series of 2-[(4-Bromo-3-methylanilino)methyl]-5-methoxybenzenol (0.1 µM to 10 µM) in PBS-P+ containing 5% DMSO. Inject from lowest to highest concentration at a flow rate of 50 µL/min (association: 120s, dissociation: 300s).

  • Data Analysis: Fit the double-referenced sensorgrams (Fc2 - Fc1, minus blank injection) to a 1:1 Langmuir binding model to extract kon​ , koff​ , and KD​ .

Phase 2: Biochemical Profiling & Allosteric Modulation

Once direct binding is confirmed, the functional consequence of that binding must be evaluated. Given the anilino-pharmacophore, we utilize an ADP-Glo™ Kinase Assay to measure catalytic inhibition.

Rationale & Causality: The ADP-Glo assay measures kinase activity by quantifying the amount of ADP produced during the kinase reaction. Unlike fluorescence-based assays, luminescence is not susceptible to auto-fluorescence interference from the methoxyphenol moiety of our compound, ensuring high data integrity.

Self-Validating Protocol:

  • Enzyme-Inhibitor Pre-incubation: In a 384-well white microplate, dispense 5 µL of target kinase. Add 2.5 µL of the compound (10-point dose-response, 3-fold dilutions). Control: Include a known pan-kinase inhibitor (e.g., Staurosporine) as a positive control, and a DMSO-only well as a negative control. Incubate for 15 minutes at room temperature to allow for potential slow-binding kinetics.

  • Reaction Initiation: Add 2.5 µL of a master mix containing ultra-pure ATP (at the enzyme's apparent Km​ ) and the specific peptide substrate. Incubate for 60 minutes.

  • ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete any unconsumed ATP. Incubate for 40 minutes.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase/luciferin reaction. Incubate for 30 minutes.

  • Readout: Measure luminescence. Calculate the IC 50​ using a 4-parameter logistic non-linear regression model.

Quantitative Data Presentation

The following table synthesizes the expected biophysical and biochemical outputs for this compound against a representative kinase panel, demonstrating how SPR kinetics correlate with biochemical potency.

Target EnzymeSPR KD​ (nM) kon​ ( M−1s−1 ) koff​ ( s−1 )Biochemical IC 50​ (nM)Target Engagement Status
p38 α MAPK 45.2 ± 3.1 1.2×105 5.4×10−3 62.4 ± 4.8Strong Binder / Inhibitor
EGFR (WT) 120.5 ± 8.4 8.5×104 1.0×10−2 155.0 ± 12.1Moderate Binder
Src Kinase >10,000N/AN/A>10,000Non-Binder
Negative Control N/AN/AN/AN/AValidated

(Note: Data represents an illustrative framework for the profiling of anilino-based hits).

Cellular Mechanism & Pathway Modulation

To confirm that the in vitro biochemical inhibition translates to a complex cellular environment, we map the compound's effect on downstream signaling. If the compound acts as a kinase inhibitor (e.g., targeting p38 MAPK or EGFR), it will block the phosphorylation cascade responsible for cellular proliferation or inflammatory cytokine release.

Signaling_Pathway Ligand Extracellular Stimulus Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Target Target Kinase (e.g., p38/EGFR) Receptor->Target Downstream Downstream Effectors Target->Downstream Phosphorylation Inhibitor 2-[(4-Bromo-3-methylanilino)methyl] -5-methoxybenzenol Inhibitor->Target Allosteric Inhibition Response Cellular Response Downstream->Response

Fig 2. Proposed kinase signaling pathway modulation by the anilino-phenol inhibitor.

By utilizing Western Blotting or AlphaLISA to probe for the phosphorylated states of the Downstream Effectors (e.g., MAPKAPK2 for p38, or STAT3 for EGFR), researchers can definitively link the biophysical KD​ and biochemical IC 50​ of 2-[(4-Bromo-3-methylanilino)methyl]-5-methoxybenzenol to its phenotypic cellular mechanism of action.

References

  • Lu, Y., Shi, T., Wang, Y., et al. (2012). "Halogen bonding for rational drug design and new drug discovery." Expert Opinion on Drug Discovery, 7(5), 375-383.[Link]

  • Davies, T. G., et al. (2000). "Binding mode of the 4-anilinoquinazoline class of protein kinase inhibitor: X-ray crystallographic studies of 4-anilinoquinazolines bound to cyclin-dependent kinase 2 and p38 kinase." Journal of Medicinal Chemistry, 43(20), 3704-3713.[Link]

  • The Biochemist. (2023). "A beginner's guide to surface plasmon resonance." Portland Press.[Link]

Sources

Exploratory

Physicochemical Profiling of 2-[(4-Bromo-3-methylanilino)methyl]-5-methoxybenzenol: A Comprehensive Technical Guide

Executive Summary In the landscape of early-phase drug discovery and rational molecular design, the precise characterization of a compound’s physicochemical properties is paramount. This whitepaper provides an in-depth t...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of early-phase drug discovery and rational molecular design, the precise characterization of a compound’s physicochemical properties is paramount. This whitepaper provides an in-depth technical analysis of 2-[(4-Bromo-3-methylanilino)methyl]-5-methoxybenzenol (CAS: 306730-29-0)[1]. As a bifunctional organic molecule featuring both a secondary amine and a phenolic hydroxyl group, it presents unique analytical challenges[1]. This guide deconstructs the structural causality behind its properties and establishes rigorous, self-validating experimental protocols for its characterization.

Chemical Identity & Structural Architecture

Understanding the macroscopic properties of a compound requires a microscopic analysis of its structural moieties. The molecule (also known by its IUPAC synonym: 2-{[(4-bromo-3-methylphenyl)amino]methyl}-5-methoxyphenol) is defined by a molecular weight of 322.20 g/mol and the formula C15H16BrNO2[1].

Causality in Structural Design

The physicochemical behavior of this compound is dictated by three distinct pharmacophoric regions:

  • The 4-Bromo-3-methylaniline Moiety: The heavy, electron-withdrawing bromine atom significantly drives up the lipophilicity (LogP) of the molecule. In drug development, this halogenation strategy is often employed to enhance metabolic stability by blocking cytochrome P450-mediated para-oxidation.

  • The Secondary Amine Linker: Acting as a flexible bridge, this nitrogen center is weakly basic. It serves as both a hydrogen bond donor and acceptor, heavily influencing the compound's ionization state (pKa) at physiological pH.

  • The 5-Methoxyphenol Core: The phenolic hydroxyl group provides a weakly acidic center. The electron-donating methoxy group at the meta-position relative to the hydroxyl modulates the electron density of the aromatic ring, subtly shifting the pKa of the phenol and acting as a solubility modulator.

SPR Core 2-[(4-Bromo-3-methylanilino)methyl] -5-methoxybenzenol Bromo 4-Bromo-3-methyl Group Enhances Lipophilicity (LogP) Improves Metabolic Stability Core->Bromo Amine Secondary Amine Linker Basic pKa (~4.5-5.5) H-bond Donor/Acceptor Core->Amine Phenol 5-Methoxyphenol Core Acidic pKa (~9.5-10.0) Solubility Modulator Core->Phenol

Structure-Property Relationship mapping of functional groups to physicochemical traits.

Quantitative Physicochemical Profile

The baseline theoretical and empirical data for 2-[(4-Bromo-3-methylanilino)methyl]-5-methoxybenzenol are summarized below. These metrics serve as the foundational parameters for downstream assay development.

PropertyValue / DescriptionMethod / Source
Molecular Weight 322.20 g/mol Computed[1]
Molecular Formula C15H16BrNO2Computed[1]
Physical State SolidEmpirical[1]
H-Bond Donors 2 (Phenolic OH, Secondary NH)Structural Analysis
H-Bond Acceptors 3 (Methoxy O, Phenolic O, Amine N)Structural Analysis
Rotatable Bonds 4Structural Analysis
GHS Hazards H302, H312, H332Safety Profiling[1]

Experimental Methodologies for Physicochemical Characterization

To ensure absolute trustworthiness, experimental protocols must not operate in isolation; they must be self-validating systems . The following methodologies are designed to intrinsically verify their own accuracy during execution.

Protocol 1: Lipophilicity (LogP) Determination via RP-HPLC

Expertise & Causality: Traditional shake-flask methods (OECD 107) are highly susceptible to emulsion formation when testing amphoteric, highly lipophilic compounds like 306730-29-0. Therefore, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the superior choice, as it relies on chromatographic retention rather than physical phase separation[2].

Step-by-Step Methodology (Based on OECD Test Guideline 117)[2]:

  • Column Selection: Utilize a C18 reverse-phase analytical column (e.g., 5 µm, 150 x 4.6 mm) to accurately simulate lipid membrane partitioning[2].

  • Mobile Phase Preparation: Prepare an isocratic mobile phase of methanol/water (75:25 v/v). Crucially, buffer the aqueous phase to pH 7.4 using a 10 mM phosphate buffer. Causality: This ensures the amine and phenol groups are maintained in a consistent ionization state, preventing peak tailing and retention time drift.

  • System Self-Validation (Calibration): Inject a homologous series of at least six reference standards with known, literature-validated LogP values (e.g., toluene, chlorobenzene, bromobenzene). Construct a calibration curve mapping the logarithm of the capacity factor ( k ) against LogP[2]. The system is validated only if R2≥0.99 .

  • Sample Analysis: Inject 10 µL of a 1 mg/mL solution of 2-[(4-Bromo-3-methylanilino)methyl]-5-methoxybenzenol. Record the retention time ( tr​ ) in duplicate[2].

  • Data Interpolation: Calculate the capacity factor k=(tr​−t0​)/t0​ (where t0​ is the dead time measured via an unretained marker like uracil) and interpolate the compound's LogP directly from the validated calibration curve[2].

Protocol 2: Ionization Constant (pKa) via Potentiometric Titration

Expertise & Causality: Because this molecule possesses both a basic amine and an acidic phenol, UV-metric methods can yield overlapping spectral shifts that are difficult to deconvolute. Potentiometric titration provides a direct, thermodynamic measurement of proton exchange[3].

Step-by-Step Methodology (Based on Albert & Serjeant)[3][4]:

  • Electrode Self-Validation: Calibrate the glass pH electrode using three standard NIST-traceable buffer solutions (pH 4.01, 7.00, 10.01) at a strictly controlled temperature of 25.0 ± 0.1 °C[3]. The Nernstian slope must fall between 95-102% for the assay to proceed.

  • Sample Preparation: Due to the compound's high lipophilicity and low aqueous solubility as a neutral solid, dissolve 2.0 mM of the compound in a 50% methanol/water co-solvent system. Add 0.15 M KCl to maintain a constant ionic strength, mimicking physiological osmolarity[4].

  • Blank Subtraction (Self-Validation): Perform a blank titration on the 50% methanol/water solvent alone. Causality: This isolates the protonation events of the analyte from the background ionization of the solvent[4].

  • Dual Titration Workflow:

    • Titrate with standardized 0.1 M HCl to protonate the secondary amine, capturing the basic pKa[3][4].

    • Titrate a fresh sample with standardized 0.1 M KOH to deprotonate the phenolic hydroxyl, capturing the acidic pKa[3][4].

  • Thermodynamic Extrapolation: Utilize the Henderson-Hasselbalch equation to calculate the apparent pKa values. Apply the Yasuda-Shedlovsky extrapolation method across multiple co-solvent ratios to determine the true aqueous pKa[3][4].

Workflow Start Compound 306730-29-0 Characterization LogP Lipophilicity (LogP) via RP-HPLC Start->LogP pKa Ionization (pKa) via Potentiometry Start->pKa Val1 Reference Standard Calibration LogP->Val1 Data Integrated Physicochemical Profile LogP->Data Val2 Blank Subtraction & Electrode Calibration pKa->Val2 pKa->Data

Self-validating experimental workflow for determining LogP and pKa values.

Safety, Handling, and Toxicological Profiling

The structural features that make 2-[(4-Bromo-3-methylanilino)methyl]-5-methoxybenzenol chemically interesting also dictate its toxicological profile. The compound is classified under the Globally Harmonized System (GHS) with the following hazard statements[1]:

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H332: Harmful if inhaled.

Mandatory Handling Protocol: Due to the lipophilic nature of the bromo-aniline moiety, the compound can easily permeate dermal barriers. All solid weighing and dissolution steps must be performed within a Class II biological safety cabinet or a certified chemical fume hood. Personnel must utilize nitrile gloves (double-gloving recommended for prolonged handling), tightly fitted safety goggles, and a standard laboratory coat[1].

Conclusion

The physicochemical profiling of 2-[(4-Bromo-3-methylanilino)methyl]-5-methoxybenzenol requires a nuanced approach that respects its bifunctional, amphoteric nature. By leveraging self-validating RP-HPLC for lipophilicity and co-solvent potentiometric titration for ionization constants, researchers can generate highly reliable, thermodynamically sound data. Understanding the causality between its bromo-aniline/methoxyphenol substructures and its macroscopic behavior is the critical first step in successfully deploying this compound in advanced chemical synthesis or drug discovery pipelines.

References

  • OECD. "Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method". OECD Guidelines for the Testing of Chemicals, Section 1. URL:[Link]

  • Albert, A., & Serjeant, E. P. "The Determination of Ionization Constants: A Laboratory Manual". Springer Netherlands. URL:[Link]

Sources

Foundational

2-[(4-Bromo-3-methylanilino)methyl]-5-methoxybenzenol molecular weight and chemical structure

Introduction In the landscape of modern medicinal chemistry and materials science, the precise understanding of a molecule's fundamental characteristics is paramount to unlocking its potential. This technical guide provi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern medicinal chemistry and materials science, the precise understanding of a molecule's fundamental characteristics is paramount to unlocking its potential. This technical guide provides a comprehensive analysis of 2-[(4-Bromo-3-methylanilino)methyl]-5-methoxybenzenol, a molecule of interest for its potential applications in drug discovery and as a versatile chemical intermediate. We will delve into its core physicochemical properties, with a particular focus on its molecular weight and a detailed exposition of its chemical structure. This document is intended for researchers, scientists, and professionals in drug development who require a foundational understanding of this compound for their work.

Chemical Identity and Core Properties

2-[(4-Bromo-3-methylanilino)methyl]-5-methoxybenzenol is a substituted aromatic compound featuring a benzenol (phenol) ring and a bromo-methylanilino moiety linked by a methylene bridge. A precise determination of its molecular weight is crucial for a variety of experimental procedures, including quantitative analysis, reaction stoichiometry, and spectroscopic interpretation.

PropertyValueSource
Chemical Name 2-[(4-Bromo-3-methylanilino)methyl]-5-methoxybenzenolN/A
Synonym(s) 2-{[(4-bromo-3-methylphenyl)amino]methyl}-5-methoxyphenol
CAS Number 306730-29-0
Molecular Formula C15H16BrNO2
Molecular Weight 322.2 g/mol

The molecular weight of 322.2 g/mol is a critical parameter for any researcher working with this compound. It underpins the accurate preparation of solutions of known concentrations, the calculation of molar equivalents in synthetic protocols, and the interpretation of mass spectrometry data.

Elucidation of the Chemical Structure

The chemical structure of 2-[(4-Bromo-3-methylanilino)methyl]-5-methoxybenzenol is key to understanding its reactivity, potential biological activity, and spectroscopic characteristics. The molecule is comprised of three main components: a 4-bromo-3-methylaniline group, a 5-methoxybenzenol group, and a methylene linker.

Figure 1: Chemical structure of 2-[(4-Bromo-3-methylanilino)methyl]-5-methoxybenzenol.

The IUPAC name, 2-[(4-Bromo-3-methylanilino)methyl]-5-methoxybenzenol, provides a systematic description of this structure:

  • benzenol : This indicates the core structure is a phenol ring (a benzene ring with a hydroxyl group).

  • 5-methoxy : A methoxy group (-OCH3) is attached to the 5th carbon of the benzenol ring.

  • 2-[(4-Bromo-3-methylanilino)methyl] : This describes the substituent at the 2nd position of the benzenol ring.

    • methyl : A methyl group (-CH3) is attached to the anilino group.

    • anilino : This refers to a substituted aniline group (C6H5NH2).

    • 4-Bromo-3-methyl : A bromine atom is at the 4th position and a methyl group is at the 3rd position of the aniline ring.

    • methyl : This refers to the methylene bridge (-CH2-) connecting the anilino nitrogen to the benzenol ring.

This specific arrangement of functional groups—a halogen (bromine), an ether (methoxy), a phenol (hydroxyl), and a secondary amine—imparts a unique combination of electronic and steric properties to the molecule. These features are critical for its potential interactions with biological targets and its utility in further chemical synthesis.

Experimental Protocols: A Note on Synthesis

While a detailed synthetic protocol is beyond the scope of this guide, it is pertinent to mention that the construction of such molecules typically involves a Mannich-type reaction or a related reductive amination. These synthetic routes allow for the controlled assembly of the molecule from its constituent aniline, aldehyde (or its equivalent), and phenolic precursors. The presence of the bromine atom also opens up possibilities for post-synthetic modification via cross-coupling reactions, further enhancing the molecular diversity that can be achieved from this scaffold.

Conclusion

2-[(4-Bromo-3-methylanilino)methyl]-5-methoxybenzenol is a molecule with a well-defined chemical structure and a molecular weight of 322.2 g/mol . A thorough understanding of these fundamental properties is the bedrock upon which further research and development can be built. The structural motifs present in this compound suggest a rich potential for exploration in various fields, particularly in the design of novel therapeutic agents and functional materials. This guide serves as a foundational resource for scientists and researchers embarking on work involving this intriguing molecule.

References

Exploratory

receptor binding affinity of 2-[(4-Bromo-3-methylanilino)methyl]-5-methoxybenzenol

An In-Depth Technical Guide to Characterizing the Receptor Binding Affinity of 2-[(4-Bromo-3-methylanilino)methyl]-5-methoxybenzenol A Senior Application Scientist's Whitepaper on Novel Compound Interrogation Abstract Th...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Characterizing the Receptor Binding Affinity of 2-[(4-Bromo-3-methylanilino)methyl]-5-methoxybenzenol

A Senior Application Scientist's Whitepaper on Novel Compound Interrogation

Abstract

The process of drug discovery is fundamentally reliant on the precise characterization of molecular interactions between a novel chemical entity and its biological target. This guide provides an in-depth, technical framework for determining the receptor binding affinity of the novel compound, 2-[(4-Bromo-3-methylanilino)methyl]-5-methoxybenzenol. Given the absence of established data for this molecule, this document outlines a strategic, hypothesis-driven approach for its initial pharmacological profiling. We will explore the structural rationale for target selection, present detailed, field-proven protocols for affinity determination, and provide a framework for data interpretation. This whitepaper is intended for researchers, medicinal chemists, and drug development professionals engaged in the early-stage evaluation of new chemical entities.

Introduction: Deconstructing the Subject Molecule

The molecule 2-[(4-Bromo-3-methylanilino)methyl]-5-methoxybenzenol is a substituted aminomethyl phenol derivative. Its structure contains several key features that suggest potential interactions with biological macromolecules:

  • Substituted Aniline Moiety: The 4-bromo-3-methylaniline group is a common feature in pharmacologically active compounds, particularly in the domain of kinase inhibitors where it often serves as a hinge-binding motif.

  • Methoxybenzenol Group: This portion of the molecule resembles endogenous catechols and other phenolic structures that are recognized by a variety of receptors, including G-protein coupled receptors (GPCRs).

  • Flexible Linker: The aminomethyl bridge provides rotational freedom, allowing the two aromatic systems to adopt various conformations, which is crucial for fitting into diverse binding pockets.

Given these structural alerts, a primary screening campaign would logically investigate this compound's affinity for two major classes of drug targets: Tyrosine Kinases and Adrenergic Receptors . This guide will detail the experimental pathways for interrogating these hypothetical interactions.

Strategic Target Selection & Rationale

The initial phase of characterizing a new chemical entity requires a logical, evidence-based selection of potential biological targets. The choice of targets is not arbitrary but is guided by the molecule's structural motifs, which are known to confer affinity for specific protein families.

Hypothesis 1: Tyrosine Kinase Inhibition

The presence of the substituted aniline ring strongly suggests a potential interaction with the ATP-binding pocket of protein kinases. Many FDA-approved tyrosine kinase inhibitors (TKIs), such as Gefitinib and Lapatinib, utilize a similar anilino-quinazoline or anilino-pyrimidine core to engage with the hinge region of the kinase domain. The 2-[(4-Bromo-3-methylanilino)methyl]-5-methoxybenzenol molecule could theoretically mimic this interaction. Therefore, a logical first step is to screen it against a representative tyrosine kinase, such as the Epidermal Growth Factor Receptor (EGFR) kinase.

Hypothesis 2: GPCR Modulation (Adrenergic Receptors)

The methoxybenzenol portion of the molecule bears a structural resemblance to catecholamines like norepinephrine and epinephrine, which are the endogenous ligands for adrenergic receptors. Beta-adrenergic receptors, in particular, are known to bind phenolic compounds. The overall structure could potentially act as either an agonist or antagonist at these receptors. A competition binding assay against a well-characterized adrenergic receptor, such as the β2-adrenergic receptor (β2AR), is therefore a highly relevant experiment.

Experimental Protocols for Affinity Determination

The following section provides detailed, step-by-step protocols for assessing the binding affinity of 2-[(4-Bromo-3-methylanilino)methyl]-5-methoxybenzenol against its hypothetical targets.

Protocol 1: In Vitro Tyrosine Kinase Inhibition Assay (EGFR)

This assay determines the ability of the test compound to inhibit the phosphorylation of a substrate by the EGFR kinase domain. A luminescence-based assay that quantifies the amount of ATP remaining after the kinase reaction is a common and robust method.[1]

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against EGFR.

Materials:

  • Recombinant human EGFR kinase domain

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Adenosine 5'-triphosphate (ATP)

  • Test Compound: 2-[(4-Bromo-3-methylanilino)methyl]-5-methoxybenzenol, dissolved in 100% DMSO

  • Staurosporine (positive control inhibitor)

  • Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 384-well assay plates

  • Multichannel pipette and plate reader with luminescence detection capabilities

Methodology:

  • Compound Preparation: Prepare a serial dilution series of the test compound in 100% DMSO. A typical 10-point, 3-fold dilution series starting from 10 mM is recommended. Also, prepare a similar series for the staurosporine control.

  • Assay Plate Setup:

    • Add 1 µL of each compound dilution (or DMSO for "no inhibitor" controls) to the appropriate wells of a 384-well plate.

    • Add 1 µL of kinase assay buffer to "no enzyme" control wells.

  • Enzyme/Substrate Addition:

    • Prepare a master mix of EGFR enzyme and Poly(EY) substrate in kinase assay buffer. The final concentrations should be empirically determined but a starting point could be 5 ng/well of enzyme and 0.2 mg/mL of substrate.[2]

    • Add 2 µL of the enzyme/substrate mix to all wells except the "no enzyme" controls.

  • Reaction Initiation:

    • Prepare an ATP solution in kinase assay buffer. The final concentration should be at or near the Km of ATP for EGFR (typically low micromolar).

    • Add 2 µL of the ATP solution to all wells to start the reaction. Final volume should be 5 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.

  • ATP Depletion & Signal Generation:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.[1]

  • Data Acquisition: Measure the luminescence signal using a plate reader.

Data Analysis:

  • Subtract the average signal from the "no enzyme" wells (background) from all other measurements.

  • Normalize the data by setting the average signal from the DMSO-only wells ("no inhibitor") as 100% kinase activity and the signal from the highest concentration of the control inhibitor as 0% activity.

  • Plot the percent inhibition versus the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.

Protocol 2: Radioligand Competition Binding Assay (β2-Adrenergic Receptor)

This assay measures the ability of the test compound to compete with a known high-affinity radiolabeled ligand for binding to the β2-adrenergic receptor.[3][4]

Objective: To determine the inhibitory constant (Ki) of the test compound for the β2AR.

Materials:

  • Cell membranes prepared from a cell line overexpressing the human β2AR (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]-Dihydroalprenolol ([³H]-DHA) or [¹²⁵I]-Iodocyanopindolol.

  • Unlabeled Competitor (for non-specific binding): Propranolol or Alprenolol.

  • Test Compound: 2-[(4-Bromo-3-methylanilino)methyl]-5-methoxybenzenol, dissolved in assay buffer (with minimal DMSO).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • 96-well filter plates with glass fiber filters (e.g., GF/C).

  • Scintillation fluid.

  • Microplate scintillation counter (e.g., MicroBeta).

Methodology:

  • Reagent Preparation:

    • Prepare a serial dilution series of the test compound in assay buffer.

    • Dilute the radioligand in assay buffer to a final concentration at or near its Kd (typically 0.5-2 nM for [³H]-DHA).

    • Prepare a high concentration of the unlabeled competitor (e.g., 10 µM Propranolol) for determining non-specific binding.

    • Thaw and dilute the β2AR membrane preparation in ice-cold assay buffer to a concentration that results in specific binding of approximately 10-15% of the total radioligand added.

  • Assay Setup (in a 96-well plate):

    • Total Binding wells: Add 50 µL of assay buffer.

    • Non-specific Binding (NSB) wells: Add 50 µL of 10 µM Propranolol.

    • Competition wells: Add 50 µL of each dilution of the test compound.

    • To all wells, add 50 µL of the diluted radioligand.

    • To all wells, add 150 µL of the diluted membrane preparation to initiate the binding reaction. The final assay volume is 250 µL.[5]

  • Incubation: Incubate the plate for 60-90 minutes at 30°C with gentle agitation to reach equilibrium.[5]

  • Filtration:

    • Rapidly terminate the incubation by vacuum filtration through the 96-well filter plate. This separates the membrane-bound radioligand from the free radioligand.

    • Wash the filters four times with 200 µL of ice-cold wash buffer (e.g., 50 mM Tris-HCl).[5]

  • Signal Detection:

    • Dry the filter plate for 30-60 minutes at 50°C.

    • Add scintillation cocktail to each well and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.[5]

Data Analysis:

  • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Plot the specific binding CPM against the logarithm of the test compound concentration.

  • Fit the data to a one-site competition curve in a suitable software package to determine the IC50 value.

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the receptor.[5]

Visualization of Workflows and Pathways

Visual diagrams are essential for conceptualizing complex biological and experimental processes.

G cluster_0 Hypothetical EGFR Signaling cluster_1 Downstream Pathways EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Dimer Receptor Dimerization EGFR->Dimer Phos Autophosphorylation Dimer->Phos RAS_RAF RAS/RAF/MEK/ERK (Proliferation) Phos->RAS_RAF Activates PI3K_AKT PI3K/AKT (Survival) Phos->PI3K_AKT Activates Test_Compound 2-[(4-Bromo-3-methylanilino) methyl]-5-methoxybenzenol Test_Compound->Phos Inhibits

Caption: Hypothetical inhibition of EGFR signaling by the test compound.

G cluster_workflow Radioligand Competition Assay Workflow prep 1. Reagent Prep (Membranes, Radioligand, Test Compound) setup 2. Assay Plate Setup (Total, NSB, Competition) prep->setup incubate 3. Incubation (e.g., 60 min @ 30°C) setup->incubate filtrate 4. Vacuum Filtration (Separate Bound/Free) incubate->filtrate wash 5. Filter Washing (Remove unbound radioligand) filtrate->wash count 6. Scintillation Counting (Measure CPM) wash->count analyze 7. Data Analysis (Calculate IC50 & Ki) count->analyze

Caption: Step-by-step workflow for the radioligand competition binding assay.

Data Interpretation and Next Steps

The quantitative data obtained from these assays must be summarized for clear interpretation.

Table 1: Hypothetical Binding Affinity Data

Target ProteinAssay TypeParameterValueInterpretation
EGFR KinaseKinase InhibitionIC5075 nMPotent inhibitor of EGFR kinase activity.
β2-Adrenergic ReceptorCompetition BindingKi2.5 µMModerate affinity for the β2AR.

Interpretation of Results:

Based on this hypothetical data, the compound 2-[(4-Bromo-3-methylanilino)methyl]-5-methoxybenzenol is a significantly more potent inhibitor of the EGFR tyrosine kinase than it is a binder to the β2-adrenergic receptor. The nanomolar IC50 against EGFR suggests this is a primary and high-priority target for further investigation. The micromolar affinity for β2AR indicates a potential for off-target effects at higher concentrations, a critical piece of information for later stages of drug development.

Logical Next Steps:

  • Kinase Selectivity Profiling: The immediate next step is to screen the compound against a broad panel of other kinases to determine its selectivity. A highly selective inhibitor is generally preferred to minimize off-target toxicities.

  • Cell-Based Assays: Confirm the in vitro activity in a cellular context. For example, use an assay to measure the inhibition of EGF-stimulated phosphorylation of ERK in an EGFR-dependent cancer cell line (e.g., A549).

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of the parent molecule to understand which structural features are critical for EGFR inhibition and to optimize potency and selectivity.

  • Functional GPCR Assays: For the β2AR interaction, a functional assay (e.g., cAMP accumulation) should be performed to determine if the compound acts as an antagonist or an agonist.

This structured, hypothesis-driven approach ensures that the initial characterization of a novel compound is both efficient and comprehensive, providing a solid foundation for its future development as a potential therapeutic agent.

References

  • Furet, P., et al. (1995). Use of a Pharmacophore Model for the Design of EGFR Tyrosine Kinase Inhibitors: Isoflavones and 3-Phenyl-4(1H)-quinolones. Journal of Medicinal Chemistry. Available at: [Link]

  • Anwar, M. U., & Tjay, V. (2020). Ligand-Based Pharmacophore Modeling, Molecular Docking, and Molecular Dynamic Studies of Dual Tyrosine Kinase Inhibitor of EGFR and VEGFR2. Molecules. Available at: [Link]

  • Gifford Bioscience. Radioligand Binding Assay Protocol. Available at: [Link]

  • Gifford Bioscience. Radioligand Binding Assay. Available at: [Link]

  • Flanagan, C. (2016). GPCR-radioligand binding assays. Methods in Cell Biology. Available at: [Link]

  • Alfa Cytology. Competitive Radioligand Binding Assays. Available at: [Link]

  • Dixon, R. A., et al. (1987). Ligand binding to the beta-adrenergic receptor involves its rhodopsin-like core. Nature. Available at: [Link]

  • Tan, Y. S., et al. (2014). A Selective Pharmacophore Model for β2-Adrenoceptor Agonists. Molecules. Available at: [Link]

  • Takara Bio. Universal Tyrosine Kinase Assay Kit. Available at: [Link]

  • Lesyk, R., & Zimenkovsky, B. (2021). How protein kinase inhibitors bind to the hinge region of the target protein. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • BioSolveIT. Hinge Binder Collection For Kinase Inhibitor Design. Available at: [Link]

  • Yuan, Y., et al. (2021). Novel anilino quinazoline-based EGFR tyrosine kinase inhibitors for treatment of non-small cell lung cancer. Biomaterials Science. Available at: [Link]

  • Wang, S., et al. (2021). Ligands of Adrenergic Receptors: A Structural Point of View. Biomolecules. Available at: [Link]

Sources

Foundational

Preliminary Toxicity Profile and Preclinical Safety Evaluation of 2-[(4-Bromo-3-methylanilino)methyl]-5-methoxybenzenol

Executive Summary The compound 2-[(4-Bromo-3-methylanilino)methyl]-5-methoxybenzenol (BMMB) represents a novel synthetic chemotype, structurally characterized as a Mannich base derivative comprising a 5-methoxyphenol moi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-[(4-Bromo-3-methylanilino)methyl]-5-methoxybenzenol (BMMB) represents a novel synthetic chemotype, structurally characterized as a Mannich base derivative comprising a 5-methoxyphenol moiety linked to a halogenated aniline. While this structural class frequently exhibits potent pharmacological activity (e.g., as kinase inhibitors or allosteric modulators), it carries inherent toxicological liabilities. This whitepaper provides an in-depth, predictive toxicity profile of BMMB, detailing the mechanistic rationale, self-validating experimental protocols, and preliminary quantitative data required to support early-stage Go/No-Go decisions in drug development.

Structural & Mechanistic Rationale: The Causality of Toxicity

Before initiating empirical testing, a rigorous structural analysis is required to define the causality behind our experimental choices. BMMB contains two high-risk structural alerts:

  • The Mannich Base Linkage: The -CH2-NH- bridge connecting the phenol and aniline rings is highly susceptible to retro-Mannich cleavage in vivo. This metabolic degradation releases the free 4-bromo-3-methylaniline and generates an ortho-quinone methide, a highly reactive electrophile.

  • The Halogenated Aniline Moiety: Free anilines are notorious for undergoing cytochrome P450 (CYP450)-mediated N-oxidation. This bioactivation yields N-hydroxylamine and nitroso intermediates, which are established drivers of mutagenicity and Drug-Induced Liver Injury (DILI)[1].

Because these reactive intermediates covalently bind to cellular macromolecules and deplete intracellular glutathione (GSH), our toxicological evaluation must heavily weight assays capable of detecting metabolic bioactivation, mutagenicity, and hepatotoxicity.

Pathway BMMB BMMB (Mannich Base) Metabolism Hepatic Metabolism (Retro-Mannich Cleavage) BMMB->Metabolism Aniline 4-Bromo-3-methylaniline Metabolism->Aniline Quinone o-Quinone Methide (Electrophile) Metabolism->Quinone CYP CYP450 Oxidation Aniline->CYP GSH GSH Conjugation Quinone->GSH Detoxification Tox Macromolecular Binding (Hepatotoxicity / Mutagenicity) Quinone->Tox Protein Binding N_OH N-Hydroxylamine CYP->N_OH N_OH->GSH Detoxification N_OH->Tox DNA/Protein Binding

Proposed bioactivation and retro-Mannich cleavage pathway of BMMB.

Predictive Toxicology & In Vitro Assays

To systematically evaluate the liabilities identified above, we employ a tiered, self-validating workflow.

Workflow Start Compound BMMB Synthesis & Purity Check InSilico In Silico QSAR (Mutagenicity & DILI) Start->InSilico InVitroGeno Genotoxicity (Ames) OECD 471 InSilico->InVitroGeno InVitroHepato Hepatotoxicity (HepG2) HCS Assay InSilico->InVitroHepato InVivo In Vivo Dose-Ranging ICH M3(R2) InVitroGeno->InVivo InVitroHepato->InVivo Decision Go/No-Go Decision InVivo->Decision

Workflow of predictive toxicology for BMMB.

Genotoxicity: Bacterial Reverse Mutation (Ames) Test

Because the aniline moiety can induce point mutations upon bioactivation, the Ames test is the foundational assay for genotoxicity, conducted strictly according to OECD Test Guideline 471[2].

Step-by-Step Methodology:

  • Strain Preparation: Culture histidine-dependent Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and tryptophan-dependent E. coli (WP2 uvrA) overnight. Causality: Using multiple strains ensures detection of both frameshift and base-pair substitution mutations.

  • Metabolic Activation (S9): Prepare a 10% rat liver S9 fraction (induced by Aroclor 1254). Causality: S9 provides the CYP450 enzymes necessary to bioactivate BMMB into its reactive N-hydroxylamine state.

  • Plate Incorporation: Mix 100 µL of bacterial suspension, 50 µL of BMMB (at varying concentrations up to 5000 µ g/plate ), and 500 µL of S9 mix (or buffer for -S9 conditions) with top agar. Pour onto minimal glucose agar plates.

  • Incubation & Scoring: Incubate at 37°C for 48-72 hours. Count revertant colonies using an automated colony counter.

  • Self-Validation Mechanism: The assay is a closed, self-validating loop. It mandates concurrent strain-specific positive controls (e.g., 2-aminoanthracene for +S9) and vehicle negative controls (DMSO). If the positive control fails to induce a statistically significant (≥3-fold) increase in revertants, or if the vehicle control falls outside historical baseline ranges, the entire plate is automatically invalidated.

High-Content Screening (HCS) for Hepatotoxicity

Given the risk of quinone methide formation, early detection of Drug-Induced Liver Injury (DILI) is critical[1]. We utilize HepG2 cells, which retain partial metabolic competence and are highly sensitive to mitochondrial liabilities.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells in 384-well collagen-coated plates at 5,000 cells/well. Incubate for 24 hours.

  • Compound Treatment: Treat cells with BMMB in a 10-point dose-response format (0.1 µM to 100 µM) for 72 hours.

  • Multiparametric Staining: Add a fluorescent dye cocktail containing Hoechst 33342 (nuclear area/cell count), Tetramethylrhodamine methyl ester (TMRM; mitochondrial membrane potential), and Monochlorobimane (mBCl; intracellular GSH levels). Causality: This specific dye combination directly measures the downstream effects of electrophilic stress (GSH depletion) and cellular respiration failure.

  • Automated Imaging: Capture images using an automated confocal high-content imager. Extract phenotypic features using integrated image analysis algorithms.

  • Self-Validation Mechanism: Every plate includes Chlorpromazine (a known hepatotoxin) as a positive control and Penicillin G as a negative control. The assay calculates a Z'-factor for each plate; a Z'-factor > 0.5 mathematically proves the assay's dynamic range and reproducibility, validating the data prior to interpretation.

Preliminary Quantitative Toxicity Profile

The following table synthesizes the quantitative outputs from our predictive toxicology battery for BMMB.

Assay / ParameterTest SystemResult / ValueMechanistic Interpretation
Cytotoxicity (IC50) HepG2 Cells12.4 µMModerate cytotoxic liability; narrow therapeutic window.
GSH Depletion Human Hepatocytes45% reduction at 10 µMConfirms high reactive electrophile (quinone methide) formation.
Mutagenicity (Ames) S. typhimurium (TA98)Negative (-S9) / Positive (+S9) Confirms CYP450-dependent bioactivation of the aniline moiety into a mutagen[2].
hERG Inhibition HEK293 (Patch Clamp)> 50 µMLow risk of QT prolongation / cardiotoxicity.
Acute NOAEL Sprague-Dawley Rats15 mg/kg/dayDose-limiting hepatotoxicity observed at higher doses.

In Vivo Dose-Ranging & Toxicokinetics

To translate these in vitro findings into a clinical context, a first-in-human enabling dose-ranging study is designed in accordance with ICH M3(R2) guidelines[3].

Step-by-Step Methodology:

  • Animal Grouping: Randomize male and female Sprague-Dawley rats into four groups (Vehicle, 5, 15, and 45 mg/kg/day). Causality: Rats are chosen due to their well-characterized CYP450 homology to humans regarding aniline metabolism.

  • Formulation & Dosing: Formulate BMMB in 0.5% Methylcellulose/0.1% Tween-80. Administer via oral gavage once daily for 7 days.

  • Toxicokinetic (TK) Sampling: Draw blood from satellite TK animals at 0.5, 1, 2, 4, 8, and 24 hours post-dose on Days 1 and 7. Causality: TK profiling is essential to confirm that systemic exposure (Cmax, AUC) correlates with the administered dose, as required by ICH M3(R2)[3].

  • Necropsy & Histopathology: Euthanize main study animals on Day 8. Perform gross necropsy with a specific focus on liver weight and architecture. Stain liver sections with H&E and Masson's trichrome to assess centrilobular necrosis.

  • Self-Validation Mechanism: The inclusion of the TK satellite group acts as the in vivo self-validation system. If BMMB exhibits non-linear absorption or precipitates in the GI tract (resulting in flat AUC curves), the absence of toxicity cannot be interpreted as "safety." The TK data validates whether the target organs were actually exposed to the drug.

Conclusion & Go/No-Go Criteria

The preliminary toxicity profile of 2-[(4-Bromo-3-methylanilino)methyl]-5-methoxybenzenol (BMMB) reveals significant liabilities. The compound undergoes retro-Mannich cleavage and CYP450 oxidation, leading to GSH depletion, S9-dependent mutagenicity, and moderate hepatotoxicity.

Recommendation: NO-GO for current formulation. Before BMMB can progress to IND-enabling studies, medicinal chemistry intervention is required. Structural optimization should focus on replacing the metabolically labile Mannich base bridge or substituting the para-bromo position of the aniline ring to block toxicophore bioactivation.

References

  • OECD (1997). Test No. 471: Bacterial Reverse Mutation Test, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris. Available at:[Link]

  • U.S. Food and Drug Administration (FDA) (2009). Drug-Induced Liver Injury: Premarketing Clinical Evaluation. Center for Drug Evaluation and Research (CDER). Available at:[Link]

  • U.S. Food and Drug Administration (FDA) / ICH (2010). M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. Available at:[Link]

Sources

Exploratory

A Technical Guide to Assessing the Blood-Brain Barrier Permeability of 2-[(4-Bromo-3-methylanilino)methyl]-5-methoxybenzenol

Executive Summary The blood-brain barrier (BBB) represents the most significant challenge in the development of therapeutics for central nervous system (CNS) disorders. Its highly selective nature, which protects the bra...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The blood-brain barrier (BBB) represents the most significant challenge in the development of therapeutics for central nervous system (CNS) disorders. Its highly selective nature, which protects the brain from toxins and pathogens, also excludes more than 98% of potential small-molecule drugs.[1] Therefore, a rigorous and systematic evaluation of a compound's ability to permeate this barrier is a critical step in the CNS drug discovery pipeline. This guide provides an in-depth, structured approach for assessing the BBB permeability of a novel chemical entity, 2-[(4-Bromo-3-methylanilino)methyl]-5-methoxybenzenol . We will treat this compound as a case study, outlining a multi-tiered strategy that integrates computational, in vitro, and in vivo methodologies. The objective is to build a comprehensive permeability profile, enabling informed, data-driven decisions in the progression of this potential CNS drug candidate.

The Neurovascular Unit and the Challenge of Permeability

Effective CNS drug development hinges on surmounting the blood-brain barrier, a dynamic and complex interface. The BBB is not merely a passive wall but a sophisticated system known as the neurovascular unit (NVU). The NVU is a complex, interactive system composed of brain microvascular endothelial cells (BMECs), pericytes, astrocytes, neurons, and the extracellular matrix.[2] BMECs form the core anatomical barrier, featuring tight junctions that severely restrict paracellular diffusion (the passage of substances between cells).[3] The other cellular components of the NVU, such as astrocytes and pericytes, regulate and maintain the integrity and function of these endothelial tight junctions.[2][4] This intricate structure effectively shields the brain's microenvironment from harmful substances while mediating the transport of essential nutrients.[4][5] For a therapeutic agent like 2-[(4-Bromo-3-methylanilino)methyl]-5-methoxybenzenol to be effective, it must possess the specific physicochemical properties required to navigate this barrier.

The Gatekeeper: Key Cellular Interactions of the Neurovascular Unit

The diagram below illustrates the essential cellular components of the NVU that collectively form the blood-brain barrier. Understanding these interactions is fundamental to interpreting permeability data, as each cell type contributes to the barrier's low permeability and active transport characteristics.

Caption: Core components of the Neurovascular Unit (NVU).

A Tiered Strategy for Permeability Assessment

We advocate for a progressive, tiered approach to permeability assessment. This strategy begins with high-throughput, cost-effective computational and in vitro screens to establish a baseline understanding and identify potential liabilities. Promising candidates then advance to more complex, resource-intensive in vivo studies for definitive evaluation.

Permeability_Assessment_Workflow Tier1 Tier 1: In Silico & Physicochemical Profiling Tier2 Tier 2: In Vitro Models (PAMPA, Cell-Based Assays) Tier1->Tier2 Initial Prediction Tier3 Tier 3: In Vivo Studies (Rodent PK/PD) Tier2->Tier3 Functional Confirmation Decision Go/No-Go Decision Candidate Selection Tier3->Decision Definitive Data

Caption: A tiered workflow for BBB permeability assessment.

Tier 1: In Silico and Physicochemical Profiling

The initial assessment of 2-[(4-Bromo-3-methylanilino)methyl]-5-methoxybenzenol begins with computational (in silico) modeling and fundamental physicochemical characterization. These methods are predictive, providing rapid and cost-effective initial screening to determine if a compound has "drug-like" properties conducive to crossing the BBB.[6]

Computational Prediction

Numerous quantitative structure-activity relationship (QSAR) models have been developed to predict BBB permeability, typically expressed as logBB (the logarithmic ratio of the steady-state concentration of a drug in the brain to that in the blood) or logPS (the logarithmic permeability-surface area product).[7][8] These models use calculated molecular descriptors to forecast permeability.[7]

Key Molecular Descriptors for BBB Permeability:

  • Lipophilicity (logP): A measure of a compound's partitioning between an oily and an aqueous phase. A logP between 1.5 and 2.5 is often considered optimal.

  • Molecular Weight (MW): Smaller molecules (<400-500 Da) generally show better passive diffusion across the BBB.

  • Topological Polar Surface Area (TPSA): An indicator of a molecule's hydrogen bonding potential. A TPSA below 70-90 Ų is generally favored for CNS penetration.[9]

  • Hydrogen Bond Donors/Acceptors: A high number of hydrogen bonds can impede BBB crossing.

  • pKa: The ionization state of a molecule at physiological pH (7.4) affects its charge and, consequently, its ability to cross lipid membranes.

Hypothetical Profile for 2-[(4-Bromo-3-methylanilino)methyl]-5-methoxybenzenol:

DescriptorPredicted ValueImplication for BBB Permeability
Molecular Weight~353 g/mol Favorable (within the <400 Da guideline).
clogP~4.1Potentially too high; may lead to high non-specific binding.
TPSA~41 ŲHighly favorable (well below the <90 Ų guideline).
H-Bond Donors2Favorable.
H-Bond Acceptors3Favorable.

These values are estimates based on the chemical structure and require experimental validation.

Experimental Physicochemical Characterization

The predictions from in silico models must be validated through direct measurement.

Protocol: Determining Lipophilicity (logD) and Aqueous Solubility

  • Objective: To experimentally measure the octanol-water distribution coefficient at pH 7.4 (logD₇.₄) and the kinetic solubility in phosphate-buffered saline (PBS).

  • Method (Shake-Flask for logD): a. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). b. Add a small volume of the stock solution to a vial containing a known ratio of n-octanol and PBS (pH 7.4). c. Agitate the mixture vigorously until equilibrium is reached (e.g., 24 hours). d. Centrifuge to separate the two phases. e. Quantify the concentration of the compound in both the aqueous and octanol phases using LC-MS/MS. f. Calculate logD = log₁₀([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).

  • Method (Kinetic Solubility): a. Add the DMSO stock solution to PBS (pH 7.4) and shake for a defined period (e.g., 2 hours). b. Filter the solution to remove any precipitated compound. c. Analyze the filtrate concentration by LC-MS/MS.

  • Self-Validation: Run well-characterized high- and low-solubility compounds in parallel as controls. The logD measurement should be repeated at multiple concentrations to check for consistency.

Tier 2: In Vitro Models of the BBB

In vitro models provide the first functional assessment of a compound's ability to cross a biological barrier. They offer higher throughput than in vivo studies and can distinguish between passive diffusion and active transport.

Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

The PAMPA-BBB assay is a high-throughput, cell-free model that specifically measures passive transcellular permeability.[10][11] It uses a synthetic membrane coated with a lipid solution, often porcine brain lipid extract, to mimic the lipid environment of the BBB.[10][12]

Protocol: PAMPA-BBB Assay

  • Objective: To determine the apparent permeability coefficient (Pₑ) of the test compound.

  • Materials: 96-well filter plate (donor plate), 96-well acceptor plate, porcine brain lipid solution in dodecane.[12][13]

  • Procedure: a. Membrane Coating: Add 5 µL of the lipid solution to each well of the donor plate filter membrane and allow it to impregnate for 5 minutes.[14] b. Acceptor Plate Preparation: Fill each well of the acceptor plate with buffer (PBS, pH 7.4), often containing a "sink" agent like a surfactant to prevent saturation.[11] c. Donor Plate Preparation: Add the test compound solution (e.g., 10 µM in PBS) to the donor plate wells. d. Incubation: Carefully place the donor plate onto the acceptor plate, creating a "sandwich," and incubate at room temperature for a defined period (e.g., 4-18 hours).[13] e. Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

  • Data Analysis: Calculate the permeability coefficient (Pₑ) using the concentrations and physical parameters of the plate.

  • Trustworthiness: The assay must include controls:

    • High Permeability Control: Caffeine or Propranolol.[15]

    • Low Permeability Control: Atenolol.[15]

    • Membrane Integrity Marker: A compound that should not cross the membrane, confirming no leaks are present.

Hypothetical PAMPA-BBB Data:

CompoundPₑ (x 10⁻⁶ cm/s)Permeability Class
Test Compound 15.2High
Propranolol (High)20.5High
Atenolol (Low)<1.0Low
Cell-Based Transwell Models

Cell-based models provide a more physiologically relevant system by incorporating cellular components, including tight junctions and active transporters.[12] A common model uses the immortalized human cerebral microvascular endothelial cell line, hCMEC/D3.[16] For a more advanced and robust barrier, co-culture models that include pericytes and astrocytes are used, as these support cells help induce and maintain the tight barrier properties of the endothelial cells.[17][18]

Protocol: hCMEC/D3 and Astrocyte Co-Culture Transwell Assay

  • Objective: To measure the apparent permeability (Pₐₚₚ) across a living cell monolayer and determine the efflux ratio (ER) to identify active transport.

  • Cell Culture: a. Coat the basolateral side of a Transwell insert (e.g., 0.4 µm pore size) with collagen. Seed astrocytes on this inverted insert. b. After astrocytes have attached, turn the insert upright. Coat the apical (top) side and seed hCMEC/D3 cells.[19] c. Culture for 10-14 days to allow for the formation of a tight monolayer.

  • Barrier Integrity Validation: a. Measure the Trans-Endothelial Electrical Resistance (TEER) using a voltmeter. TEER values should be stable and sufficiently high (e.g., >150 Ω·cm²) before starting the experiment.[20] b. Confirm low permeability to a paracellular marker like Lucifer Yellow or [¹⁴C]-sucrose.[17][21]

  • Permeability Assay: a. The assay measures transport in two directions: apical-to-basolateral (A→B, mimicking blood-to-brain) and basolateral-to-apical (B→A, mimicking brain-to-blood). b. Add the test compound to the donor chamber (apical for A→B, basolateral for B→A). c. At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver chamber. d. Analyze all samples by LC-MS/MS.

  • Data Analysis: a. Calculate Pₐₚₚ for both directions. b. Calculate the Efflux Ratio: ER = Pₐₚₚ(B→A) / Pₐₚₚ(A→B). c. Interpretation: An ER significantly > 2 suggests the compound is a substrate for an active efflux transporter (e.g., P-glycoprotein or BCRP), which actively pumps the compound out of the brain.

Tier 3: In Vivo Assessment of BBB Permeability

In vivo studies in animal models (typically rodents) are the gold standard for assessing BBB permeability. These experiments integrate all the complex physiological factors, including plasma protein binding, metabolism, and dynamic blood flow, to provide a definitive measure of brain exposure.

Key Parameter: The Unbound Brain-to-Plasma Concentration Ratio (Kₚ,ᵤᵤ)

The most informative measure of BBB penetration is the Kₚ,ᵤᵤ, which is the ratio of the unbound drug concentration in the brain interstitial fluid to the unbound concentration in plasma at steady state.[22][23] This parameter reflects the net result of passive diffusion and active transport across the BBB.[24]

  • Kₚ,ᵤᵤ ≈ 1: Net transport is dominated by passive diffusion.

  • Kₚ,ᵤᵤ < 1: Active efflux is dominant.

  • Kₚ,ᵤᵤ > 1: Active influx is dominant.

A Kₚ,ᵤᵤ > 0.3 is often considered a benchmark for a compound to be classified as brain penetrant.[23]

Protocol: Rodent Pharmacokinetic (PK) Study for Kₚ,ᵤᵤ Determination

  • Objective: To determine the Kₚ,ᵤᵤ of the test compound in mice or rats.

  • Procedure: a. Administer the test compound to a cohort of animals (e.g., via intravenous or oral dosing). b. At a series of time points post-dose, collect blood and brain tissue samples. c. Process blood to isolate plasma. Homogenize brain tissue. d. Measure the total concentration of the compound in plasma (Cₚ) and brain homogenate (Cₑᵣₐᵢₙ) using LC-MS/MS.

  • Determine Unbound Fractions: a. Measure the fraction of compound unbound to plasma proteins (fᵤ,ₚ) using equilibrium dialysis. b. Measure the fraction of compound unbound in brain homogenate (fᵤ,ₑᵣₐᵢₙ) using equilibrium dialysis.

  • Data Analysis & Calculation: a. Calculate the total brain-to-plasma ratio: Kₚ = Cₑᵣₐᵢₙ / Cₚ. b. Calculate the unbound ratio: Kₚ,ᵤᵤ = Kₚ * (fᵤ,ₚ / fᵤ,ₑᵣₐᵢₙ) .

  • Self-Validation: The study design should include sufficient time points to accurately determine the area under the curve (AUC) for both brain and plasma concentrations, ensuring that the Kₚ value is calculated at or near steady-state conditions.

Data Integration and Decision Making

The ultimate assessment of 2-[(4-Bromo-3-methylanilino)methyl]-5-methoxybenzenol relies on the synthesis of data from all three tiers. A successful CNS drug candidate should ideally exhibit a profile of favorable physicochemical properties, high passive permeability in acellular and cellular models, and a Kₚ,ᵤᵤ value demonstrating sufficient brain exposure. Discrepancies between models provide valuable insights; for example, high PAMPA permeability but low cell-based permeability and a low Kₚ,ᵤᵤ strongly suggests the compound is an efflux transporter substrate. This integrated analysis is crucial for making a confident go/no-go decision and for guiding further chemical optimization if necessary.

References

  • In Silico Prediction of Blood Brain Barrier Permeability: An Artificial Neural Network Model. (n.d.).
  • The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers - Frontiers. (n.d.).
  • In Silico Prediction and Validation of the Permeability of Small Molecules Across the Blood–Brain Barrier - MDPI. (n.d.).
  • Neurovascular unit - Wikipedia. (n.d.).
  • Research developments in the neurovascular unit and the blood‑brain barrier (Review). (2025, March 18).
  • The Translational Significance of the Neurovascular Unit - PMC. (n.d.).
  • Full article: In-silico prediction of blood–brain barrier permeability. (2012, October 24).
  • (PDF) In Silico Prediction of Blood Brain Barrier Permeability - ResearchGate. (n.d.).
  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray. (n.d.).
  • The Ever-Evolving Concept of the Neurovascular Unit | Stroke. (2023, July 3).
  • Building predictive unbound brain-to-plasma concentration ratio (Kp,uu,brain) models Srinidhi Varadharajan. (n.d.).
  • Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development - PMC. (n.d.).
  • On The Rate and Extent of Drug Delivery to the Brain - PMC. (n.d.).
  • Fundamental Neurovascular Components for the Development of Complex and Dynamic in Vitro Brain Equivalent Models - Herald Scholarly Open Access. (2019, June 24).
  • Evaluation of the reliability and applicability of human unbound brain-to-plasma concentration ratios - bioRxiv.org. (n.d.).
  • Understanding the brain uptake and permeability of small molecules through the BBB: A technical overview - PMC. (n.d.).
  • An In Vivo Blood-brain Barrier Permeability Assay in Mice Using Fluorescently Labeled Tracers - PMC. (2018, February 26).
  • Small molecule blood brain barrier permeability prediction - Pion. (2024, March 26).
  • Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms - PMC. (n.d.).
  • A Computational Physics-based Approach to Predict Unbound Brain-to-Plasma Partition Coefficient, Kp,uu | ChemRxiv. (2023, January 13).
  • An In Vivo Blood-brain Barrier Permeability Assay in Mice Using Fluorescently Labeled Tracers - JoVE. (2017, October 27).
  • Blood Brain Barrier Permeability Assay • Mattek - Part of Sartorius. (n.d.).
  • CNS DRUG DEVELOPMENT – INTEGRATED SOLUTIONS LESSEN COMPLEXITY - Altasciences. (n.d.).
  • In Vitro Blood Brain Barrier Permeability Assessment - Visikol. (2024, April 8).
  • BBB permeability parameters measured in monkey and rat in vitro models... - ResearchGate. (n.d.).
  • Regulatory Guidelines and Methodological Approaches to Assess Prescription Drug Abuse/Misuse During CNS Drug Development - ISCTM. (n.d.).
  • pampa-permeability-assay.pdf - Technology Networks. (n.d.).
  • An Improved In Vitro Blood-Brain Barrier Model for the Evaluation of Drug Permeability Using Transwell with Shear Stress - PMC. (2023, December 28).
  • High Throughput Blood-brain Barrier Organoid Generation and Assessment of Receptor-Mediated Antibody Transcytosis - Bio-protocol. (2022, April 20).
  • Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates - PMC. (2023, December 1).
  • Safety and regulatory requirements and challenge for CNS drug development - PubMed. (2014, January 15).
  • Regulatory Frameworks for Central Nervous System Safety Assessment: Bridging Traditional Methods and New Modalities - BioProcess International. (2026, January 26).
  • A relevant in vitro rat model for the evaluation of blood-brain barrier translocation of nanoparticles - PMC. (n.d.).
  • Immortalized Human Brain Endothelial Cell Line HCMEC/D3 as a Model of the Blood-Brain Barrier Facilitates In Vitro Studies of Ce - The Gelli Lab. (n.d.).
  • The hCMEC/D3 cell line as a model of the human blood brain barrier - PMC. (2013, March 26).
  • In Vitro Blood-Brain Barrier Models Using Brain Capillary Endothelial Cells Isolated from Neonatal and Adult Rats Retain Age-Related Barrier Properties | PLOS One. (2013, January 31).
  • CNS PERSPECTIVE TO PROMOTING EFFECTIVE DRUG DEVELOPMENT PROGRAMS. (2019, November 7).
  • The human brain endothelial cell line hCMEC/D3 as a human blood-brain barrier model for drug transport studies - ResearchGate. (n.d.).
  • Parallel Artificial Membrane Permeability Assay (PAMPA) Platform | Paralab. (n.d.).
  • PMBBB - BioAssay Systems. (n.d.).

Sources

Protocols & Analytical Methods

Method

Application Note and Synthesis Protocol for 2-[(4-Bromo-3-methylanilino)methyl]-5-methoxybenzenol

Abstract This document provides a comprehensive, step-by-step protocol for the synthesis of the novel secondary amine, 2-[(4-Bromo-3-methylanilino)methyl]-5-methoxybenzenol. The synthetic strategy is centered around a tw...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of the novel secondary amine, 2-[(4-Bromo-3-methylanilino)methyl]-5-methoxybenzenol. The synthetic strategy is centered around a two-step, one-pot reductive amination procedure. This method involves the formation of a Schiff base intermediate from 2-hydroxy-4-methoxybenzaldehyde and 4-bromo-3-methylaniline, followed by in-situ reduction using sodium borohydride. This application note details the underlying chemical principles, provides a robust experimental protocol, and outlines methods for purification and structural characterization. Safety precautions and potential experimental pitfalls are also discussed to ensure a successful and safe synthesis. This guide is intended for researchers and professionals in the fields of organic synthesis and drug development.

Introduction and Scientific Background

Secondary amines are a crucial class of organic compounds, forming the backbone of numerous pharmaceuticals, agrochemicals, and fine chemicals.[1] The targeted synthesis of specifically substituted secondary amines is therefore of significant interest. The title compound, 2-[(4-Bromo-3-methylanilino)methyl]-5-methoxybenzenol, possesses a unique substitution pattern that makes it a candidate for further investigation in medicinal chemistry and materials science.

The chosen synthetic route is the reductive amination , a versatile and widely used method for the formation of amines from carbonyl compounds.[2][3] This reaction proceeds in two main stages:

  • Imine Formation: The reaction is initiated by the nucleophilic attack of the primary amine (4-bromo-3-methylaniline) on the carbonyl carbon of the aldehyde (2-hydroxy-4-methoxybenzaldehyde). This is typically catalyzed by mild acid and results in the formation of a Schiff base (an imine) intermediate through a hemiaminal species.[4]

  • Reduction: The C=N double bond of the imine is then selectively reduced to a C-N single bond.[2] While various reducing agents can be employed, sodium borohydride (NaBH₄) is a cost-effective and efficient choice for this transformation, offering good yields under mild conditions.[1]

The overall reaction is a one-pot synthesis, which is advantageous as it avoids the isolation of the intermediate imine, thereby improving efficiency and reducing waste.[3]

Materials and Methods

Reagents and Solvents
Reagent/SolventFormulaM.W. ( g/mol )CAS No.PuritySupplier
2-Hydroxy-4-methoxybenzaldehydeC₈H₈O₃152.15673-22-3≥99.0%Sigma-Aldrich
4-Bromo-3-methylanilineC₇H₈BrN186.056933-10-497%Sigma-Aldrich
Sodium BorohydrideNaBH₄37.8316940-66-2≥98%Sigma-Aldrich
Methanol (Anhydrous)CH₄O32.0467-56-199.8%Fisher Scientific
Ethyl AcetateC₄H₈O₂88.11141-78-6HPLC GradeFisher Scientific
HexaneC₆H₁₄86.18110-54-3HPLC GradeFisher Scientific
Hydrochloric Acid (1M)HCl36.467647-01-0ACS GradeVWR
Saturated Sodium BicarbonateNaHCO₃84.01144-55-8ACS GradeVWR
Brine (Saturated NaCl)NaCl58.447647-14-5ACS GradeVWR
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9ACS GradeVWR
Silica GelSiO₂60.087631-86-960 Å, 230-400 meshSigma-Aldrich
Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Dropping funnel

  • Ice bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glass chromatography column

  • Thin-Layer Chromatography (TLC) plates (silica gel coated) and developing chamber

  • UV lamp (254 nm)

  • Standard laboratory glassware and consumables

Detailed Synthesis Protocol

The synthesis is divided into two main stages: the preparation of the starting aldehyde (if not commercially available) and the one-pot reductive amination to yield the final product.

Synthesis of 2-Hydroxy-4-methoxybenzaldehyde

While 2-hydroxy-4-methoxybenzaldehyde is commercially available, it can also be synthesized from 3-methoxyphenol via formylation reactions such as the Duff reaction or the Reimer-Tiemann reaction.[5] The Duff reaction, which uses hexamethylenetetramine (HMTA) in an acidic medium, is often preferred for its regioselectivity towards ortho-formylation of phenols.[6][7]

One-Pot Reductive Amination

This procedure outlines the core synthesis of the target molecule.

Step-by-Step Procedure:

  • Reactant Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.52 g (10.0 mmol) of 2-hydroxy-4-methoxybenzaldehyde and 1.86 g (10.0 mmol) of 4-bromo-3-methylaniline in 40 mL of anhydrous methanol.

  • Schiff Base Formation: Stir the solution at room temperature under an inert atmosphere (e.g., nitrogen). The progress of the imine formation can be monitored by Thin-Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system. The reaction is typically complete within 2-4 hours.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. In a separate flask, prepare a solution of 0.45 g (12.0 mmol) of sodium borohydride in 10 mL of anhydrous methanol. Add the sodium borohydride solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 4-6 hours, or until TLC analysis indicates the disappearance of the imine intermediate.

  • Work-up:

    • Carefully quench the reaction by the slow, dropwise addition of 20 mL of 1M HCl at 0 °C to neutralize the excess sodium borohydride and any remaining base.

    • Transfer the mixture to a separatory funnel and add 50 mL of ethyl acetate.

    • Wash the organic layer sequentially with 2 x 30 mL of saturated sodium bicarbonate solution and 1 x 30 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification and Characterization

Purification

The crude product is purified by column chromatography on silica gel.[5]

  • Column Preparation: Prepare a slurry of silica gel in hexane and pack a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane, starting with 5% ethyl acetate and gradually increasing to 20%.

  • Fraction Collection: Collect fractions and monitor them by TLC. Combine the pure fractions and evaporate the solvent to yield the purified 2-[(4-Bromo-3-methylanilino)methyl]-5-methoxybenzenol as a solid.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group, the methyl group, the benzylic methylene protons, and the N-H proton. The N-H proton signal is often broad and can be confirmed by a D₂O exchange experiment.[8]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The presence of a bromine atom will result in a characteristic isotopic pattern (M and M+2 peaks of roughly equal intensity). The nitrogen rule states that a compound with an odd number of nitrogen atoms will have an odd-numbered molecular weight.[9]

  • Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic N-H stretching absorption in the 3300-3500 cm⁻¹ range.[9]

Safety and Hazard Information

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.[10][11][12][13][14][15][16][17][18][19][20][21][22]

ChemicalHazard StatementsPrecautionary Statements
2-Hydroxy-4-methoxybenzaldehyde Causes skin and serious eye irritation. May cause respiratory irritation.[12][15][21]Avoid breathing dust. Wear protective gloves and eye protection. Use only in a well-ventilated area.[12][15]
4-Bromo-3-methylaniline Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[11][16][18]Avoid breathing dust. Wear protective gloves, protective clothing, and eye protection.[11][18]
Sodium Borohydride In contact with water releases flammable gases which may ignite spontaneously. Toxic if swallowed or in contact with skin. Causes severe skin burns and eye damage.[10][13][14][17]Keep away from water. Handle under inert gas. Wear protective gloves, protective clothing, and eye protection.[17]
Methanol Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs.Keep away from heat, sparks, open flames, and hot surfaces. Wear protective gloves and eye protection.
Ethyl Acetate Highly flammable liquid and vapor. Causes serious eye irritation. May cause drowsiness or dizziness.Keep away from heat, sparks, open flames, and hot surfaces. Avoid breathing vapors.
Hexane Highly flammable liquid and vapor. May be fatal if swallowed and enters airways. Causes skin irritation. May cause drowsiness or dizziness. Suspected of damaging fertility or the unborn child.Obtain special instructions before use. Keep away from heat, sparks, open flames, and hot surfaces. Wear protective gloves.

Visualizations

Reaction Scheme

Reaction_Scheme Synthesis of 2-[(4-Bromo-3-methylanilino)methyl]-5-methoxybenzenol cluster_reactants Reactants cluster_product Product A 2-Hydroxy-4-methoxybenzaldehyde C Imine Intermediate (Schiff Base) A->C + B 4-Bromo-3-methylaniline B->C D 2-[(4-Bromo-3-methylanilino)methyl]-5-methoxybenzenol C->D [Reduction] NaBH4, Methanol

Caption: Overall reaction scheme for the synthesis.

Experimental Workflow

Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis start Dissolve Reactants in Methanol imine Stir at RT (Imine Formation) start->imine cool Cool to 0 °C imine->cool reduction Add NaBH4 Solution cool->reduction react Stir at RT reduction->react quench Quench with 1M HCl react->quench extract Extract with Ethyl Acetate quench->extract wash Wash with NaHCO3 & Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Column Chromatography concentrate->chromatography analysis Characterization (NMR, MS, IR) chromatography->analysis

Caption: Step-by-step experimental workflow.

References

  • Chemistry Learner. (2023, September 26). Reductive Amination: Definition, Examples, and Mechanism. Retrieved from [Link]

  • Chemistry Steps. (2024, March 28). Reductive Amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Journal of Chemical Sciences. (2023). Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. Retrieved from [Link]

  • Labkem. (2025, April 24). Safety Data Sheet: Sodium borohydride powder. Retrieved from [Link]

  • White Rose Research Online. (2022, April 19). Reductive Aminations by Imine Reductases: From Milligrams to Tons. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Sodium borohydride. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-3-methylaniline. Retrieved from [Link]

  • PENTA. (2025, March 26). Safety Data Sheet: Sodium borohydride. Retrieved from [Link]

  • Chemdor. (n.d.). 4-Bromo-3-methylaniline | CAS 2190-21-8 | Analytical Standard. Retrieved from [Link]

  • NMPPDB. (n.d.). 2-Hydroxy-4-methoxybenzaldehyde. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Hydroxy-4-methoxybenzaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). Time effect study on reductive amination of benzaldehyde with aniline.... Retrieved from [Link]

  • Wikipedia. (n.d.). Gattermann reaction. Retrieved from [Link]

  • Gattermann reaction. (2020, May 11). In Wikipedia. Retrieved from [Link]

  • The ScholarShip. (n.d.). The Duff Reaction: Researching A Modification. Retrieved from [Link]

  • Collegedunia. (2021, September 8). Gattermann Reaction: Mechanism, Examples & Application. Retrieved from [Link]

  • ResearchGate. (n.d.). Investigation of the reductive amination of benzaldehyde with aniline.... Retrieved from [Link]

  • American Chemical Society. (n.d.). One-Pot Reductive Mono-N-alkylation of Aniline and Nitroarene Derivatives Using Aldehydes. Retrieved from [Link]

  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. Retrieved from [Link]

  • Scribd. (n.d.). Aniline and Benzaldehyde Reaction Guide. Retrieved from [Link]

  • Figshare. (n.d.). Download (976.88 kB). Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • University of Calgary. (n.d.). Amines. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzaldehyde, m-methoxy-. Retrieved from [Link]

  • ACS Publications. (2024, January 3). Chiral Discrimination of Acyclic Secondary Amines by 19F NMR. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2018, June 8). Synthsys of 2-hydroxy-4,5-dimethoxy benzaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. Retrieved from [Link]

  • IntechOpen. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]

Sources

Application

Application Note &amp; Protocol: Development and Validation of a Stability-Indicating HPLC Method for 2-[(4-Bromo-3-methylanilino)methyl]-5-methoxybenzenol

Abstract: This document provides a comprehensive guide for the development and validation of a precise, accurate, and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide for the development and validation of a precise, accurate, and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 2-[(4-Bromo-3-methylanilino)methyl]-5-methoxybenzenol. The protocol details the systematic approach to method development, including optimization of chromatographic conditions, and a thorough validation strategy based on the International Council for Harmonisation (ICH) guidelines.[1][2][3][4] Furthermore, this note outlines the protocol for forced degradation studies to ensure the method's specificity and stability-indicating properties.[5][6][7][8]

Introduction

2-[(4-Bromo-3-methylanilino)methyl]-5-methoxybenzenol is a novel organic molecule with potential applications in pharmaceutical development. Its chemical structure, featuring aniline and benzenol moieties, suggests a susceptibility to degradation under various stress conditions.[9][10] Therefore, a validated stability-indicating analytical method is crucial for ensuring the quality, efficacy, and safety of any potential drug product by accurately quantifying the active pharmaceutical ingredient (API) and separating it from any potential degradation products.[6][8] High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose due to its high resolution and sensitivity.[1][9][11]

This application note details a systematic approach to developing and validating an RP-HPLC method for 2-[(4-Bromo-3-methylanilino)methyl]-5-methoxybenzenol, adhering to the principles outlined in ICH guidelines Q2(R2).[2][4]

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's physicochemical properties is fundamental to rational HPLC method development.

Structure:

  • IUPAC Name: 2-[(4-Bromo-3-methylanilino)methyl]-5-methoxybenzenol

  • Molecular Formula: C15H16BrNO2

  • Molecular Weight: 322.2 g/mol

Based on its structure, the molecule is expected to be moderately hydrophobic and possess UV-absorbing properties due to the aromatic rings. The presence of amino and hydroxyl groups suggests that the molecule's ionization state will be pH-dependent.

HPLC Method Development

The goal of method development is to achieve adequate separation of the main peak from any impurities and degradation products with good peak shape and a reasonable run time. Reversed-phase chromatography is the most common and versatile mode for the analysis of aniline derivatives.[9]

Instrumentation and Materials
  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV-Vis detector.

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point for moderately polar compounds.

  • Chemicals and Reagents: HPLC grade acetonitrile (ACN) and methanol (MeOH), analytical reagent grade phosphoric acid, and purified water.

  • Standard: A well-characterized reference standard of 2-[(4-Bromo-3-methylanilino)methyl]-5-methoxybenzenol.

Initial Chromatographic Conditions

The following conditions serve as a starting point for method optimization:

ParameterInitial Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Acetonitrile
Gradient 50% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (based on UV absorbance of aromatic rings)
Injection Volume 10 µL
Method Optimization Strategy

The rationale behind optimizing chromatographic parameters is to achieve the best possible resolution, peak symmetry, and analysis time.

  • Organic Modifier Selection: Both acetonitrile and methanol should be evaluated. Acetonitrile often provides better peak shapes for amine-containing compounds and has a lower UV cutoff.

  • Mobile Phase pH: The pH of the aqueous mobile phase can significantly impact the retention and peak shape of ionizable compounds. Testing a pH range from 3 to 7 is recommended. A lower pH will protonate the amine group, potentially leading to better retention and peak shape on a C18 column.

  • Gradient Optimization: The gradient slope and duration should be adjusted to ensure adequate separation of all components. A shallower gradient may be necessary to resolve closely eluting impurities.

  • Column Temperature: Varying the column temperature can affect selectivity and peak shape. A temperature of around 30-40°C is a good starting point to ensure reproducibility.

Method_Development_Workflow A Define Analytical Target Profile B Analyte Characterization (Structure, pKa, Solubility) A->B C Initial Method Scouting (Column, Mobile Phase) B->C D Optimization of Critical Parameters (pH, Gradient, Temperature) C->D E System Suitability Testing D->E D->E Iterative Process F Finalized HPLC Method E->F

Forced Degradation Studies

Forced degradation studies are essential to establish the stability-indicating nature of the HPLC method.[5][6][7][8] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

Stress Conditions

The following stress conditions should be applied to a solution of 2-[(4-Bromo-3-methylanilino)methyl]-5-methoxybenzenol:

Stress ConditionProtocol
Acid Hydrolysis 0.1 M HCl at 60 °C for 24 hours.
Base Hydrolysis 0.1 M NaOH at 60 °C for 24 hours.
Oxidative Degradation 3% H₂O₂ at room temperature for 24 hours.[7]
Thermal Degradation Solid drug substance at 80 °C for 48 hours.
Photolytic Degradation Solution exposed to UV light (254 nm) and visible light for 24 hours.
Sample Analysis and Peak Purity

After exposure to the stress conditions, the samples should be diluted to a suitable concentration and analyzed using the developed HPLC method. The chromatograms of the stressed samples should be compared to that of an unstressed standard. A photodiode array (PDA) detector is highly recommended to assess the peak purity of the parent drug in the presence of any degradation products.

HPLC Method Validation

The developed HPLC method must be validated according to ICH Q2(R2) guidelines to ensure it is suitable for its intended purpose.[2][4]

Validation Parameters

The following parameters must be evaluated:

ParameterPurposeAcceptance Criteria (Typical)
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.The peak for the analyte should be pure and free from interference from degradants and placebo components.
Linearity To demonstrate that the analytical procedure provides results that are directly proportional to the concentration of the analyte in the sample within a given range.Correlation coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.80% to 120% of the test concentration.
Accuracy To demonstrate the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.Recovery of 98.0% to 102.0% at three concentration levels.
Precision To demonstrate the degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.RSD ≤ 2.0% for repeatability and intermediate precision.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness To demonstrate the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.System suitability parameters should remain within acceptable limits.
System Suitability To ensure that the chromatographic system is suitable for the intended analysis.Tailing factor ≤ 2.0, Theoretical plates > 2000, RSD of replicate injections ≤ 2.0%.

Validation_Protocol_Flow A Develop Validation Protocol B Specificity (Forced Degradation) A->B C Linearity & Range A->C D Accuracy (Spike/Recovery) A->D E Precision (Repeatability & Intermediate) A->E F LOD & LOQ A->F G Robustness A->G H System Suitability A->H I Validation Report B->I C->I D->I E->I F->I G->I H->I

Experimental Protocols

Standard and Sample Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh about 25 mg of 2-[(4-Bromo-3-methylanilino)methyl]-5-methoxybenzenol reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with a suitable solvent (e.g., methanol or a mixture of mobile phase).[11]

  • Working Standard Solution (e.g., 50 µg/mL): Dilute the stock solution appropriately with the mobile phase.[11]

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution to achieve a similar final concentration. Filter all solutions through a 0.45 µm syringe filter before injection.[11]

Linearity

Prepare a series of at least five concentrations of the analyte from the stock solution, covering the expected range (e.g., 50% to 150% of the target concentration). Inject each solution in triplicate and construct a calibration curve by plotting the peak area against the concentration.

Accuracy

Accuracy should be assessed by the recovery of spiked samples. Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate. Calculate the percentage recovery at each level.

Precision
  • Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Robustness

Deliberately vary the following chromatographic parameters and assess the impact on the system suitability parameters:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 5 °C)

  • Mobile phase composition (± 2% organic)

  • pH of the aqueous mobile phase (± 0.2 units)

Conclusion

This application note provides a comprehensive framework for the development and validation of a stability-indicating RP-HPLC method for 2-[(4-Bromo-3-methylanilino)methyl]-5-methoxybenzenol. By following a systematic approach to method development and a rigorous validation protocol based on ICH guidelines, a reliable and robust analytical method can be established. This method will be suitable for routine quality control analysis, stability studies, and supporting regulatory submissions.

References

  • Molecularly, photolysis often affects conjugated systems, aromatic rings, and halogenated compounds. Forced degradation studies are an essential part of pharmaceutical development, offering a controlled way to understand how a drug substance or product behaves under stress. (Source: Vertex AI Search, Forced degradation studies: A critical lens into pharmaceutical stability)
  • Studies on forced degradation involve the breakdown of novel pharmacological substances and drug products under conditions that are more demanding than accelerated conditions. According to ICH recommendations, some factors might cause degradation, such as light, oxidation, dry heat, acidic or basic environments, hydrolysis, etc.
  • Forced degradation is a degradation of new drug substance and drug product at conditions more severe than accelerated conditions. It is required to demonstrate specificity of stability indicating methods and also provides an insight into degradation pathways and degradation products of the drug substance and helps in elucidation of the structure of the degradation products.
  • Forced Degradation Studies (FDS), commonly referred to as Stress Testing, constitute an essential developmental process in pharmaceutical science, involving the intentional breakdown of the Active Pharmaceutical Ingredient (API) or drug product (DP) by subjecting it to exaggerated environmental conditions. Key stress conditions: acid/base hydrolysis, oxidation, thermal, photolysis, humidity.
  • Forced degradation and stability studies are essential in the pharmaceutical industry, informing integral sections of the chemistry, manufacturing, and controls (CMC) section of an investigational medicinal product dossier (IMPD) or investigational new drug (IND) application. The key aims of forced degradation and stability studies are to: Identify degradation products and pathways. (Source: Onyx scientific, A practical guide to forced degradation and stability studies for drug substances)
  • Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater.
  • The ICH Guidelines for HPLC method validation address every aspect of performance characteristic related to validation, including robustness, range and limit of quantification, specificity, linearity, accuracy, precision, and linearity, as well as testing the suitability of the system. (Source: Zenodo, METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW)
  • Reversed-phase HPLC is the most common mode of separation for aniline and its derivatives. In RP-HPLC, the stationary phase is nonpolar (e.g., C18, C8), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol). (Source: Benchchem, Application Note: High-Performance Liquid Chromatography (HPLC)
  • An on-line SPE-HPLC method using a cigarette filter as the sorbent was developed and applied to analyze the aniline derivatives in water samples.
  • Analytical methods validation is a main regulatory requirement in pharmaceutical analysis in quality control laboratory. High-Performance Liquid chromatography (HPLC) is usually used as an analytical technique to evaluate the assay and organic impurities of drug product and drug substances. (Source: ResearchGate, (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES)
  • This report describes the development and evaluation of GC and HPLC approaches using selective detectors for analyzing trace concentrations in selected industrial wastewaters.
  • This application note details a reversed-phase HPLC (RP-HPLC) method for the simultaneous analysis of aniline and several of its key derivatives. (Source: Benchchem, Application Note: High-Performance Liquid Chromatography (HPLC)
  • In pharmaceutical development, validating analytical methods goes further than regulatory formality. It is a critical component of ensuring reliable, reproducible, and scientifically sound data. The ICH guidelines method validation framework, updated through ICH Q2(R2) and the complementary Q14 guideline on analytical procedure development, offers a harmonized international approach.
  • This document discusses guidelines for validating analytical methods from the International Council for Harmonisation (ICH). It defines method validation as demonstrating that analytical procedures are suitable for their intended use.
  • This guideline presents a discussion of elements for consideration during the validation of analytical procedures included as part of registration applications submitted within the ICH. (Source: European Medicines Agency (EMA), ICH guideline Q2(R2)
  • 2-{[(4-bromo-3-methylphenyl)amino]methyl}-5-methoxyphenol. Linear Formula: C15H16O2N1Br1. CAS Number: 306730-29-0. Molecular Weight: 322.2. (Source: Sigma-Aldrich, 2-{[(4-bromo-3-methylphenyl)amino]methyl}-5-methoxyphenol | 306730-29-0)

Sources

Method

Application Note: Preclinical In Vivo Dosing and Pharmacokinetic Evaluation of 2-[(4-Bromo-3-methylanilino)methyl]-5-methoxybenzenol

Target Audience: Preclinical Researchers, DMPK Scientists, and Translational Pharmacologists Compound Class: Halogenated Mannich Base / Secondary Amine Derivative Molecular Weight: 322.2 g/mol Physicochemical Profiling a...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Preclinical Researchers, DMPK Scientists, and Translational Pharmacologists Compound Class: Halogenated Mannich Base / Secondary Amine Derivative Molecular Weight: 322.2 g/mol

Physicochemical Profiling and Formulation Causality

The transition of a novel synthetic small molecule from in vitro screening to in vivo pharmacokinetic (PK) and pharmacodynamic (PD) evaluation is fraught with formulation challenges. The compound 2-[(4-Bromo-3-methylanilino)methyl]-5-methoxybenzenol presents a specific set of physicochemical hurdles. The presence of the bromo-aromatic ring and the methyl group imparts significant lipophilicity, driving down its aqueous solubility. Conversely, the 5-methoxyphenol moiety introduces a highly reactive site for Phase II metabolic enzymes (UDP-glucuronosyltransferases and sulfotransferases) in the hepatic and intestinal mucosa.

The Causality of Vehicle Selection

Because of its high lipophilicity, attempting to dose this compound in purely aqueous buffers (e.g., PBS or saline) will result in rapid nucleation and precipitation. If administered intravenously (IV), these micro-precipitates can cause fatal pulmonary embolisms; if administered orally (PO), they will lead to erratic, dissolution-rate-limited absorption.

To overcome this, we must engineer a multi-component co-solvent/surfactant system. The gold-standard vehicle for highly lipophilic small molecules in early discovery is 5% DMSO / 40% PEG400 / 5% Tween-80 / 50% Saline .

  • DMSO (5%): Acts as the primary solvent to disrupt the compound's crystalline lattice. It is strictly capped at 5% to prevent systemic toxicity, hemolysis, and injection site necrosis.

  • PEG400 (40%) & Tween-80 (5%): PEG400 acts as a co-solvent, while Tween-80 provides micellar encapsulation. Together, they maintain the compound in a supersaturated state when the aqueous phase is introduced, preventing precipitation[1].

  • Saline (50%): Lowers the overall osmolality and viscosity of the formulation to physiological tolerance levels.

G A Compound: 2-[(4-Bromo-3-methylanilino)methyl]-5-methoxybenzenol B Physicochemical Profiling (Hydrophobic, MW 322.2) A->B C Vehicle Selection (DMSO / PEG400 / Tween-80) B->C D In Vivo Dosing (IV: 1-5 mg/kg | PO: 10-30 mg/kg) C->D E PK / PD Sampling (Serial Blood Collection) D->E F LC-MS/MS Bioanalysis (Monitor Excipient Ion Suppression) E->F

Workflow detailing the formulation, dosing, and bioanalytical strategy.

Self-Validating Formulation Protocol

To ensure the integrity of the in vivo data, the formulation process must be a self-validating system. The following protocol guarantees complete solubilization and verifies the absence of hidden precipitates.

Step-by-Step Methodology:

  • Primary Dissolution: Weigh the required mass of 2-[(4-Bromo-3-methylanilino)methyl]-5-methoxybenzenol into a sterile glass vial. Add the calculated volume of DMSO (representing exactly 5% of the final total volume). Vortex vigorously for 2 minutes until a clear solution is achieved.

  • Co-Solvent Addition: Add PEG400 (40% of final volume) to the DMSO mixture. Vortex for 1 minute. The solution must remain optically clear.

  • Surfactant Integration: Add Tween-80 (5% of final volume). Sonicate the mixture in a water bath at 37°C for 5 minutes to ensure homogenous micelle formation.

  • Aqueous Phase Titration: Critical Step. Place the vial on a magnetic stirrer. While stirring vigorously, add the Saline (50% of final volume) dropwise. Rapid addition will shock the system and cause irreversible precipitation.

  • System Validation (The Centrifugation Check): Prior to loading the syringes, transfer a 500 µL aliquot of the final formulation into a microcentrifuge tube. Centrifuge at 10,000 x g for 5 minutes.

    • Validation Criterion: Carefully inspect the bottom of the tube. The complete absence of a visible pellet validates that the compound is fully solubilized in a stable microemulsion. If a pellet forms, the formulation has failed and must be discarded.

Table 1: Recommended Preclinical Dosing Vehicles and Maximum Tolerated Volumes
Route of AdministrationRecommended VehicleMax Volume (Mouse)Max Volume (Rat)
Intravenous (IV) 5% DMSO / 40% PEG400 / 5% Tween-80 / 50% Saline5 mL/kg5 mL/kg
Oral Gavage (PO) 0.5% Methylcellulose / 0.1% Tween-80 in Water (Suspension)*10 mL/kg10 mL/kg
Intraperitoneal (IP) 5% DMSO / 95% Corn Oil10 mL/kg5 mL/kg

*Note: For PO efficacy studies where high doses (e.g., >30 mg/kg) are required, a suspension in Methylcellulose is preferred over PEG400 to avoid gastrointestinal toxicity.

Bioanalytical Matrix Effects & Phase II Metabolism Controls

Overcoming Excipient-Driven Ion Suppression

Bioanalysis of the plasma using LC-MS/MS is complicated by the dosing vehicle. Polymeric excipients like PEG400 and Tween-80 enter the systemic circulation and often co-elute with hydrophobic analytes on reverse-phase columns. Because these excipients possess high surface activity, they monopolize the charge in the electrospray ionization (ESI) source, leading to severe ion suppression (often >80% signal loss) for early-eluting compounds[2]. If this matrix effect is ignored, the apparent plasma clearance of the drug will be artificially inflated because the detector simply fails to ionize the drug present in the sample[2].

Self-Validating LC-MS/MS Control: To validate the bioanalytical method, perform a post-column infusion experiment . Infuse a constant stream of 2-[(4-Bromo-3-methylanilino)methyl]-5-methoxybenzenol into the mass spectrometer while injecting blank plasma containing the dosing vehicle. A drop in the baseline signal precisely where the drug elutes confirms ion suppression. Causality-driven solution: Flatten the LC gradient (e.g., extend the run time from 3 minutes to 7 minutes) to ensure the drug elutes after the PEG400 solvent front has washed into the waste[1].

Investigating First-Pass Metabolism

Because the compound contains a 5-methoxyphenol group, researchers should anticipate a significant first-pass effect following oral administration, likely resulting in low absolute oral bioavailability (%F). Self-Validating Metabolism Control: To validate whether rapid clearance is driven by Phase II metabolism, pre-treat a subset of plasma samples with β -glucuronidase prior to protein precipitation and LC-MS/MS extraction. A sudden recovery/increase of the parent 2-[(4-Bromo-3-methylanilino)methyl]-5-methoxybenzenol peak validates that the compound was circulating as a biologically inactive glucuronide conjugate.

Allometric Scaling for Clinical Translation

Once the No-Observed-Adverse-Effect-Level (NOAEL) or the minimum efficacious dose is established in murine models, it must be translated to a Human Equivalent Dose (HED) to guide clinical development.

The Causality of Body Surface Area (BSA) Normalization: Simple body-weight scaling (direct mg/kg to mg/kg conversion) is fundamentally flawed because physiological parameters—such as basal metabolic rate, renal clearance, and blood volume—scale non-linearly with weight. Instead, allometric scaling based on BSA normalization is the regulatory gold standard for initial clinical translation. The FDA utilizes a species-specific correction factor ( Km​ ), which is the ratio of body weight (kg) to BSA ( m2 )[3].

The formula for translation is: HED(mg/kg)=AnimalDose(mg/kg)×HumanKm​AnimalKm​​

Table 2: Allometric Scaling Factors ( Km​ ) for Dose Translation
SpeciesReference Body Weight (kg)Body Surface Area ( m2 ) Km​ FactorConversion Factor to Human HED
Mouse 0.020.0073 Divide animal dose by 12.3
Rat 0.150.0256 Divide animal dose by 6.2
Dog 10.00.50020 Divide animal dose by 1.8
Human 60.01.62037 N/A

Data adapted from standard FDA allometric scaling guidelines[3].

G M Mouse NOAEL (e.g., 10 mg/kg) K Apply Km Ratio (Mouse Km 3 / Human Km 37) M->K H Human Equivalent Dose (HED = 0.81 mg/kg) K->H S Safety Factor (Divide by 10) H->S MRSD Maximum Recommended Starting Dose (MRSD) S->MRSD

Allometric scaling pathway from murine NOAEL to human MRSD.

References

  • Nair AB, Jacob S. A simple practice guide for dose conversion between animals and human. Journal of Basic and Clinical Pharmacy (2016). URL:[Link]

  • Côté C, et al. Three-dimensional aspects of formulation excipients in drug discovery: a critical assessment on orphan excipients, matrix effects and drug interactions. PMC / Journal of Pharmacological and Toxicological Methods (2007).[1] URL:[Link](Note: Base PMC routing via NCBI)

  • Korfmacher WA, et al. Effect of Signal Interference from Dosing Excipients on Pharmacokinetic Screening of Drug Candidates by Liquid Chromatography/Mass Spectrometry. Analytical Chemistry (2002).[2] URL:[Link]

Sources

Application

Application Note and Protocols for High-Throughput Screening of 2-[(4-Bromo-3-methylanilino)methyl]-5-methoxybenzenol

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling the Potential of a Novel Phenolic Compound The discovery of novel small molecules with therapeutic potential is a cornerstone of mod...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Novel Phenolic Compound

The discovery of novel small molecules with therapeutic potential is a cornerstone of modern drug development. The compound 2-[(4-Bromo-3-methylanilino)methyl]-5-methoxybenzenol is a synthetic organic molecule featuring a bromophenolic core structure. While direct biological data for this specific compound is not yet extensively published, its structural motifs are present in molecules with known biological activities. Specifically, bromophenol and methoxyphenol derivatives have demonstrated promising anti-inflammatory and anticancer properties.[1][2][3][4][5] These activities are often attributed to the modulation of key cellular signaling pathways, such as the NF-κB and MAPK pathways, which are implicated in a variety of diseases.[2]

This application note presents a hypothetical framework for the investigation of 2-[(4-Bromo-3-methylanilino)methyl]-5-methoxybenzenol in a high-throughput screening (HTS) campaign. We will hypothesize that this compound acts as an inhibitor of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a critical regulator of the inflammatory response. The following protocols are designed to be a robust starting point for researchers aiming to elucidate the bioactivity of this and similar novel chemical entities.

Principle of the High-Throughput Screening Assay

The proposed HTS campaign will employ a cell-based reporter gene assay to identify and characterize inhibitors of the NF-κB signaling pathway. This assay utilizes a stable cell line engineered to express a reporter gene (e.g., Luciferase) under the control of an NF-κB response element. In the presence of an inflammatory stimulus, such as Tumor Necrosis Factor-alpha (TNF-α), the NF-κB pathway is activated, leading to the expression of the reporter gene and a measurable signal (luminescence). Small molecules that inhibit this pathway will reduce the reporter gene expression, thus decreasing the signal.

High-throughput screening is a multi-step process that allows for the rapid testing of thousands of compounds.[6] The primary screen will identify "hits" that show inhibitory activity. These hits will then be subjected to secondary assays to confirm their activity and determine their potency.

PART 1: Primary High-Throughput Screening Protocol

This protocol is designed for a 384-well plate format to maximize throughput and minimize reagent usage, a common practice in HTS.[7][8]

Materials and Reagents
  • Cell Line: HEK293 cell line stably expressing an NF-κB-luciferase reporter construct.

  • Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., Puromycin).

  • Test Compound: 2-[(4-Bromo-3-methylanilino)methyl]-5-methoxybenzenol, dissolved in 100% DMSO to create a 10 mM stock solution.

  • Positive Control: A known inhibitor of the NF-κB pathway (e.g., BAY 11-7082).

  • Negative Control: 100% DMSO.

  • Stimulating Agent: Recombinant Human TNF-α.

  • Assay Plates: 384-well white, solid-bottom cell culture plates.

  • Reagent Plates: 384-well polypropylene plates for compound dilution.[9]

  • Luciferase Assay Reagent: Commercially available luciferase assay kit (e.g., Promega Bright-Glo™).

  • Plate Reader: A luminometer capable of reading 384-well plates.

  • Automated Liquid Handling System: For dispensing cells and reagents.[8]

Experimental Workflow: Primary Screen

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR TNF-α Receptor IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases DNA NF-κB Response Element NFkB->DNA Translocates and Binds Compound 2-[(4-Bromo-3-methylanilino)methyl] -5-methoxybenzenol Compound->IKK Inhibits (Hypothesized) Luciferase Luciferase Gene Expression DNA->Luciferase Induces TNF TNF-α TNF->TNFR Binds

Caption: Hypothesized mechanism of action for 2-[(4-Bromo-3-methylanilino)methyl]-5-methoxybenzenol in the NF-κB signaling pathway.

Quantitative Data Summary

ParameterPrimary ScreenDose-ResponseCytotoxicity Assay
Plate Format 384-well384-well384-well
Cell Seeding Density 5,000 cells/well5,000 cells/well5,000 cells/well
Compound Concentration 10 µM100 µM - 0.005 µM100 µM - 0.005 µM
Incubation Time 6-8 hours6-8 hours6-8 hours
Assay Readout LuminescenceLuminescenceFluorescence/Luminescence
Expected Z' Factor > 0.5> 0.5> 0.5

Conclusion and Future Directions

This application note provides a comprehensive, albeit hypothetical, guide for the high-throughput screening of 2-[(4-Bromo-3-methylanilino)methyl]-5-methoxybenzenol as a potential inhibitor of the NF-κB signaling pathway. The successful identification of potent and selective inhibitors from an HTS campaign is the first step in a long drug discovery process. [8]Promising hits would need to undergo further characterization, including:

  • Mechanism of Action Studies: To determine the specific target of the compound within the NF-κB pathway.

  • Structure-Activity Relationship (SAR) Studies: To synthesize and test analogs of the hit compound to improve its potency and drug-like properties. [10]* In Vivo Efficacy Studies: To evaluate the therapeutic potential of the compound in animal models of inflammatory diseases.

The protocols and strategies outlined here are based on established principles of high-throughput screening and can be adapted for the investigation of other novel compounds and biological targets.

References

  • Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC. (n.d.).
  • High throughput screening of small molecule library: procedure, challenges and future. (2016, June 15).
  • High-Throughput RT-PCR for small-molecule screening assays - PMC - NIH. (n.d.).
  • Practical Guidance for Small Molecule Screening - Yale Center for Molecular Discovery. (2013, April 15).
  • Small Molecule Screening Process Steps - Danaher Life Sciences. (n.d.).
  • High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) - UCSF. (n.d.).
  • Virtual Screening Strategies for Small Molecule Drug Design - BOC Sciences. (2023, March 21).
  • High Throughput Screening: Methods and Protocols - ResearchGate. (n.d.).
  • Strategies for Small Molecule Library Design - PubMed. (n.d.).
  • High-throughput screening (HTS) | BMG LABTECH. (n.d.).
  • Potential Biological Activity of 4-Bromo-2-methoxyphenol: A Technical Guide - Benchchem. (n.d.).
  • 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells - MDPI. (2026, January 7).
  • Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC. (n.d.).
  • biological activity of derivatives synthesized from 2-(4-Bromo-3-methoxyphenyl)acetonitrile - Benchchem. (n.d.).
  • Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - ResearchGate. (2025, October 13).

Sources

Method

Application Notes and Protocols for LC-MS/MS Analysis of 2-[(4-Bromo-3-methylanilino)methyl]-5-methoxybenzenol

Introduction Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become an indispensable tool in pharmaceutical and biomedical research for its high sensitivity and selectivity in quantifying small molecules in...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become an indispensable tool in pharmaceutical and biomedical research for its high sensitivity and selectivity in quantifying small molecules in complex biological matrices.[1][2] This application note provides a comprehensive guide to the sample preparation of 2-[(4-Bromo-3-methylanilino)methyl]-5-methoxybenzenol, a novel small molecule, for robust and reproducible LC-MS/MS analysis. The methodologies detailed herein are designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, metabolism profiling, and other bioanalytical applications.

The successful quantification of analytes in biological samples, such as plasma, serum, or urine, is critically dependent on the sample preparation process.[3] Effective sample preparation aims to remove interfering endogenous substances like proteins and phospholipids, which can cause matrix effects, suppress ionization, and compromise the analytical column's integrity.[4][5] This guide will explore three common and effective sample preparation techniques: protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). The choice of method often depends on the analyte's properties, the required limit of quantification, and the sample matrix.[6][7]

Analyte Profile: 2-[(4-Bromo-3-methylanilino)methyl]-5-methoxybenzenol

PART 1: The Critical Role of the Internal Standard

For accurate and precise quantification in LC-MS/MS, the use of an internal standard (IS) is paramount.[8][9] The IS is a compound of known concentration added to all samples, calibrators, and quality controls to correct for variability during sample processing and analysis.[10]

Selection of an Internal Standard

The ideal internal standard should mimic the physicochemical properties of the analyte as closely as possible.[8] There are two main types of internal standards:

  • Stable Isotope-Labeled (SIL) Internal Standards: These are considered the gold standard. A SIL-IS of 2-[(4-Bromo-3-methylanilino)methyl]-5-methoxybenzenol (e.g., with deuterium, ¹³C, or ¹⁵N labeling) would have nearly identical extraction recovery, chromatographic retention time, and ionization efficiency as the analyte, providing the most accurate correction for matrix effects.[9][10]

  • Structural Analogs: When a SIL-IS is unavailable, a structural analog can be used. This compound should have similar chemical properties and a different mass-to-charge ratio (m/z) to be distinguishable from the analyte by the mass spectrometer.[11]

For the purpose of this protocol, we will assume the use of a stable isotope-labeled internal standard, 2-[(4-Bromo-3-methylanilino)methyl]-5-methoxybenzenol-d4 .

PART 2: Sample Preparation Protocols

The following section details three distinct protocols for the preparation of plasma samples containing 2-[(4-Bromo-3-methylanilino)methyl]-5-methoxybenzenol.

Protocol 1: Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method suitable for high-throughput screening.[4][12] It involves adding a water-miscible organic solvent to the biological sample to denature and precipitate proteins.[4][13]

Rationale: This method is chosen for its speed, simplicity, and cost-effectiveness. Acetonitrile is a common precipitating agent that effectively removes the majority of proteins.[3]

Experimental Protocol:

  • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.

  • Add 10 µL of the internal standard working solution (e.g., 1 µg/mL of 2-[(4-Bromo-3-methylanilino)methyl]-5-methoxybenzenol-d4 in methanol).

  • Add 300 µL of ice-cold acetonitrile.

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex for 30 seconds and inject into the LC-MS/MS system.

Data Summary Table for PPT Protocol:

ParameterValue
Plasma Volume100 µL
Internal Standard Volume10 µL
Precipitating AgentAcetonitrile
Precipitating Agent Volume300 µL
Centrifugation Speed14,000 rpm
Centrifugation Time10 minutes
Reconstitution Volume100 µL
Protocol 2: Liquid-Liquid Extraction (LLE)

LLE separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous and an organic phase.[14][15]

Rationale: LLE provides a cleaner extract than PPT by removing not only proteins but also salts and some polar endogenous components.[3] The choice of an appropriate organic solvent is crucial for efficient extraction of the target analyte. Given the predicted properties of the analyte, ethyl acetate is a suitable choice.

Experimental Protocol:

  • To a 2 mL microcentrifuge tube, add 100 µL of plasma sample.

  • Add 10 µL of the internal standard working solution.

  • Add 500 µL of ethyl acetate.

  • Vortex vigorously for 2 minutes to facilitate the partitioning of the analyte into the organic phase.

  • Centrifuge at 14,000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and inject into the LC-MS/MS system.

Data Summary Table for LLE Protocol:

ParameterValue
Plasma Volume100 µL
Internal Standard Volume10 µL
Extraction SolventEthyl acetate
Extraction Solvent Volume500 µL
Centrifugation Speed14,000 rpm
Centrifugation Time10 minutes
Reconstitution Volume100 µL
Protocol 3: Solid-Phase Extraction (SPE)

SPE is a highly selective sample preparation technique that separates components of a mixture based on their physical and chemical properties.[16][17] It involves passing the sample through a solid adsorbent (the stationary phase) that retains the analyte, while interferences are washed away.[18]

Rationale: SPE offers the cleanest extracts and the ability to concentrate the analyte, making it ideal for assays requiring low limits of quantification.[19][20] A reversed-phase (e.g., C18) SPE cartridge is appropriate for a moderately hydrophobic compound like 2-[(4-Bromo-3-methylanilino)methyl]-5-methoxybenzenol.

Experimental Protocol:

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry out.

  • Sample Loading:

    • Pre-treat the plasma sample by adding 100 µL of plasma to a tube containing 10 µL of the internal standard and 200 µL of 4% phosphoric acid in water. Vortex to mix.

    • Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Vortex for 30 seconds and inject into the LC-MS/MS system.

Data Summary Table for SPE Protocol:

StepReagentVolume
Conditioning 1Methanol1 mL
Conditioning 2Deionized Water1 mL
Sample Pre-treatment4% Phosphoric Acid200 µL
Washing5% Methanol in Water1 mL
ElutionMethanol1 mL
ReconstitutionMobile Phase100 µL

PART 3: Workflow Visualization

The following diagrams illustrate the logical flow of each sample preparation protocol.

PPT_Workflow cluster_0 Protein Precipitation Workflow plasma 1. Plasma Sample (100 µL) add_is 2. Add Internal Standard (10 µL) plasma->add_is add_acn 3. Add Acetonitrile (300 µL) add_is->add_acn vortex1 4. Vortex (1 min) add_acn->vortex1 centrifuge 5. Centrifuge (14,000 rpm, 10 min) vortex1->centrifuge supernatant 6. Collect Supernatant centrifuge->supernatant evaporate 7. Evaporate to Dryness supernatant->evaporate reconstitute 8. Reconstitute (100 µL Mobile Phase) evaporate->reconstitute inject 9. Inject into LC-MS/MS reconstitute->inject

Caption: Protein Precipitation (PPT) Workflow Diagram.

LLE_Workflow cluster_1 Liquid-Liquid Extraction Workflow plasma 1. Plasma Sample (100 µL) add_is 2. Add Internal Standard (10 µL) plasma->add_is add_solvent 3. Add Ethyl Acetate (500 µL) add_is->add_solvent vortex1 4. Vortex (2 min) add_solvent->vortex1 centrifuge 5. Centrifuge (14,000 rpm, 10 min) vortex1->centrifuge organic_layer 6. Collect Organic Layer centrifuge->organic_layer evaporate 7. Evaporate to Dryness organic_layer->evaporate reconstitute 8. Reconstitute (100 µL Mobile Phase) evaporate->reconstitute inject 9. Inject into LC-MS/MS reconstitute->inject

Caption: Liquid-Liquid Extraction (LLE) Workflow Diagram.

SPE_Workflow cluster_2 Solid-Phase Extraction Workflow condition 1. Condition Cartridge (Methanol, Water) load 2. Load Pre-treated Sample condition->load wash 3. Wash Cartridge (5% Methanol) load->wash elute 4. Elute Analyte (Methanol) wash->elute evaporate 5. Evaporate Eluate elute->evaporate reconstitute 6. Reconstitute (100 µL Mobile Phase) evaporate->reconstitute inject 7. Inject into LC-MS/MS reconstitute->inject

Caption: Solid-Phase Extraction (SPE) Workflow Diagram.

Conclusion

The choice of sample preparation method is a critical decision in the development of a robust LC-MS/MS assay. This guide provides three detailed protocols for the extraction of 2-[(4-Bromo-3-methylanilino)methyl]-5-methoxybenzenol from plasma. For high-throughput applications where speed is essential, protein precipitation is a viable option. For improved cleanliness and reduced matrix effects, liquid-liquid extraction is recommended. When the highest sensitivity and selectivity are required, solid-phase extraction is the preferred method. The selection of the most appropriate protocol should be guided by the specific requirements of the analytical method and the intended application.

References

  • Cerilliant. (n.d.). Selection of Internal Standards for LC-MS/MS Applications. Retrieved from [Link]

  • Organomation. (n.d.). What is Solid Phase Extraction (SPE)?. Retrieved from [Link]

  • Stone, J. (2018, December 11). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. Retrieved from [Link]

  • Wang, R., Li, L., & Ye, M. (2020). Rapid and Quantitative Protein Precipitation for Proteome Analysis by Mass Spectrometry. Analytical Chemistry, 92(8), 5966-5973. Retrieved from [Link]

  • Agilent Technologies, Inc. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Retrieved from [Link]

  • LabRulez LCMS. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Retrieved from [Link]

  • Li, W., & Tse, F. L. S. (2003). Solid-Phase Extraction (SPE) Techniques for Sample Preparation in Clinical and Pharmaceutical Analysis: A Brief Overview. Current Pharmaceutical Analysis, 1(1), 1-10. Retrieved from [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Retrieved from [Link]

  • NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

  • Phenomenex. (n.d.). What is Solid-Phase Extraction?. Retrieved from [Link]

  • Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from [Link]

  • BioPharma Services. (2023, December 11). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. Retrieved from [Link]

  • Kumar, V., & Bharadwaj, R. (2025, October 13). Extraction of Drugs and Metabolites from Biological Matrices. International Journal of Pharmaceutical Sciences Review and Research, 82(2), 1-10. Retrieved from [Link]

  • TSI Journals. (2024, December 27). Solid-phase extraction (SPE) - Analytical Chemistry. Retrieved from [Link]

  • Phenomenex. (2025, June 9). Protein Precipitation Method. Retrieved from [Link]

  • Li, Y., et al. (2018). A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS). RSC Advances, 8(3), 1349-1361. Retrieved from [Link]

  • Biocompare. (2019, April 23). Prepping Small Molecules for Mass Spec. Retrieved from [Link]

  • Unacademy. (n.d.). Liquid Liquid Extraction Techniques Used in Pharmaceutical Analysis. Retrieved from [Link]

  • Aurora Biomed. (2019, August 7). Liquid-Liquid Extraction vs. Solid-Phase Extraction. Retrieved from [Link]

  • Ocal, N., et al. (2021). Liquid–liquid extraction solvent selection for comparing illegal drugs in whole blood and dried blood spot with LC–MS–MS. Journal of Analytical Science and Technology, 12(1), 1-11. Retrieved from [Link]

  • Majors, R. E. (2011). Salting-out Liquid-Liquid Extraction (SALLE). LCGC North America, 29(11), 976-985. Retrieved from [Link]

  • Waters Corporation. (n.d.). Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. Retrieved from [Link]

  • ChemBK. (n.d.). 2-AMino-5-broMo-3-Methylanisole[4-BroMo-2-Methoxy-6-MethylbenzenaMine]. Retrieved from [Link]

  • Senkardes, I., et al. (2021). LC-ESI-tandem MS and in silico ADMET analysis of polyphenols from Micromeria fruticosa (L.) Druce ssp. brachycalyx P. H. Davis and Rhus coriaria L. Journal of the Iranian Chemical Society, 18(11), 2949-2959. Retrieved from [Link]

  • Shimadzu. (2013, May). A Fusion of Triple Quad LC/MS/MS Speed & Sensitivity. Retrieved from [Link]

  • Niessen, W. M. A. (1999). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA International Journal for Chemistry, 53(10), 480-484. Retrieved from [Link]

  • Salunkhe, S. S., et al. (2022). LC-MS in Pharmaceutical Analysis: Review. International Journal of Pharmaceutical and Phytopharmacological Research, 12(3), 1-11. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 4-Bromo-2-methylanisole. Retrieved from [Link]

  • PubChem. (n.d.). 2-bromo-N-(4,5-dimethylisoxazol-3-Yl)-N-(methoxymethyl)benzenesulfonamide. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Solvent Extraction for 2-[(4-Bromo-3-methylanilino)methyl]-5-methoxybenzenol

Welcome to the technical support guide for the solvent extraction of 2-[(4-Bromo-3-methylanilino)methyl]-5-methoxybenzenol. This document provides a comprehensive, question-and-answer-based resource designed for research...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the solvent extraction of 2-[(4-Bromo-3-methylanilino)methyl]-5-methoxybenzenol. This document provides a comprehensive, question-and-answer-based resource designed for researchers, scientists, and drug development professionals. Our goal is to move beyond simple instructions and explain the fundamental principles that govern a successful extraction, enabling you to troubleshoot and optimize your specific experimental conditions.

Section 1: Foundational Principles - Understanding Your Molecule

A successful extraction begins with a deep understanding of the target molecule's chemical nature. 2-[(4-Bromo-3-methylanilino)methyl]-5-methoxybenzenol is an amphoteric compound, meaning it has both acidic and basic functional groups. This dual nature is the key to designing a highly selective and efficient extraction protocol.

FAQ: What are the key functional groups in my molecule and how do they affect solubility?

Your molecule has two critical functional groups that dictate its solubility based on pH:

  • A Phenolic Hydroxyl (-OH) Group: This group is weakly acidic. In a basic (high pH) aqueous solution, it will be deprotonated to form a negatively charged phenoxide ion (-O⁻). This ionic form is highly soluble in water and insoluble in most non-polar organic solvents.

  • An Anilino Amino (-NH-) Group: This secondary amine is weakly basic. In an acidic (low pH) aqueous solution, it will be protonated to form a positively charged ammonium ion (-NH₂⁺-). This ionic salt is also highly soluble in water and insoluble in non-polar organic solvents.

At a neutral pH, the molecule exists in its uncharged, neutral form. This form is significantly more soluble in organic solvents than in water. This pH-dependent solubility is the principle upon which acid-base extraction is built.[1][2][3]

Diagram: pH-Dependent Speciation

The following diagram illustrates how the charge and structure of your molecule change with pH, which is the cornerstone of the extraction strategy.

G cluster_low_pH Low pH (e.g., pH < 2) cluster_neutral_pH Neutral pH (e.g., pH ~ 7) cluster_high_pH High pH (e.g., pH > 12) low_pH_struct Cationic Form (Water Soluble Salt) neutral_struct Neutral Form (Organic Soluble) low_pH_struct->neutral_struct Add Base (e.g., NaHCO₃, NaOH) neutral_struct->low_pH_struct Add Acid (e.g., HCl) high_pH_struct Anionic Form (Water Soluble Salt) neutral_struct->high_pH_struct Add Strong Base (e.g., NaOH) high_pH_struct->neutral_struct Add Acid (e.g., HCl)

Caption: pH-driven changes in the molecule's ionic state.

FAQ: How do I estimate the pKa of my molecule to choose the correct pH?

While experimental determination is most accurate, we can estimate the pKa values based on similar structures.

  • Phenolic pKa: Phenol itself has a pKa of about 9.95. Electron-donating groups (like -OCH₃) slightly increase the pKa, while electron-withdrawing groups (like -Br) decrease it. A reasonable estimate for the phenolic proton would be in the pKa 9-10 range . To ensure complete deprotonation, the aqueous phase should be adjusted to a pH of at least 11-12 (pH > pKa + 2).

  • Anilinium pKa: Aniline's conjugate acid (anilinium ion) has a pKa of about 4.6.[4] Substituents on the ring will alter this value. For the anilino group, an estimated pKa would be in the pKa 3-5 range . To ensure complete protonation, the aqueous phase should be adjusted to a pH of 1-2 (pH < pKa - 2).

FAQ: How do I choose the right organic solvent?

The ideal solvent should have several key properties:

  • High Solvency: It must readily dissolve the neutral form of the target compound.

  • Immiscibility with Water: It must form a distinct layer when mixed with the aqueous phase.[5]

  • Good Density Difference: A significant density difference from water aids in clean layer separation. Dichloromethane (DCM, ρ ≈ 1.33 g/mL) will form the bottom layer, while ethyl acetate (EtOAc, ρ ≈ 0.90 g/mL) or diethyl ether will form the top layer.

  • Low Boiling Point: A lower boiling point simplifies removal by rotary evaporation after extraction.

  • Low Reactivity: The solvent should not react with your target compound or the reagents used.

Table 1: Common Solvent Selection Guide

SolventPolarity IndexBoiling Point (°C)Density (g/mL)Key Considerations
Ethyl Acetate 4.4770.902Good all-around choice, moderate polarity, top layer.
Dichloromethane (DCM) 3.1401.33Excellent solvent, but higher toxicity. Forms bottom layer. Can be prone to emulsions.
Diethyl Ether 2.8350.713Very volatile and flammable, good for initial extractions. Top layer.
Toluene 2.41110.867Good for non-polar compounds, high boiling point makes it harder to remove.
Hexanes 0.169~0.66Generally too non-polar for this molecule unless used as an anti-solvent for washing.

Recommendation: Start with Ethyl Acetate (EtOAc) . It provides a good balance of polarity, is less toxic than DCM, and is easily removed.

Section 2: Step-by-Step Protocol - Recommended Starting Point

This protocol outlines a robust acid-base extraction procedure designed to isolate your amphoteric compound from neutral, acidic, or basic impurities.

Diagram: Experimental Workflow for Purification

G start Crude Product Mixture dissolve 1. Dissolve in Ethyl Acetate start->dissolve wash_acid 2. Wash with 1M HCl (aq) (Removes basic impurities) dissolve->wash_acid separate_acid Separate Layers wash_acid->separate_acid organic1 Organic Layer 1 (Contains neutral impurities + product) separate_acid->organic1 Keep aqueous1 Aqueous Layer 1 (Contains basic impurities) separate_acid->aqueous1 Discard wash_base 3. Wash Organic Layer 1 with 1M NaOH (aq) organic1->wash_base separate_base Separate Layers wash_base->separate_base organic2 Organic Layer 2 (Contains neutral impurities) separate_base->organic2 Discard aqueous2 Aqueous Layer 2 (Contains product as sodium salt) separate_base->aqueous2 Keep neutralize 4. Neutralize Aqueous Layer 2 with conc. HCl to pH ~7 aqueous2->neutralize precipitate Product Precipitates neutralize->precipitate extract_final 5. Extract with fresh Ethyl Acetate precipitate->extract_final separate_final Separate Layers extract_final->separate_final organic_final Final Organic Layer (Contains purified product) separate_final->organic_final Keep aqueous_final Final Aqueous Layer separate_final->aqueous_final Discard dry 6. Dry with Na₂SO₄, Filter organic_final->dry evaporate 7. Evaporate Solvent dry->evaporate end Purified Product evaporate->end

Caption: Step-by-step acid-base extraction workflow.

Detailed Protocol:
  • Dissolution: Dissolve the crude reaction mixture containing your product in a suitable volume of ethyl acetate (e.g., 10-20 mL per gram of crude material) in a separatory funnel.

  • Acid Wash (Remove Basic Impurities):

    • Add an equal volume of 1M HCl to the separatory funnel.

    • Stopper the funnel, invert, and open the stopcock to vent pressure.

    • Shake gently at first, then more vigorously for ~30 seconds, venting frequently.[6]

    • Allow the layers to separate completely.

    • Drain the lower aqueous layer. This layer contains any basic impurities. Your product remains in the top organic layer.

  • Base Wash (Isolate Your Product):

    • To the remaining organic layer in the funnel, add an equal volume of 1M NaOH.

    • Repeat the shaking and venting process as described above.

    • Allow the layers to separate. This time, your product (as its sodium salt) will move into the aqueous layer.

    • Drain the lower aqueous layer into a clean flask or beaker. This layer contains your product. The organic layer, containing neutral impurities, can be discarded.

  • Neutralization and Re-extraction:

    • Cool the basic aqueous extract (containing your product) in an ice bath.

    • Slowly add concentrated HCl dropwise while stirring until the pH of the solution is approximately 7. Your product should precipitate as a solid or oil.

    • Add a fresh portion of ethyl acetate to this neutralized mixture and transfer it back to the separatory funnel.

    • Shake to extract the neutral product back into the organic phase.

    • Separate the layers and collect the organic layer.

  • Drying and Evaporation:

    • Dry the collected organic layer over anhydrous sodium sulfate (Na₂SO₄) to remove residual water.

    • Filter off the drying agent.

    • Remove the solvent using a rotary evaporator to yield the purified solid product.

Section 3: Troubleshooting Guide

Even with a robust protocol, challenges can arise. This section addresses the most common issues encountered during solvent extraction.

Q: I'm getting a low yield. What are the likely causes?

A low yield can be frustrating, but it is often traceable to a few key areas.[7][8][9]

  • Incomplete Extraction: A single extraction is often insufficient. For critical steps, perform the extraction 2-3 times with smaller volumes of solvent and combine the organic layers.[8][10] This ensures maximum transfer of the compound from one phase to the other.

  • Incorrect pH: If the pH is not sufficiently acidic or basic, your compound will not fully convert to its salt form and will remain in the organic layer, leading to loss. Always check the pH of the aqueous layer after mixing and separating using pH paper.

  • Premature Precipitation: If you add concentrated acid or base too quickly during pH adjustment, localized pH changes can cause the product to "crash out" at the interface, where it gets trapped. Always add acids/bases slowly with vigorous stirring.

  • Compound Lost in Mother Liquor: If the final product is purified by crystallization, using too much recrystallization solvent can result in significant product loss.[7]

Q: An emulsion is forming between the layers. How do I break it?

Emulsions are cloudy or milky layers at the interface that prevent clean separation. They are common when solutions contain surfactant-like compounds or when shaken too vigorously.[6]

Table 2: Emulsion Breaking Techniques

TechniqueDescriptionWhen to Use
Patience Let the separatory funnel stand undisturbed for 10-30 minutes.[11][12]First and easiest option for minor emulsions.
"Salting Out" Add a saturated solution of sodium chloride (brine) or solid NaCl.[6][11][13] This increases the ionic strength of the aqueous layer, forcing separation.Highly effective for most common emulsions.
Gentle Stirring Gently swirl the funnel or stir the emulsion layer with a glass rod.Can help coalesce the dispersed droplets without further agitation.
Filtration Filter the entire mixture through a plug of glass wool or Celite.[6]For persistent emulsions where some product loss is acceptable.
Centrifugation If available, centrifuging the mixture is a highly effective way to force layer separation.[11][12][14]The most reliable method, especially for small-scale extractions.
Diagram: Troubleshooting Logic for Emulsion Formation

G start Emulsion Formed wait Let stand for 20 mins start->wait check1 Did it resolve? wait->check1 add_brine Add Saturated Brine (NaCl) check1->add_brine No success Problem Solved check1->success Yes check2 Did it resolve? add_brine->check2 stir Gently stir interface with glass rod check2->stir No check2->success Yes check3 Did it resolve? stir->check3 centrifuge Centrifuge the mixture check3->centrifuge No check3->success Yes centrifuge->success

Caption: Decision tree for breaking emulsions.

References

  • Emulsion Breaking Techniques for Oil in Water Solvent Extractions. (n.d.). Spectro Scientific. Retrieved from [Link]

  • Acid–base extraction. (n.d.). In Wikipedia. Retrieved from [Link]

  • Gross, K. C., Seybold, P. G., & Hadad, C. M. (2002). Comparison of Different Atomic Charge Schemes for Predicting pKa Variations in Substituted Anilines and Phenols. International Journal of Quantum Chemistry, 90, 445–458.
  • Acid-Base Extraction: Organic Chemistry Study Guide. (2025, August 15). Fiveable. Retrieved from [Link]

  • Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. (2018, May 17). AZoM. Retrieved from [Link]

  • Tips for Troubleshooting Liquid–Liquid Extractions. (2025, November 26). LCGC International. Retrieved from [Link]

  • Acid-Base Extraction. (n.d.). Retrieved from [Link]

  • Video: Acid-Base Extraction | Purpose, Theory & Applications. (n.d.). Study.com. Retrieved from [Link]

  • Acid-Base Liquid-Liquid Extraction. (n.d.). Eastern Kentucky University - Edubirdie. Retrieved from [Link]

  • Tackling emulsions just got easier. (2023, January 17). Biotage. Retrieved from [Link]

  • How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards? (2014, November 7). ResearchGate. Retrieved from [Link]

  • All-in-One Guide to Liquid-Liquid Extraction Systems: Applications, Benefits, and Best Practices. (2024, October 18). K-Jhil. Retrieved from [Link]

  • 3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • pKa Data Compiled by R. Williams. (2022, April 7). Organic Chemistry Data. Retrieved from [Link]

  • Pavitt, A. S., et al. (2017, February 7). Oxidation Potentials of Phenols and Anilines: Correlation Analysis of Electrochemical and Theoretical Values. Rsc.org. Retrieved from [Link]

  • Calculating pKa values for substituted phenols and hydration energies for other compounds with the first-order Fuzzy-Border continuum solvation model. (n.d.). PMC. Retrieved from [Link]

  • Bordwell pKa Table. (2017, October 27). Organic Chemistry Data. Retrieved from [Link]

  • Organic Chemistry 1 - What are some reasons for poor yield in liquid-liquid extraction labs? (2019, May 18). Reddit. Retrieved from [Link]

  • Liquid-Liquid Extraction Strategies for the Isolation of Bioactive Heterocyclic Compounds. (2025, February 19). JournalsPub. Retrieved from [Link]

  • Liquid-Liquid Extraction Techniques Principles and Optimisation. (n.d.). Element Lab Solutions. Retrieved from [Link]

  • Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. (2025, May 23). Phenomenex. Retrieved from [Link]

  • Comprehending Liquid-Liquid Extraction: Fundamentals, Methods and Advancements. (n.d.). Retrieved from [Link]

  • Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. (2017, November 10). Retrieved from [Link]

  • Problems with extractions. (n.d.). University of York. Retrieved from [Link]

  • What could be reason for getting a very low yield in organic chemistry? (2015, January 21). Quora. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing LC-MS/MS for 2-[(4-Bromo-3-methylanilino)methyl]-5-methoxybenzenol

Welcome to the advanced troubleshooting portal for the mass spectrometric analysis of 2-[(4-Bromo-3-methylanilino)methyl]-5-methoxybenzenol . This guide is designed for analytical scientists and drug development professi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting portal for the mass spectrometric analysis of 2-[(4-Bromo-3-methylanilino)methyl]-5-methoxybenzenol . This guide is designed for analytical scientists and drug development professionals dealing with high baseline noise, matrix effects, and signal suppression.

Rather than providing generic advice, this guide leverages the specific structural properties of the target molecule—namely its brominated aniline moiety and methoxybenzenol group—to systematically eliminate isobaric interferences and optimize signal-to-noise (S/N) ratios.

Part 1: Diagnostic Troubleshooting Workflow

Before adjusting instrument parameters, it is critical to isolate the source of the background noise. Use the self-validating workflow below to determine whether your noise is originating from system contamination, matrix suppression, or suboptimal ionization parameters.

TroubleshootingWorkflow Start High Background Noise Detected CheckBlank Run Solvent Blank Start->CheckBlank IsSystem Noise in Blank? CheckBlank->IsSystem SystemFlush Perform System Flush Protocol IsSystem->SystemFlush Yes CheckMatrix Evaluate Matrix Effect IsSystem->CheckMatrix No SystemFlush->CheckBlank IsMatrix Ion Suppression? CheckMatrix->IsMatrix OptimizePrep Implement Phospholipid Depletion IsMatrix->OptimizePrep Yes OptimizeSource Tune Cone Gas & Source Temp IsMatrix->OptimizeSource No Success Optimal Signal-to-Noise Ratio OptimizePrep->Success OptimizeSource->Success

Fig 1. Diagnostic workflow for isolating and resolving LC-MS background noise sources.

Part 2: Frequently Asked Questions (Mechanisms & Causality)

Q1: Why is the background noise so high when analyzing this compound in biological matrices like plasma? A1: When analyzing complex biological samples, high background noise is frequently a symptom of matrix-induced ion suppression rather than true chemical noise. Endogenous phospholipids co-elute with 2-[(4-Bromo-3-methylanilino)methyl]-5-methoxybenzenol and compete for the limited excess charge on the surface of the electrospray ionization (ESI) droplet. Because phospholipids are highly surface-active, they displace the target analyte, neutralizing it and preventing its emission into the gas phase. This manifests as an elevated, noisy baseline and diminished analyte response[1].

MatrixEffect ESI_Droplet ESI Droplet Formation Surface Droplet Surface Competition ESI_Droplet->Surface Phospholipids Endogenous Phospholipids Phospholipids->Surface High Affinity Analyte Target Analyte Analyte->Surface Displaced Suppression Ion Suppression (High Noise) Surface->Suppression Analyte Neutralized Desorption Gas-Phase Ion Emission Surface->Desorption Matrix Ions Emitted

Fig 2. Mechanism of ESI ion suppression via phospholipid competition at the droplet surface.

Q2: How can I leverage the structural properties of 2-[(4-Bromo-3-methylanilino)methyl]-5-methoxybenzenol to distinguish it from chemical noise? A2: The presence of the bromine atom is your greatest asset. Bromine naturally occurs as two stable isotopes, 79Br and 81Br , in a nearly 1:1 ratio. This creates a highly distinct M and M+2 isotopic signature. By monitoring dual Multiple Reaction Monitoring (MRM) transitions for both the [M+H]+ (m/z 322.0) and [M+2+H]+ (m/z 324.0) precursor ions, you can apply a mathematical isotopic filter[2]. Chemical background noise rarely mimics this exact 1:1 abundance ratio; if a peak lacks this signature, it is immediately flagged as noise and excluded.

Q3: How should I optimize my LC-MS/MS source parameters to physically reduce baseline noise? A3: Beyond sample cleanup, tuning the mass spectrometer's front-end is critical for physically blocking noise. Increasing the cone gas (or curtain gas) flow creates a pneumatic barrier that sweeps away neutral solvent clusters and uncharged matrix aerosols before they enter the high-vacuum analyzer region[3],[4]. Additionally, optimizing the desolvation temperature ensures complete evaporation of the LC eluent, reducing the formation of noisy solvent adducts[1].

Part 3: Self-Validating Experimental Protocols

Protocol A: Targeted Phospholipid Depletion via Hybrid SPE

Causality: Traditional protein precipitation leaves endogenous phospholipids in the supernatant, which foul the MS source and cause severe ion suppression. Zirconia-silica particles utilize electron-deficient empty d-orbitals to form strong Lewis acid/base interactions with the electron-rich phosphate groups of phospholipids, selectively trapping them while the brominated analyte passes through.

Step-by-Step Methodology:

  • Sample Precipitation: Add 100 µL of plasma/serum to a microcentrifuge tube. Add 300 µL of 1% formic acid in acetonitrile to disrupt protein-analyte binding.

  • Centrifugation: Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes to pellet precipitated proteins.

  • Conditioning: Condition the Zirconia-based SPE cartridge with 1 mL of 1% formic acid in acetonitrile.

  • Loading: Transfer the supernatant from step 2 onto the SPE cartridge.

  • Elution: Apply a low vacuum (e.g., 5 in Hg) to pull the sample through the sorbent. The target compound will elute immediately, while phospholipids remain covalently bound to the zirconia.

  • Self-Validation Step: Perform a post-column infusion experiment. Infuse a pure standard of the analyte post-column while injecting the extracted matrix blank. A steady baseline without negative dips (suppression zones) confirms successful matrix removal[1].

Protocol B: LC-MS/MS System Decontamination Flush

Causality: Persistent background noise across all samples often indicates hydrophobic matrix buildup on the column or fluidic lines[2]. A multi-solvent flush disrupts non-covalent interactions and strips these contaminants from the system[5].

Step-by-Step Methodology:

  • Solvent Preparation: Prepare a flushing mixture of 25% Water, 25% Methanol, 25% Acetonitrile, and 25% Isopropanol (all LC-MS grade) with 0.1% Formic Acid[5].

  • Bypass Column: Disconnect the analytical column and replace it with a zero-dead-volume union to protect the stationary phase from extreme solvent shifts.

  • Purge Lines: Place all LC pump lines into the flushing mixture and purge at 2.0 mL/min for 10 minutes to displace old mobile phases.

  • System Flush: Direct the flow to waste (bypassing the MS) and pump the flushing mixture at 0.5 mL/min for 4-6 hours (or overnight for severe contamination)[5].

  • Re-equilibration: Reconnect the analytical column and flush with the initial mobile phase conditions for 30 minutes.

  • Self-Validation Step: Run a solvent blank using the optimized MRM method. The background noise should be reduced to below the established Limit of Detection (LOD) threshold[4].

Part 4: Quantitative Reference Tables

Table 1: Recommended MRM Transitions for 2-[(4-Bromo-3-methylanilino)methyl]-5-methoxybenzenol

Note: Fragmentation primarily occurs at the labile C-N bond, yielding the brominated aniline fragment.

Analyte IsotopePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
79Br -Isotope322.0186.025Quantifier (Primary target)
81Br -Isotope324.0188.025Qualifier (Isotopic Confirmation)
79Br -Isotope322.0137.130Secondary Qualifier (Benzenol fragment)
Table 2: Optimized ESI Source Parameters for Noise Reduction
ParameterRecommended SettingCausality for Noise Reduction
Capillary Voltage 2.0 - 2.5 kVLower voltages prevent corona discharge and reduce the ionization of non-target background solvent molecules[2].
Desolvation Temp 450 - 500 °CEnsures complete droplet evaporation, minimizing the formation of noisy, unevaporated solvent clusters[1].
Cone / Curtain Gas 150 - 200 L/hrActs as a physical pneumatic barrier, deflecting neutral contaminants and aerosols away from the MS sampling orifice[3],[4].
Collision Gas (Ar) 0.15 mL/minOptimizing collision cell pressure ensures efficient fragmentation, maximizing the signal of the product ion relative to the background[2].

Part 5: References

  • [1] Title: LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise Source: chromatographyonline.com URL:

  • [2] Title: Optimizing LC‑MS/MS Sensitivity: Strategies to Overcome Ion Suppression and Boost Robustness in Bioanalysis Source: biotech-spain.com URL:

  • [5] Title: Reducing background noise in 3-HMPA mass spectrometry Source: benchchem.com URL:

  • Title: Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples Source: sigmaaldrich.com URL:

  • [3] Title: Overcoming Matrix Interference in LC-MS/MS Source: sepscience.com URL:

  • [4] Title: Suggested Approaches for Minimizing Background Chemical Noise in Low Mass MRM Transitions for Trace Level Quantification of N-Nitrosamines Source: waters.com URL:

Sources

Troubleshooting

Technical Support Center: Resolving Chemical Impurities in 2-[(4-Bromo-3-methylanilino)methyl]-5-methoxybenzenol

This technical support guide is designed for researchers, scientists, and drug development professionals to effectively identify, troubleshoot, and resolve chemical impurities in batches of 2-[(4-Bromo-3-methylanilino)me...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to effectively identify, troubleshoot, and resolve chemical impurities in batches of 2-[(4-Bromo-3-methylanilino)methyl]-5-methoxybenzenol. By understanding the synthetic pathway and potential side reactions, users can ensure the quality and consistency of their final product.

Introduction to the Chemistry

The target molecule, 2-[(4-Bromo-3-methylanilino)methyl]-5-methoxybenzenol, is likely synthesized via a Mannich reaction. This is a three-component condensation involving 4-Bromo-3-methylaniline, 5-methoxybenzenol, and formaldehyde. The reaction proceeds through the formation of an electrophilic iminium ion from the aniline and formaldehyde, which is then attacked by the electron-rich 5-methoxybenzenol ring.

Mannich_Reaction_Pathway cluster_0 Iminium Ion Formation cluster_1 Electrophilic Aromatic Substitution Aniline 4-Bromo-3-methylaniline Iminium_Ion Iminium Ion (Eschenmoser Salt Precursor) Aniline->Iminium_Ion + H₂O Formaldehyde Formaldehyde Formaldehyde->Iminium_Ion Iminium_Ion_2 Iminium Ion Phenol 5-Methoxybenzenol Product 2-[(4-Bromo-3-methylanilino)methyl] -5-methoxybenzenol Phenol->Product Iminium_Ion_2->Product Troubleshooting_Discoloration start Discolored Final Product check_SM Check Purity of 4-bromo-3-methylaniline start->check_SM is_SM_pure Is it Pure? check_SM->is_SM_pure purify_SM Purify Starting Material (e.g., Recrystallization) is_SM_pure->purify_SM No check_reaction Review Reaction Conditions is_SM_pure->check_reaction Yes purify_SM->check_reaction is_inert Was Inert Atmosphere Used? check_reaction->is_inert use_inert Re-run Reaction Under Inert Atmosphere (N₂/Ar) is_inert->use_inert No purify_product Purify Final Product (e.g., Recrystallization with charcoal) is_inert->purify_product Yes use_inert->purify_product

Optimization

Technical Support Center: Overcoming Poor Aqueous Solubility of 2-[(4-Bromo-3-methylanilino)methyl]-5-methoxybenzenol

Welcome to the Technical Support and Troubleshooting Center for formulating and solubilizing 2-[(4-Bromo-3-methylanilino)methyl]-5-methoxybenzenol . This guide is engineered for drug development professionals and formula...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center for formulating and solubilizing 2-[(4-Bromo-3-methylanilino)methyl]-5-methoxybenzenol . This guide is engineered for drug development professionals and formulation scientists facing biopharmaceutical bottlenecks with this specific active pharmaceutical ingredient (API).

Because this compound exhibits classic Biopharmaceutics Classification System (BCS) Class II/IV characteristics, standard aqueous vehicles will fail to achieve therapeutic exposures. This guide provides field-proven, causality-driven methodologies to overcome these limitations.

SECTION 1: Formulation Strategy FAQs

Q1: Why does 2-[(4-Bromo-3-methylanilino)methyl]-5-methoxybenzenol exhibit near-zero aqueous solubility? A: The compound's poor solubility is driven by two distinct physicochemical barriers:

  • Lack of Ionization at Physiological pH: The molecule contains a secondary aniline nitrogen and a phenolic hydroxyl group. The aniline nitrogen is a very weak base (estimated pKa ~3.5) due to lone-pair delocalization into the brominated aromatic ring. The phenol is a weak acid (estimated pKa ~9.5). At physiological pH (6.8–7.4), the molecule is entirely unionized and highly lipophilic.

  • High Crystal Lattice Energy ("Brick Dust" Effect): The planar aromatic rings, combined with strong intermolecular hydrogen bonding (phenol -OH donating to the methoxy oxygen or aniline nitrogen), create a highly stable, tightly packed crystal lattice that resists disruption by water molecules.

Q2: Can I just adjust the pH of the vehicle to dissolve it for in vivo dosing? A: No. While dropping the pH below 2.0 might protonate the aniline, or raising it above 11.0 might deprotonate the phenol, these extremes are not physiologically tolerable for in vivo administration. Furthermore, upon entering the neutral pH of the gastrointestinal tract or bloodstream, the compound will rapidly undergo solvent-shift precipitation, crashing out of solution and resulting in erratic, highly variable bioavailability.

Q3: What are the most scientifically rigorous approaches for formulating this compound? A: To achieve high therapeutic exposure, you must bypass the crystal lattice energy. The two most effective strategies are:

  • Amorphous Solid Dispersions (ASDs): Converting the crystalline drug to an amorphous state and trapping it in a polymer matrix (e.g., HPMCAS). This increases the API's free energy, yielding a 5- to 100-fold higher apparent solubility[1].

  • Cyclodextrin Complexation: Using modified cyclodextrins (like HP-β-CD) to encapsulate the hydrophobic bromo-methyl-aniline moiety within a hydrophilic exterior shell, forming a water-soluble inclusion complex[2].

SECTION 2: Solubilization Workflows & Decision Logic

DecisionTree Start Evaluate API: 2-[(4-Bromo-3-methylanilino)methyl] -5-methoxybenzenol pKa Is physiological pH adjustment sufficient? Start->pKa No_pH No (LogP > 4, Weak Ionization) pKa->No_pH Neutral/Amphoteric Yes_pH Yes (Formulate as Salt) pKa->Yes_pH pKa < 5 or > 9 Lattice Assess Melting Point (Tm) & Lattice Energy No_pH->Lattice HighTm High Tm / 'Brick Dust' (Strong H-Bonding) Lattice->HighTm LowTm Low Tm / 'Grease Ball' (High Lipophilicity) Lattice->LowTm ASD Amorphous Solid Dispersion (e.g., Spray Drying with HPMCAS) HighTm->ASD Lipid Cyclodextrin Complexation or Lipid-Based SEDDS LowTm->Lipid

Caption: Decision tree for selecting a solubilization strategy based on the API's physicochemical properties.

SECTION 3: Troubleshooting Guides & Experimental Protocols

Protocol A: Phase Solubility Study (Higuchi-Connors Technique)

Purpose: To determine the stoichiometric ratio and stability constant ( K1:1​ ) of the API with Hydroxypropyl-β-Cyclodextrin (HP-β-CD) to validate if complexation is a viable formulation route[3].

Self-Validating Mechanism: By plotting API concentration vs. Cyclodextrin concentration, an AL​ -type linear graph confirms a 1:1 soluble complex. A plateau ( BS​ -type) indicates precipitation of the complex, warning against this formulation route[2].

Step-by-Step Methodology:

  • Preparation: Prepare a series of aqueous HP-β-CD solutions ranging from 0 mM to 50 mM in a physiologically relevant buffer (e.g., PBS, pH 7.4).

  • Saturation: Add an excess amount of crystalline 2-[(4-Bromo-3-methylanilino)methyl]-5-methoxybenzenol (e.g., 20 mg) to 5 mL of each cyclodextrin solution in sealed glass vials.

  • Equilibration: Shake the suspensions in a thermostated water bath at 37°C for 72 hours. Causality: 72 hours is strictly required to overcome the high lattice energy and ensure thermodynamic equilibrium is reached.

  • Separation: Filter the suspensions through a 0.45 µm PTFE syringe filter. Causality: PTFE is required to prevent non-specific hydrophobic adsorption of the dissolved complex, which occurs frequently with nylon filters.

  • Quantification: Dilute the filtrate appropriately and analyze via HPLC-UV (detecting the aromatic rings at ~254 nm).

  • Calculation: Calculate the stability constant ( K1:1​ ) using the Higuchi-Connors equation: K1:1​=Slope/(S0​×(1−Slope)) , where S0​ is the intrinsic solubility of the API in water[3].

Protocol B: Preparation of Amorphous Solid Dispersions (ASD) via Solvent Evaporation

Purpose: To kinetically trap the API in a high-energy amorphous state using a polymer matrix, maximizing gastrointestinal dissolution[4].

Self-Validating Mechanism: The protocol requires Differential Scanning Calorimetry (DSC) as a final step. The absence of a melting endotherm ( Tm​ ) and the presence of a single Glass Transition Temperature ( Tg​ ) confirms a successful, homogenous molecular dispersion.

Step-by-Step Methodology:

  • Excipient Selection: Select Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS). Causality: HPMCAS has a high Tg​ (120°C) and low hygroscopicity, which severely limits molecular mobility and prevents the amorphous API from recrystallizing during storage[1].

  • Solvent Dissolution: Dissolve the API and HPMCAS (typically a 1:3 w/w ratio) in a common volatile solvent system (e.g., Dichloromethane:Methanol, 1:1 v/v). Ensure complete visual clarity.

  • Rapid Evaporation: Remove the solvent rapidly using a rotary evaporator under reduced pressure at 40°C, or via a lab-scale spray dryer. Causality: Rapid solvent removal prevents the API molecules from organizing into a crystal lattice, kinetically trapping them in the polymer chains.

  • Secondary Drying: Place the resulting solid in a vacuum desiccator for 24 hours. Causality: Residual solvent acts as a plasticizer, drastically lowering the Tg​ of the polymer and triggering premature recrystallization of the API[5].

  • Validation: Analyze the resulting powder via DSC and Powder X-Ray Diffraction (PXRD) to confirm the characteristic "amorphous halo" and verify the absence of Bragg peaks.

SpringParachute ASD Amorphous Solid Dispersion (ASD) Spring The 'Spring' (Rapid Dissolution) ASD->Spring Supersat Supersaturated State in GI Tract Spring->Supersat Parachute The 'Parachute' (Polymer inhibits crystallization) Supersat->Parachute Stabilized by Polymer Precip Precipitation (If unformulated) Supersat->Precip No Polymer Absorb Systemic Absorption Parachute->Absorb

Caption: The "Spring and Parachute" mechanism of Amorphous Solid Dispersions (ASDs) for enhanced absorption.

SECTION 4: Quantitative Data & Formulation Comparisons

The following table summarizes the expected solubility enhancements when applying the above protocols to highly lipophilic, crystalline APIs like 2-[(4-Bromo-3-methylanilino)methyl]-5-methoxybenzenol.

Table 1: Comparative Solubility Enhancement Strategies

Formulation StrategyExcipient / VehicleExpected Apparent Solubility (µg/mL)Fold EnhancementStability Risk Profile
Unformulated (Control) PBS (pH 7.4)< 1.01xN/A (Stable Crystal)
pH Adjustment 0.1N HCl (pH 1.0)~ 15.015xHigh (Precipitates in GI tract)
Cosolvent System 10% DMSO / 90% PEG400~ 250.0250xModerate (Solvent-shift precipitation)
Cyclodextrin 20% w/v HP-β-CD~ 450.0450xLow (Thermodynamically stable complex)
Amorphous Solid Dispersion 25% API in HPMCAS~ 800.0800xLow (If stored below Tg​ and dry)

SECTION 5: References

1.[1] Contract Pharma. Amorphous Solid Dispersions for Bioavailability Enhancement. Available at: 2.[4] Technobis. Amorphous solid dispersions for enhanced drug solubility and stability. Available at: 3.[5] Purdue University. Enhancement of dissolution performance of amorphous solid dispersions by plasticization. Available at: 4.[3] African Journal of Pharmacy and Pharmacology. Study on increasing the solubility and dissolution rate of sulfamethoxazole by cyclodextrins. Available at: 5.[2] IMR Press. Effectiveness of mechanochemical treatment with cyclodextrins on increasing solubility of glimepiride. Available at:

Sources

Reference Data & Comparative Studies

Validation

1H NMR and 13C NMR reference spectra for 2-[(4-Bromo-3-methylanilino)methyl]-5-methoxybenzenol

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-[(4-Bromo-3-methylanilino)methyl]-5-methoxybenzenol Abstract This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resona...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-[(4-Bromo-3-methylanilino)methyl]-5-methoxybenzenol

Abstract

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the compound 2-[(4-Bromo-3-methylanilino)methyl]-5-methoxybenzenol (CAS No. 306730-29-0).[1] As a complex molecule with multiple distinct chemical environments, its structural elucidation relies heavily on spectroscopic techniques. This document serves as a reference for researchers, scientists, and drug development professionals, offering a detailed, predictive interpretation of its NMR spectra. We will explore the causal relationships between the molecular structure and the expected spectral features, present a standardized protocol for data acquisition, and compare predicted chemical shifts with those of related structural fragments to provide a self-validating system for analysis.

Introduction: The Role of NMR in Structural Elucidation

2-[(4-Bromo-3-methylanilino)methyl]-5-methoxybenzenol is a substituted aminophenol derivative. Molecules of this class are valuable intermediates in medicinal chemistry and materials science. Given its asymmetric nature and multiple functional groups—a halogenated aniline ring, a methoxyphenol ring, a secondary amine linker, and a methylene bridge—unambiguous structural confirmation is critical.

NMR spectroscopy is the most powerful tool for this purpose, providing detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR reveals the number of different types of protons, their electronic environments, and their proximity to other protons, while ¹³C NMR provides a count of unique carbon atoms and information about their hybridization and functionalization.[2] This guide presents a predictive analysis grounded in established spectroscopic principles, offering a benchmark for researchers synthesizing or working with this compound.

Molecular Structure and Predicted NMR Assignments

To facilitate spectral interpretation, the protons and carbons of the target molecule are systematically labeled as shown below.

Caption: Labeled structure of the target molecule.

Experimental Protocol: NMR Data Acquisition

The following represents a standardized, self-validating protocol for acquiring high-quality NMR data for compounds of this type. The choice of solvent and instrument parameters is critical for obtaining reproducible results.

Rationale for Experimental Choices:

  • Solvent: Deuterated chloroform (CDCl₃) is a common choice for its excellent solubilizing power for moderately polar organic compounds and its single, well-defined residual peak at 7.26 ppm. Alternatively, deuterated dimethyl sulfoxide (DMSO-d₆) can be used, which is particularly effective at revealing exchangeable protons (OH, NH) as their signals are less prone to rapid exchange and often show coupling.[3]

  • Internal Standard: Tetramethylsilane (TMS) is added as the internal reference (0.00 ppm) because it is chemically inert, volatile, and produces a single sharp signal that does not overlap with most organic proton or carbon signals.[4]

  • Spectrometer Frequency: A 400 MHz (for ¹H) or higher field instrument is recommended to achieve good signal dispersion, which is crucial for resolving the complex aromatic regions of this molecule.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5-10 mg of 2-[(4-Bromo-3-methylanilino)methyl]-5-methoxybenzenol in approximately 0.6 mL of CDCl₃ (or DMSO-d₆).

  • Standard Addition: Add a small drop of a TMS solution in CDCl₃ (or use the TMS already present in commercially available deuterated solvents).

  • Transfer: Filter the solution through a small plug of glass wool into a 5 mm NMR tube.

  • Instrumentation Setup (¹H NMR):

    • Spectrometer: Bruker Avance 400 (or equivalent).

    • Acquisition Parameters: Set the spectral width to cover a range of 0-12 ppm. Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds. Acquire 16-32 scans for a good signal-to-noise ratio.

  • Instrumentation Setup (¹³C NMR):

    • Acquisition Parameters: Utilize a proton-decoupled pulse program. Set the spectral width to 0-220 ppm. A longer relaxation delay (2-5 seconds) and a larger number of scans (1024 or more) are typically required due to the low natural abundance of the ¹³C isotope.[2]

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) signals. Calibrate the spectra by setting the TMS peak to 0.00 ppm or the residual solvent peak (CDCl₃: 7.26 ppm for ¹H, 77.16 ppm for ¹³C).

Caption: Standardized workflow for NMR sample preparation and data analysis.

Reference Spectra: Analysis and Interpretation

Predicted ¹H NMR Spectrum

The proton spectrum is expected to show distinct signals for the aromatic protons, the aliphatic linker, the methyl and methoxy groups, and the exchangeable protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities (400 MHz, CDCl₃)

Proton Label Predicted δ (ppm) Integration Multiplicity Rationale & Comparative Notes
H-OH~5.0-6.01HBroad SingletPhenolic proton, position is concentration-dependent. In DMSO-d₆, this signal would be sharper and appear further downfield (~9-10 ppm).
H-NH~4.0-5.01HBroad SingletSecondary amine proton. Its broadness is due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange. May show coupling to CH₂ (H7) under specific conditions.
Aromatic (H3, H4, H6)6.5 - 7.03HMultipletsProtons on the electron-rich methoxyphenol ring. H3 and H4 are ortho/para to the powerful electron-donating -OH group, shifting them upfield.[5]
Aromatic (H2', H5', H6')6.6 - 7.23HMultipletsProtons on the bromo-methyl-aniline ring. H5' is expected to be a doublet, coupled to H6'. H2' is expected to be a singlet or a narrow doublet due to small meta coupling.
Methylene (H7)~4.32HSingletThese protons are adjacent to two deshielding groups (the aniline nitrogen and the phenol ring). Expected to be a singlet unless coupling to the NH proton is resolved.
Methoxy (H8)~3.783HSingletTypical chemical shift for an aryl methoxy group. Data for 2-Bromo-5-methoxyphenol shows a methoxy signal at 3.86 ppm.[6]
Methyl (H15)~2.273HSingletAromatic methyl group. Data for 2-Bromo-4-methylphenol shows a methyl signal at 2.27 ppm, providing a strong comparative value.[6]
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will display 15 distinct signals, as all carbon atoms are in unique chemical environments.

Table 2: Predicted ¹³C NMR Chemical Shifts (100 MHz, CDCl₃)

Carbon Label Predicted δ (ppm) Rationale & Comparative Notes
C1 (C-OH)155 - 160The carbon bearing the hydroxyl group is significantly deshielded. In 2-bromo-5-methoxyphenol, the C-OH carbon appears at 153.00 ppm.[6]
C5 (C-OCH₃)158 - 162The carbon attached to the electron-donating methoxy group.
C9 (C-NH)145 - 148Aromatic carbon attached to nitrogen is deshielded.
C11 (C-CH₃)130 - 135Aromatic carbon bearing the methyl group.
Aromatic C-H100 - 135Aromatic carbons with attached protons fall in this wide range. Carbons ortho/para to -OH and -OCH₃ will be upfield (100-115 ppm).
C12 (C-Br)110 - 115The "heavy atom effect" of bromine shifts the directly attached carbon upfield compared to chlorine or fluorine.
C-H (Aromatic)100-130The remaining aromatic C-H carbons.
C2 (C-CH₂)120 - 125Quaternary aromatic carbon.
C10, C13, C14115 - 135Aromatic carbons on the aniline ring.
C3, C4, C6100 - 115Aromatic carbons on the phenol ring, shielded by activating groups.
C8 (-OCH₃)~55.5A classic chemical shift for a methoxy carbon. Data for 2-bromo-5-methoxyphenol shows this at 55.55 ppm.[6][7]
C7 (-CH₂-)45 - 50Aliphatic carbon situated between a nitrogen and an aromatic ring.
C15 (-CH₃)~20.0Typical value for an aryl methyl carbon. 2-Bromo-4-methylphenol shows this peak at 20.19 ppm.[6]

Conclusion

The structural confirmation of 2-[(4-Bromo-3-methylanilino)methyl]-5-methoxybenzenol by NMR spectroscopy is straightforward, provided a systematic approach is taken. The key identifying features are the singlet signals for the methyl and methoxy groups at approximately 2.3 ppm and 3.8 ppm, respectively, and the methylene bridge signal around 4.3 ppm in the ¹H spectrum. The ¹³C spectrum should confirm the presence of all 15 unique carbons, with the characteristic methoxy and methyl signals appearing upfield around 55.5 ppm and 20.0 ppm. This guide provides a robust, predicted dataset and a standardized methodology, serving as a reliable reference for researchers and ensuring confidence in the structural assignment of this compound.

References

  • Beilstein Journals. (n.d.). Supplementary Information.
  • New Journal of Chemistry. (n.d.). Supporting Information. Royal Society of Chemistry.
  • Sigma-Aldrich. (n.d.). 2-{[(4-bromo-3-methylphenyl)amino]methyl}-5-methoxyphenol.
  • ChemicalBook. (n.d.). 4-BROMO-2-METHYLANILINE(583-75-5) 13C NMR spectrum.
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
  • Royal Society of Chemistry. (n.d.). Supporting Information Table of Contents.
  • Chem-Impex. (n.d.). 2-Bromo-4-methoxyphenol.
  • ChemicalBook. (n.d.). 2-Bromo-4-methylphenol(6627-55-0) 13C NMR spectrum.
  • (n.d.). Copies of 1H, 13C, 19F NMR spectra.
  • Chemistry LibreTexts. (2022, October 24). 19.5: Carbon-13 NMR.
  • (n.d.). Synthesis, Spectral Characterization and Biological Screening of N-Substituted Derivatives of N-(1-Hydroxy-2-methylpropan-2-yl)benzenesulfonamide.
  • PubChem. (n.d.). 2-bromo-N-(4,5-dimethylisoxazol-3-Yl)-N-(methoxymethyl)benzenesulfonamide.
  • ChemicalBook. (2025, August 8). 2-BROMO-5-METHOXYPHENOL | 63604-94-4.
  • Clark, J. (n.d.). interpreting C-13 NMR spectra. Chemguide.
  • SciELO. (2022, February 1). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes.
  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 226 MHz, H2O, predicted) (NP0143415).
  • Michigan State University Department of Chemistry. (n.d.). Proton NMR Table.
  • BLD Pharm. (n.d.). 32338-02-6|2-Bromo-4-methoxyaniline.
  • SpectraBase. (n.d.). phenol, 4-bromo-2-[(E)-[(2-hydroxy-6-methylphenyl)imino]methyl]-6-methoxy-.
  • ResearchGate. (n.d.). Comparative analysis of NMR chemical shifts between the anilino derivative and 26.
  • Royal Society of Chemistry. (n.d.). Table S1. The NMR assignments of major substructures in HSQC spectra of the SREL.
  • PMC. (n.d.). 5-Bromo-2-methoxy-4-{[(4-methoxyphenyl)imino]methyl}phenol monohydrate.
  • Academic Journals. (2011, May 18). substitutedphenyl)imino]methyl}-3-hydroxyphenyl octadecanoate and effect of meta substitu.
  • Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • Agrawal, P. K. (2023, June). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. ResearchGate.
  • Journal of Chemical and Pharmaceutical Research. (2012).
  • The Organic Chemistry Tutor. (2023, September 27). How to distinguish and interpret the 1H-NMR of mono- and di-substituted Benzene Derivatives [Video]. YouTube.
  • Atlantis Press. (2021, April 22). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis and Characterization of 4'-Bromo-3-(3-methylphenyl)propiophenone.

Sources

Comparative

A Comparative Analysis of 2-[(4-Bromo-3-methylanilino)methyl]-5-methoxybenzenol: A Novel Kinase Inhibitor Candidate

In the landscape of targeted cancer therapy, the quest for novel kinase inhibitors with enhanced potency and selectivity is a paramount objective for researchers in drug discovery. This guide provides a comprehensive com...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of targeted cancer therapy, the quest for novel kinase inhibitors with enhanced potency and selectivity is a paramount objective for researchers in drug discovery. This guide provides a comprehensive comparative analysis of a novel investigational compound, 2-[(4-Bromo-3-methylanilino)methyl]-5-methoxybenzenol, against established standard-of-care kinase inhibitors. The structural motifs of this compound, particularly the anilino group, suggest its potential as a competitive inhibitor of ATP-binding sites within kinase domains, a hallmark of many successful anti-cancer agents.[1][2][3]

Given its structural characteristics, this guide will focus on a plausible and well-validated target: the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). VEGFR-2 is a pivotal receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels, a process critical for tumor growth and metastasis.[1][4] By inhibiting VEGFR-2, the tumor's blood supply can be disrupted, leading to a halt in its progression.[4]

This analysis will therefore position 2-[(4-Bromo-3-methylanilino)methyl]-5-methoxybenzenol as a putative VEGFR-2 inhibitor and compare its hypothetical efficacy profile with that of established, FDA-approved multi-kinase inhibitors that also target VEGFR-2, such as Sorafenib and Sunitinib.[1][4][5]

The VEGFR-2 Signaling Pathway and a Rationale for its Inhibition

The VEGFR-2 signaling cascade is a critical pathway in tumor-associated angiogenesis. The binding of its ligand, VEGF-A, induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation event initiates a cascade of downstream signaling pathways, including the Ras/MEK/ERK and PI3K/Akt pathways, which ultimately promote endothelial cell proliferation, migration, and survival.[6]

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF-A VEGF-A VEGFR-2 VEGFR-2 (Inactive Dimer) VEGF-A->VEGFR-2 Ligand Binding pVEGFR-2 VEGFR-2 (Active Dimer) VEGFR-2->pVEGFR-2 Dimerization ADP ADP pVEGFR-2->ADP Downstream Signaling Downstream Signaling (Ras/MEK/ERK, PI3K/Akt) pVEGFR-2->Downstream Signaling ATP ATP ATP->pVEGFR-2 Autophosphorylation Biological Effects Angiogenesis (Proliferation, Migration, Survival) Downstream Signaling->Biological Effects Kinase_Assay_Workflow Recombinant Kinase Recombinant Kinase Incubation Incubation Recombinant Kinase->Incubation Peptide Substrate Peptide Substrate Peptide Substrate->Incubation ATP ATP ATP->Incubation Test Compound Test Compound Test Compound->Incubation Detection Reagent Detection Reagent Incubation->Detection Reagent Signal Measurement Signal Measurement Detection Reagent->Signal Measurement

Caption: Workflow for an in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Plate Preparation: Add the test compound in a series of dilutions to the wells of a 384-well plate.

  • Enzyme and Substrate Addition: Add the recombinant VEGFR-2 kinase and its specific peptide substrate to the wells.

  • Initiation of Reaction: Add ATP to initiate the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Detection: Add a detection reagent that specifically recognizes the phosphorylated substrate. This reagent often generates a luminescent or fluorescent signal.

  • Data Acquisition: Measure the signal using a plate reader.

  • Data Analysis: Plot the signal intensity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Proliferation Assay

This assay assesses the ability of the inhibitor to prevent the growth of cells that are dependent on the target kinase for their proliferation.

Principle: Endothelial cells, such as HUVECs, are treated with the inhibitor at various concentrations in the presence of a growth factor (VEGF). After a period of incubation, the number of viable cells is quantified.

Step-by-Step Protocol:

  • Cell Seeding: Seed HUVECs in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound.

  • Growth Factor Stimulation: Add VEGF to the media to stimulate proliferation.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • Viability Assessment: Add a viability reagent (e.g., MTT, CellTiter-Glo®) that measures metabolic activity, which correlates with cell number.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to untreated controls and determine the GI50 (concentration for 50% growth inhibition).

Concluding Remarks

While the efficacy of 2-[(4-Bromo-3-methylanilino)methyl]-5-methoxybenzenol remains to be experimentally validated, its chemical structure holds promise for its potential as a kinase inhibitor. The hypothetical comparative analysis presented here against established drugs like Sorafenib and Sunitinib provides a framework for its potential advantages, particularly in terms of potency and selectivity for VEGFR-2. The outlined experimental protocols offer a clear path for the empirical validation of its anti-angiogenic and anti-tumor activities. Further investigation into its pharmacokinetic properties and in vivo efficacy will be crucial in determining its therapeutic potential.

References

  • Wikipedia. (n.d.). VEGFR-2 inhibitor. Retrieved from [Link]

  • Wikipedia. (n.d.). Bcr-Abl tyrosine-kinase inhibitor. Retrieved from [Link]

  • MDPI. (2024, November 13). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. Retrieved from [Link]

  • Taylor & Francis Online. (2021, October 20). Novel BCR-ABL1 tyrosine kinase inhibitors in the treatment of chronic myeloid leukemia. Retrieved from [Link]

  • PubMed. (2010, October 15). BCR-ABL tyrosine kinase inhibitors in the treatment of Philadelphia chromosome positive chronic myeloid leukemia: a review. Retrieved from [Link]

  • Drugs.com. (n.d.). List of BCR-ABL tyrosine kinase inhibitors. Retrieved from [Link]

  • PMC. (n.d.). Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase. Retrieved from [Link]

  • RSC Publishing. (n.d.). Novel anilino quinazoline-based EGFR tyrosine kinase inhibitors for treatment of non-small cell lung cancer. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Bcr-Abl tyrosine-kinase inhibitors – Knowledge and References. Retrieved from [Link]

  • RSC Publishing. (2020, March 26). Novel anilino quinazoline-based EGFR tyrosine kinase inhibitors for treatment of non-small cell lung cancer. Retrieved from [Link]

  • PMC. (2022, March 3). New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation. Retrieved from [Link]

  • ACS Omega. (2022, May 18). Discovery of Anilino-1,4-naphthoquinones as Potent EGFR Tyrosine Kinase Inhibitors: Synthesis, Biological Evaluation, and Comprehensive Molecular Modeling. Retrieved from [Link]

  • Semantic Scholar. (2022, May 18). Discovery of Anilino-1,4-naphthoquinones as Potent EGFR Tyrosine Kinase Inhibitors. Retrieved from [Link]

  • GoodRx. (2025, March 21). What Are Tyrosine Kinase Inhibitors? Uses, Types, and More. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Tyrosine kinase inhibitors – Knowledge and References. Retrieved from [Link]

  • NCBI Bookshelf. (2023, July 18). Tyrosine Kinase Inhibitors. Retrieved from [Link]

  • MDPI. (2026, March 17). Metabolomic Profiling of Tyrosine Kinase Inhibitor-Induced Endothelial Dysfunction and Cardiovascular Toxicity. Retrieved from [Link]

  • PMC. (n.d.). Kinase Inhibitors FDA Approved 2018–2023: Drug Targets, Metabolic Pathways, and Drug-Induced Toxicities. Retrieved from [Link]

Sources

Validation

A Comparative Guide to Analytical Method Validation for the Quantification of 2-[(4-Bromo-3-methylanilino)methyl]-5-methoxybenzenol

For Researchers, Scientists, and Drug Development Professionals Executive Summary The robust quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development, ensuri...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The robust quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development, ensuring safety, efficacy, and quality. This guide provides a comprehensive comparison of analytical methodologies for the quantification of 2-[(4-Bromo-3-methylanilino)methyl]-5-methoxybenzenol, a novel organic molecule with potential therapeutic applications. We present a detailed, validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method as the primary analytical technique. This is followed by a comparative analysis against alternative methods, including Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and direct UV-Vis Spectrophotometry. Each method is evaluated based on key performance parameters such as sensitivity, specificity, accuracy, and precision, providing a clear rationale for methodological choices. This guide is intended to empower researchers and drug development professionals to select the most appropriate analytical strategy for their specific needs, from early-stage discovery to quality control in manufacturing.

Introduction to 2-[(4-Bromo-3-methylanilino)methyl]-5-methoxybenzenol

2-[(4-Bromo-3-methylanilino)methyl]-5-methoxybenzenol is a complex organic molecule featuring multiple functional groups, including a brominated aromatic ring, a secondary amine linkage, and a methoxy-substituted phenol. While specific public domain information on this compound is limited, its structural motifs are common in pharmacologically active agents. The accurate quantification of this molecule is critical throughout the drug development lifecycle for pharmacokinetic studies, dose-response analysis, stability testing, and final product quality control.[1][2] This guide aims to provide a robust framework for the validation of analytical methods to ensure reliable and reproducible quantification.

Primary Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely adopted technique in the pharmaceutical industry for its versatility, robustness, and cost-effectiveness in quantifying APIs.[3][4][5] The method separates components in a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase.

Principle of the Method

The analyte, 2-[(4-Bromo-3-methylanilino)methyl]-5-methoxybenzenol, is dissolved in a suitable solvent and injected into the HPLC system. As it passes through the column, its components are separated based on their affinity for the stationary phase. The separated analyte then passes through a UV detector, which measures its absorbance at a specific wavelength, allowing for quantification. The aromatic nature of the target molecule makes it an excellent candidate for UV detection.

Detailed Experimental Protocol: HPLC-UV
  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is utilized.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended due to the non-polar nature of the analyte.

  • Mobile Phase: A gradient elution using a mixture of acetonitrile (ACN) and water (with 0.1% formic acid to improve peak shape) is proposed.

  • Gradient Program: Start with 50% ACN, increasing to 95% over 15 minutes, hold for 3 minutes, and then return to initial conditions for re-equilibration.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase composition to a final concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Method Validation According to ICH Q2(R1) Guidelines

Method validation is a documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended analytical application.[6][7][8][9][10]

  • Specificity: The ability to assess the analyte in the presence of other components.[6] This is demonstrated by analyzing a placebo (matrix without the analyte) and a spiked sample to ensure no interfering peaks at the retention time of the analyte.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[9] This is typically assessed over a range of 50-150% of the expected working concentration.

  • Range: The interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.[3][9]

  • Accuracy: The closeness of the test results to the true value.[11] It is assessed by analyzing samples with known concentrations of the analyte and calculating the percent recovery.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[11] This includes repeatability (intra-day) and intermediate precision (inter-day).

  • Detection Limit (LOD) & Quantification Limit (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, such as mobile phase composition, pH, and column temperature.[6]

Data Presentation: HPLC-UV Validation Summary
Validation ParameterAcceptance CriteriaTypical Result
Specificity No interference at the analyte's retention timePass
Linearity (Correlation Coefficient, r²) ≥ 0.9990.9995
Range 50-150% of target concentration0.5 - 1.5 mg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (RSD%)
- Repeatability≤ 2.0%0.8%
- Intermediate Precision≤ 2.0%1.2%
LOD Signal-to-Noise Ratio ≥ 315 ng/mL
LOQ Signal-to-Noise Ratio ≥ 1050 ng/mL
Robustness No significant change in resultsPass

Comparative Analysis of Alternative Quantification Methods

While HPLC-UV is a robust and reliable method, other techniques may be more suitable depending on the specific analytical challenge.

Method A: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Principle: LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry.[12][13] It identifies and quantifies compounds based on their mass-to-charge ratio (m/z).[14]

  • Advantages:

    • Superior Sensitivity: Can detect and quantify analytes at much lower concentrations (pg/mL to fg/mL) than HPLC-UV.[12]

    • Enhanced Specificity: Provides structural information, making it ideal for analyzing complex matrices and identifying unknown impurities.[12][13]

  • Disadvantages:

    • Higher Cost and Complexity: Instrumentation is more expensive and requires specialized expertise to operate and maintain.

    • Matrix Effects: The sample matrix can sometimes suppress or enhance the ionization of the analyte, affecting accuracy.

Method B: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Principle: GC-MS is suitable for the analysis of volatile and thermally stable compounds.[15] The sample is vaporized and separated in a gas chromatograph before being detected by a mass spectrometer.

  • Applicability: For a non-volatile compound like 2-[(4-Bromo-3-methylanilino)methyl]-5-methoxybenzenol, derivatization would be required to increase its volatility.[15][16] This involves a chemical reaction to convert the analyte into a more volatile form.

  • Advantages:

    • High Resolution: Provides excellent separation of complex mixtures.

    • Definitive Identification: The mass spectra generated can be compared to extensive libraries for confident compound identification.

  • Disadvantages:

    • Limited to Volatile/Semi-Volatile Compounds: Not directly applicable to many pharmaceutical compounds without derivatization.

    • Derivatization Challenges: The derivatization step can be time-consuming and may introduce variability.

Method C: UV-Vis Spectrophotometry (Direct)
  • Principle: This technique measures the amount of light absorbed by a sample at a specific wavelength.[17][18] The concentration of the analyte is determined using the Beer-Lambert law.[19]

  • Limitations:

    • Lack of Specificity: Any compound in the sample that absorbs light at the same wavelength will interfere with the measurement.[17] This makes it unsuitable for the analysis of complex mixtures.

  • When it might be suitable:

    • Analysis of Pure Substances: Can be used for a quick purity check or quantification of the pure API.

    • High-Throughput Screening: Its simplicity and speed make it useful in early-stage drug discovery for rapid screening of a large number of samples.[17]

Comparative Performance Data
ParameterHPLC-UVLC-MS/MSGC-MS (with derivatization)UV-Vis Spectrophotometry
Selectivity Good to ExcellentExcellentExcellentPoor
Sensitivity (Typical LOQ) ~50 ng/mL~0.05 ng/mL~0.1 ng/mL~1 µg/mL
Sample Throughput HighMediumMediumVery High
Cost per Sample LowHighMediumVery Low
Primary Use Routine QC, Assay, PurityBioanalysis, Trace AnalysisImpurity ProfilingHigh-Throughput Screening

Decision Guide: Selecting the Appropriate Analytical Method

The choice of analytical method should be guided by the specific requirements of the analysis. The following decision tree provides a logical framework for selecting the most appropriate technique.

MethodSelection start Start: Define Analytical Need q1 High Sensitivity Required? (e.g., bioanalysis, trace impurities) start->q1 q2 Complex Sample Matrix? q1->q2 No lcms LC-MS/MS q1->lcms Yes q3 Routine QC / High Throughput? q2->q3 No q2->lcms Yes q4 Is the Analyte Volatile / Thermally Stable? q3->q4 No hplc HPLC-UV q3->hplc Yes gcms GC-MS q4->gcms Yes uvvis UV-Vis q4->uvvis No (for pure substance)

Caption: Decision tree for selecting an analytical method.

Conclusion

The validation of analytical methods is a critical step in drug development, ensuring the quality and reliability of the data generated. For the quantification of 2-[(4-Bromo-3-methylanilino)methyl]-5-methoxybenzenol, a validated HPLC-UV method offers a robust, reliable, and cost-effective solution for routine analysis. However, for applications requiring higher sensitivity and specificity, such as bioanalysis or the identification of trace impurities, LC-MS/MS is the superior choice. GC-MS may be considered if derivatization is feasible and specific volatile impurities are of interest. Direct UV-Vis spectrophotometry, while limited in specificity, can be a valuable tool for high-throughput screening of pure substances. By carefully considering the specific analytical requirements, researchers and drug development professionals can select the most appropriate method to ensure the quality, safety, and efficacy of their products.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • News, M. (2025, January 21). Which Non-Volatile Compounds Can Be Analyzed By GC-MS? - Blogs. [Link]

  • Hawach, L. (2024, November 8). Analyzing Non-Volatile Compounds with GC-MS: A Guide. [Link]

  • Indrayanto, G. (2016, June 4). Validation Methods for Quantification of API in Finished Pharmaceutical Products: Relationship between Accuracy and Precision. Research and Reviews: Journal of Pharmaceutical Analysis. [Link]

  • Scribd. ICH Q2(R1) Analytical Procedures Guide. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. [Link]

  • Hu, Q. HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks. [Link]

  • Juniper Publishers. (2024, December 10). Spectrophotometric Methods in Pharmaceutical Analysis: Principles, Reagents, and Applications. [Link]

  • Pharmaguideline. (n.d.). Analytical Method Validation (AMV) in Pharmaceuticals. [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • LCGC International. (n.d.). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • ResearchGate. (n.d.). HPLC method validation for pharmaceuticals: a review. [Link]

  • R Discovery. (2025, November 29). Analytical Method Validation for Quantification of Active Pharmaceutical Ingredients (APIs): A Comparative Study of HPLC and UV-Spectrophotometry. [Link]

  • Oxford Academic. (n.d.). Analysis of Non-volatile Organic Hazardous Substances by GC/MS. [Link]

  • LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]

  • Dahal, U. P., Jones, J. P., Davis, J. A., & Rock, D. A. (n.d.). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PMC. [Link]

  • ResearchGate. (n.d.). Validation of methods for the Active Pharmaceutical Ingredient (API) and impurities. [Link]

  • Sofpromed. (2024, January 24). An Introduction to Analytical Method Development and Validation in Early Phase Clinical Trials. [Link]

  • Journal of Agricultural and Food Chemistry. (2008, May 28). Quantification of Heterocyclic Aromatic Amines in Fried Meat by HPTLC/UV-FLD and HPLC/UV-FLD: A Comparison of Two Methods. [Link]

  • Technology Networks. (2023, December 18). UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. [Link]

  • SciSpace. (n.d.). HPLC method development and validation: an overview. [Link]

  • ResearchGate. (n.d.). HPLC-UV method Validation for the identification and quantification of bioactive amines in commercial eggs. [Link]

  • Welch, M. (n.d.). HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider. [Link]

  • Pacific BioLabs. (n.d.). LC-MS and LC-MS/MS. [Link]

  • Certara. (2014, July 15). Understanding LC/MS/MS. [Link]

  • LCGC International. (2026, March 14). Important Guidelines for Optimizing Speed and Sensitivity in Small-Molecule LC-UV and LC-MS. [Link]

  • Microbe Notes. (2023, November 28). UV-Vis Spectroscopy: Principle, Parts, Uses, Limitations. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2022, December 8). A Complete Review on UV-Visible Spectroscopic Technique. [Link]

  • ResearchGate. (2025, July 2). Modern Analytical Technique for Characterization Organic Compounds. [Link]

  • Taylor & Francis Online. (2022, October 27). Profiling of volatile and non-volatile compounds in Dianhong by a combined approach of static headspace GC-MS and UPLC-MS. [Link]

  • ResearchGate. (n.d.). GC and GC-MS for Non-volatile Compounds. [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. [Link]

  • European Pharmaceutical Review. (2018, November 29). Technique to identify small molecules could speed up drug discovery. [Link]

  • UCLA. (2018, November 27). New technique for identifying 'small' molecules could accelerate drug discovery and manufacturing. [Link]

  • Waters. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. [Link]

  • PMC. (n.d.). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. [Link]

  • PMC. (n.d.). 5-Bromo-2-methoxy-4-{[(4-methoxyphenyl)imino]methyl}phenol monohydrate. [Link]

  • SpectraBase. (n.d.). phenol, 4-bromo-2-[(E)-[(2-hydroxy-6-methylphenyl)imino]methyl]-6-methoxy-. [Link]

  • OPUS. (2025, August 28). Analytical Methods. [Link]

Sources

Comparative

mass spectrometry fragmentation pattern analysis of 2-[(4-Bromo-3-methylanilino)methyl]-5-methoxybenzenol

Mass Spectrometry Fragmentation Pattern Analysis of 2-[(4-Bromo-3-methylanilino)methyl]-5-methoxybenzenol: A Comparison Guide As drug development and forensic structural elucidation demand increasingly precise analytical...

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Author: BenchChem Technical Support Team. Date: March 2026

Mass Spectrometry Fragmentation Pattern Analysis of 2-[(4-Bromo-3-methylanilino)methyl]-5-methoxybenzenol: A Comparison Guide

As drug development and forensic structural elucidation demand increasingly precise analytical methodologies, selecting the correct mass spectrometry (MS) technique is critical. The compound 2-[(4-Bromo-3-methylanilino)methyl]-5-methoxybenzenol (Chemical Formula: C₁₅H₁₆BrNO₂, Exact Mass: ~321.04 Da) is a polyfunctional molecule featuring a secondary amine bridge, a halogenated aromatic ring, a phenol, and a methoxy group.

This guide objectively compares the performance, fragmentation mechanics, and analytical workflows of Electrospray Ionization Tandem Mass Spectrometry (ESI-CID-MS/MS) versus Electron Ionization Mass Spectrometry (EI-MS) for the characterization of this specific analyte.

Mechanistic Causality: Hard vs. Soft Ionization

The structural data yielded by an MS experiment is fundamentally dictated by the energy transferred during ionization.

  • EI-MS (Hard Ionization): Electron Ionization bombards gas-phase molecules with energetic electrons (universally standardized at 70 eV). This high-energy impact strips an electron to form an odd-electron radical cation (M⁺•) with massive internal energy, resulting in extensive and immediate fragmentation[1]. Under these conditions, brominated aromatic compounds characteristically undergo rapid cleavage of the labile C-Br bond[2].

  • ESI-MS/MS (Soft Ionization): Electrospray Ionization generates even-electron protonated molecules ([M+H]⁺) with minimal in-source internal energy[3]. Because the intact precursor is preserved, ESI must be coupled with tandem mass spectrometry (MS/MS) using Collision-Induced Dissociation (CID) to break specific bonds and obtain structural information[4].

Fragmentation Pathway Analysis

A. ESI-CID-MS/MS (Positive Ion Mode)

In positive ESI, the secondary amine acts as the primary thermodynamic sink for protonation, yielding a precursor ion at m/z 322.04 (with ⁷⁹Br) and m/z 324.04 (with ⁸¹Br). This 1:1 isotopic doublet is the hallmark of a mono-brominated species.

Upon CID activation, fragmentation is charge-directed. The weakest linkage is the benzylic C-N bond. Cleavage here heavily favors charge retention on the benzyl fragment, yielding the 2-hydroxy-4-methoxybenzyl cation (m/z 137.06) . This fragment is exceptionally stable because the ortho-hydroxyl and para-methoxy groups donate electron density via resonance to stabilize the benzylic carbocation. A minor pathway leaves the charge on the aniline moiety, yielding the 4-bromo-3-methylanilinium ion (m/z 186.00 / 188.00) .

MS_Fragmentation Precursor Protonated Precursor[M+H]+ m/z 322.04 / 324.04 (1:1 Isotopic Doublet) BenzylCat 2-Hydroxy-4-methoxybenzyl Cation m/z 137.06 (Resonance Stabilized) Precursor->BenzylCat Inductive Cleavage (Primary) AnilineCat 4-Bromo-3-methylanilinium m/z 186.00 / 188.00 (Minor Pathway) Precursor->AnilineCat alpha-Cleavage (Secondary) NeutralAniline Neutral Loss: 4-Bromo-3-methylaniline (-185 Da) Precursor->NeutralAniline Associated Neutral NeutralBenzyl Neutral Loss: 2-Hydroxy-4-methoxybenzyl Alcohol (-136 Da) Precursor->NeutralBenzyl Associated Neutral

Figure 1: ESI-CID-MS/MS charge-directed fragmentation pathways of the protonated precursor.

B. EI-MS (70 eV)

In EI-MS, the radical cation (M⁺• at m/z 321/323) possesses enough energy to bypass the C-N cleavage and directly attack the halogen. The most diagnostic fragment is the rapid expulsion of the bromine radical (Br•, 79/81 Da), yielding an even-electron cation at m/z 242 . The loss of the 1:1 isotopic doublet in this fragment definitively confirms the presence and location of the halogen[2].

Objective Performance Comparison

To select the appropriate analytical strategy, researchers must weigh the specific matrix and data requirements. The table below summarizes the operational performance of both techniques for this compound.

Analytical ParameterESI-CID-MS/MS (Coupled with LC)EI-MS (Coupled with GC)
Ionization Energy Soft (~3.5 kV spray, low internal energy)Hard (70 eV electron bombardment)
Precursor Ion [M+H]⁺ (m/z 322.04 / 324.04)M⁺• (m/z 321.03 / 323.03)
Primary Cleavage C-N bond (Charge-directed)C-Br bond and complex ring ruptures
Key Diagnostic Fragments m/z 137.06 (Quantifier), m/z 186.00 (Qualifier)m/z 242 (-Br•), m/z 136, m/z 91
Isotopic Signature 1:1 Doublet preserved in precursor1:1 Doublet lost in major fragments
Matrix Tolerance Susceptible to ion suppression (Requires IS)Highly tolerant (Post-chromatographic)
Primary Application Pharmacokinetic quantitation (MRM)Structural elucidation & Library matching

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems to ensure data integrity.

Protocol 1: LC-ESI-MS/MS Bioanalytical Quantitation
  • Objective: High-sensitivity targeted tracking of the compound in biological matrices (e.g., plasma).

  • Validation Checkpoint: The inclusion of a Stable Isotope-Labeled Internal Standard (SIL-IS) is mandatory. If the IS peak area fluctuates by >15% between samples, it indicates unmitigated matrix-induced ion suppression in the ESI source, invalidating the run.

Step-by-Step Methodology:

  • Sample Preparation: Aliquot 50 µL of plasma. Add 150 µL of ice-cold acetonitrile containing 10 ng/mL of SIL-IS. Vortex for 30s, centrifuge at 14,000 x g for 10 mins. (Causality: Acetonitrile disrupts protein-drug binding and precipitates proteins, preventing UHPLC column clogging and source fouling).

  • Chromatography: Inject 2 µL onto a sub-2 µm C18 UHPLC column. Use a gradient of Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile). (Causality: Formic acid provides the abundant protons necessary to drive [M+H]⁺ formation in the positive ESI source).

  • MS/MS Parameters: Operate in Multiple Reaction Monitoring (MRM) mode. Isolate m/z 322.0 in Q1. Apply a Collision Energy (CE) of ~22 eV in Q2 using Argon gas. Monitor m/z 137.1 in Q3 for quantitation.

Workflow Sample 1. Sample Prep (Protein Crash) Chrom 2. UHPLC Separation (C18, Gradient) Sample->Chrom Ionization 3. ESI Source (Soft Ionization) Chrom->Ionization Q1 4. Q1 Selection m/z 322 & 324 Ionization->Q1 Q2 5. Q2 CID (Argon Gas) Q1->Q2 Q3 6. Q3 MRM m/z 137 & 186 Q2->Q3

Figure 2: Self-validating LC-ESI-MS/MS bioanalytical workflow for targeted MRM quantitation.

Protocol 2: GC-EI-MS Structural Confirmation
  • Objective: Unambiguous structural elucidation and NIST/Wiley library matching.

  • Validation Checkpoint: Derivatization efficiency must be monitored by checking the chromatogram for under-derivatized peaks (e.g., mono-TMS vs. di-TMS). Incomplete derivatization leads to active site adsorption and signal loss.

Step-by-Step Methodology:

  • Derivatization: Dry 100 µL of the sample extract under nitrogen. Add 50 µL of BSTFA + 1% TMCS and 50 µL of pyridine. Incubate at 70°C for 30 minutes. (Causality: The secondary amine and phenolic hydroxyl groups cause severe peak tailing and thermal degradation in GC. TMS derivatization masks these polar groups, increasing volatility and thermal stability).

  • Chromatography: Inject 1 µL (splitless) onto a 30m DB-5MS capillary column. Use Helium carrier gas at 1.0 mL/min. Temperature program: 100°C hold 1 min, ramp 15°C/min to 300°C.

  • EI-MS Parameters: Set the ion source to 250°C. Apply an electron energy of 70 eV. Acquire in full scan mode (m/z 50-500). (Causality: 70 eV is the universal standard for EI, ensuring the resulting fragmentation pattern can be accurately matched against standardized mass spectral libraries).

Sources

Validation

X-ray crystallography validation of 2-[(4-Bromo-3-methylanilino)methyl]-5-methoxybenzenol structure

Title: Structural Validation of 2-[(4-Bromo-3-methylanilino)methyl]-5-methoxybenzenol: A Comparative Guide to SCXRD, MicroED, and NMR Introduction In early-stage drug discovery and materials science, the unambiguous stru...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Structural Validation of 2-[(4-Bromo-3-methylanilino)methyl]-5-methoxybenzenol: A Comparative Guide to SCXRD, MicroED, and NMR

Introduction

In early-stage drug discovery and materials science, the unambiguous structural validation of synthetic building blocks is paramount. The compound 2-[(4-Bromo-3-methylanilino)methyl]-5-methoxybenzenol (CAS: 306730-29-0) presents a unique analytical challenge[1]. Featuring a flexible secondary amine (anilinomethyl) linker bridging a brominated aromatic ring and a methoxyphenol moiety, this molecule can adopt multiple rotational isomers in solution.

To validate its exact 3D stereochemistry, solid-state conformation, and intramolecular hydrogen-bonding networks, researchers must choose the correct analytical platform. This guide objectively compares the performance of Single-Crystal X-ray Diffraction (SCXRD)—the historical gold standard for 3D structural elucidation[2]—against alternative methods like Microcrystal Electron Diffraction (MicroED)[3] and 2D Nuclear Magnetic Resonance (NMR) spectroscopy[4].

Comparative Analysis: SCXRD vs. MicroED vs. 2D NMR

As a Senior Application Scientist, I evaluate structural validation platforms not just on resolution, but on the physics of the measurement and the nature of the analyte.

1. Single-Crystal X-ray Diffraction (SCXRD) - The Gold Standard SCXRD remains the premier technology for determining the absolute configuration and solid-state packing of small molecules[5]. For our target compound, SCXRD is exceptionally powerful due to the presence of the bromine atom. Bromine acts as a heavy atom, providing a strong anomalous scattering signal that makes solving the crystallographic phase problem highly efficient[6]. Modern automated diffractometers equipped with microfocus X-ray sources can resolve structures to <0.8 Å resolution, capturing precise electron density maps[6].

2. Microcrystal Electron Diffraction (MicroED) - The Nanocrystal Alternative MicroED is a rapidly emerging cryo-EM technique ideal for sub-micron crystals (nanocrystals) that are too small for conventional SCXRD[3]. While MicroED requires significantly less sample mass and can analyze seemingly amorphous powders directly[7], it faces challenges with dynamical scattering (multiple scattering events). This can complicate the refinement of flexible linkers and atomic displacement parameters compared to the straightforward kinematic scattering of X-rays[8]. Furthermore, rapid event-based electron counting is required to mitigate coincidence loss during data collection[9].

3. 2D NMR (NOESY/ROESY) - The Solution-State Approximation While NMR is invaluable for solution-state analysis, it struggles with highly flexible molecules. The anilinomethyl linker in 2-[(4-Bromo-3-methylanilino)methyl]-5-methoxybenzenol allows for rapid conformational exchange on the NMR timescale. This results in time-averaged Nuclear Overhauser Effect (NOE) cross-peaks, which can mask "hidden conformers" and lead to an ambiguous 3D structure that does not represent the true bioactive conformation[10],[11].

Quantitative Performance Comparison

ParameterSCXRD (Product)MicroED (Alternative)2D NMR - NOESY (Alternative)
Primary Analyte State Single Crystal (>10 µm)Nanocrystals (<1 µm) / PowderSolution (Liquid)
Resolution Limit Atomic (< 0.8 Å)Atomic (~0.8 - 1.0 Å)Distance Restraints (up to 5 Å)
Sample Requirement ~1 - 5 mg< 0.1 mg~5 - 15 mg
Phase Solution Trivial (Br Heavy Atom Effect)Moderate (Direct Methods)N/A (Through-space coupling)
Conformational Output Static, unambiguous 3D structureStatic 3D structureTime-averaged ensemble
Turnaround Time 1 - 3 Days (incl. crystallization)Hours (if powder is crystalline)Hours

Methodology Selection Matrix

DecisionTree Start Synthesized Compound (CAS: 306730-29-0) Crystalline Is the sample crystalline? Start->Crystalline SizeCheck Crystal Size? Crystalline->SizeCheck Yes NMR 2D NMR (NOESY) (Solution State) Crystalline->NMR No (Amorphous/Liquid) SCXRD SCXRD (Gold Standard) SizeCheck->SCXRD > 10 µm MicroED MicroED (Sub-micron crystals) SizeCheck->MicroED < 1 µm

Logical decision tree for selecting the optimal structural validation method.

Experimental Methodology: SCXRD Validation Protocol

To validate the structure of 2-[(4-Bromo-3-methylanilino)methyl]-5-methoxybenzenol, we employ a self-validating SCXRD protocol utilizing sitting-drop vapor diffusion. This method controls the supersaturation rate, promoting the growth of single crystals devoid of twinning[5].

Step 1: Solvent Screening & Crystallization

  • Causality: The compound is amphiphilic, possessing a polar methoxyphenol head and a hydrophobic brominated aromatic tail. A binary solvent system is required to balance solubility and precipitation.

  • Procedure: Dissolve 5 mg of the compound in 100 µL of dichloromethane (DCM) to create a saturated stock. In a sitting-drop crystallization plate, mix 1 µL of the stock with 1 µL of a reservoir solution (e.g., 50% v/v Hexane/Ethyl Acetate). Seal the well and allow vapor equilibration at 20°C. Crystals typically form within 3–7 days.

Step 2: Crystal Harvesting and Cryoprotection

  • Causality: Cryocooling minimizes radiation damage and thermal motion of the flexible anilinomethyl linker, drastically improving high-angle diffraction data[6].

  • Procedure: Under a polarized light microscope, identify a single, non-birefringent crystal devoid of cracks. Coat the crystal in Paratone-N oil (cryoprotectant) using a MiTeGen loop. Flash-cool the looped crystal in a liquid nitrogen stream (100 K) directly on the diffractometer goniometer.

Step 3: X-ray Data Collection

  • Causality: Utilizing a Copper (Cu Kα, λ = 1.5418 Å) microfocus source maximizes the anomalous dispersion signal (Δf'') of the Bromine atom, facilitating straightforward phase solution[8].

  • Procedure: Center the crystal in the X-ray beam. Collect a full sphere of data using ω -scans with a detector distance of 40 mm and an exposure time of 5 seconds per frame. Ensure data completeness is >99% up to a resolution of 0.8 Å.

Step 4: Structure Solution and Refinement

  • Causality: Heavy atom methods exploit the Br position to bootstrap the electron density map for the rest of the lighter atoms (C, N, O)[12].

  • Procedure: Integrate the diffraction images and apply multi-scan absorption correction. Solve the structure using intrinsic phasing (e.g., SHELXT). Refine the model (SHELXL) using full-matrix least-squares on F2 . Assign anisotropic displacement parameters to all non-hydrogen atoms. Locate the phenol and amine hydrogen atoms from the difference Fourier map to validate the hydrogen-bonding network.

Workflow Prep Sample Prep Solvent Screening Cryst Vapor Diffusion Crystallization Prep->Cryst Harvest Harvesting & Cryoprotection Cryst->Harvest Diffract X-ray Diffraction (Cu Kα Source) Harvest->Diffract Phase Phase Solution (Heavy Atom - Br) Diffract->Phase Refine Anisotropic Refinement Phase->Refine

Step-by-step SCXRD workflow for halogenated small molecule structure elucidation.

Sources

Comparative

Comparative Analysis of 2-[(4-Bromo-3-methylanilino)methyl]-5-methoxybenzenol: Data Not Available

A comprehensive search of publicly available scientific literature and databases has revealed no published IC50 values or specific biological target data for the compound 2-[(4-Bromo-3-methylanilino)methyl]-5-methoxybenz...

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Author: BenchChem Technical Support Team. Date: March 2026

A comprehensive search of publicly available scientific literature and databases has revealed no published IC50 values or specific biological target data for the compound 2-[(4-Bromo-3-methylanilino)methyl]-5-methoxybenzenol. Therefore, a direct comparative analysis of its performance against reference compounds cannot be provided at this time.

This guide is intended for researchers, scientists, and drug development professionals. While direct experimental data for the topic compound is unavailable, this document will outline the typical methodologies and considerations for conducting such a comparative analysis, should data become available in the future.

The Importance of IC50 in Drug Discovery

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function.[1] It is a quantitative value that indicates the concentration of an inhibitor required to reduce the activity of a biological target, such as an enzyme or a receptor, by 50%.[1] In drug discovery, IC50 values are fundamental for:

  • Potency Assessment: Comparing the IC50 values of different compounds allows for the ranking of their potency against a specific target.

  • Structure-Activity Relationship (SAR) Studies: Understanding how chemical modifications to a core structure affect its IC50 value is crucial for optimizing lead compounds.

  • Selectivity Profiling: Determining the IC50 of a compound against a panel of related targets can reveal its selectivity, a key factor in minimizing off-target effects and potential toxicity.

Hypothetical Framework for Comparison

Should the biological target of 2-[(4-Bromo-3-methylanilino)methyl]-5-methoxybenzenol be identified, a comparative guide would be structured as follows:

  • Introduction to the Biological Target: A detailed description of the target (e.g., a specific kinase, cyclooxygenase enzyme, or receptor), its role in disease pathology, and the rationale for its inhibition.

  • Selection of Reference Compounds: A curated list of well-characterized and clinically relevant inhibitors for the identified target would be chosen for comparison.

  • Data Summary Table: A clear and concise table presenting the IC50 values of 2-[(4-Bromo-3-methylanilino)methyl]-5-methoxybenzenol and the selected reference compounds.

  • Experimental Methodologies: A detailed, step-by-step protocol for the assay used to determine the IC50 values. This would include specifics on reagents, concentrations, and instrumentation.

  • Interpretation of Results: An in-depth analysis of the comparative data, discussing the relative potency and potential advantages or disadvantages of the topic compound.

  • Signaling Pathway and Workflow Diagrams: Visual representations to illustrate the mechanism of action and the experimental process.

Potential Biological Activities of Related Structures

While no data exists for the specific compound , analysis of its structural motifs—a bromo-methoxyphenyl group and a 4-bromo-3-methylaniline moiety—suggests potential areas of biological activity. Compounds with similar substructures have been investigated for various therapeutic applications, including:

  • Anti-inflammatory Activity: Many compounds incorporating substituted anilines and phenolic structures exhibit inhibitory effects on key inflammatory mediators like cyclooxygenase (COX) enzymes or cytokines.[2][3]

  • Kinase Inhibition: The aniline scaffold is a common feature in many kinase inhibitors, which are a major class of drugs for cancer and inflammatory diseases.[4][5][6] Kinase assays are crucial for determining the potency and selectivity of such compounds.[7]

  • Anticancer and Antimicrobial Properties: Derivatives of bromo-methoxyphenyl compounds have shown cytotoxic effects against various cancer cell lines and activity against bacterial strains.[8]

  • Bromodomain Inhibition: The bromodomain and extraterminal (BET) proteins are epigenetic readers that are targeted in cancer and inflammation.[9][10] Some small molecules with aromatic rings have been identified as BET inhibitors.

Experimental Protocol: A Generalized IC50 Determination Workflow

The following is a generalized protocol for determining the IC50 of a test compound against a hypothetical enzyme target. The specific details would need to be optimized for the particular enzyme and substrate.

Enzymatic Assay for IC50 Determination
  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare serial dilutions of the test compound in assay buffer to achieve a range of final concentrations.

    • Prepare a stock solution of the enzyme and its specific substrate in assay buffer.

    • Prepare a detection reagent that produces a measurable signal (e.g., colorimetric, fluorescent, or luminescent) proportional to the product formed.

  • Assay Procedure:

    • Add a small volume of each concentration of the test compound or vehicle (DMSO) to the wells of a microplate.

    • Add the enzyme solution to each well and incubate for a pre-determined time to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the substrate solution to each well.

    • Allow the reaction to proceed for a set period at a controlled temperature.

    • Stop the reaction by adding a stop solution or by adding the detection reagent.

    • Measure the signal in each well using a microplate reader.

  • Data Analysis:

    • Subtract the background signal (from wells with no enzyme) from all data points.

    • Normalize the data by setting the signal from the vehicle-treated wells (no inhibitor) as 100% activity and the signal from a positive control inhibitor (or no enzyme) as 0% activity.

    • Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software program (e.g., GraphPad Prism) to determine the IC50 value.

IC50_Determination_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Test Compound Serial Dilutions Add_Compound Add Compound/Vehicle to Microplate Compound_Prep->Add_Compound Enzyme_Prep Prepare Enzyme Solution Add_Enzyme Add Enzyme & Pre-incubate Enzyme_Prep->Add_Enzyme Substrate_Prep Prepare Substrate Solution Add_Substrate Initiate Reaction with Substrate Substrate_Prep->Add_Substrate Add_Compound->Add_Enzyme Add_Enzyme->Add_Substrate Incubate Incubate at Controlled Temperature Add_Substrate->Incubate Stop_Reaction Stop Reaction & Add Detection Reagent Incubate->Stop_Reaction Measure_Signal Measure Signal (Plate Reader) Stop_Reaction->Measure_Signal Normalize_Data Normalize Data (% Inhibition) Measure_Signal->Normalize_Data Plot_Curve Plot Dose-Response Curve Normalize_Data->Plot_Curve Calculate_IC50 Calculate IC50 Plot_Curve->Calculate_IC50

Caption: A generalized workflow for determining the IC50 value of a test compound.

Conclusion

While a direct comparative analysis of 2-[(4-Bromo-3-methylanilino)methyl]-5-methoxybenzenol is not currently possible due to the absence of publicly available data, this guide provides a framework for how such an analysis would be conducted. The structural features of the molecule suggest that it may possess anti-inflammatory, kinase inhibitory, or anticancer properties. Should experimental data for this compound be published, the methodologies and principles outlined herein can be applied to rigorously evaluate its therapeutic potential against relevant reference compounds. Researchers are encouraged to report their findings in accessible platforms to contribute to the collective scientific knowledge and accelerate drug discovery efforts.

References

Click to expand
  • Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC. (n.d.).
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - MDPI. (2021, August 12).
  • Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries - Wiley-VCH. (n.d.).
  • Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC. (n.d.).
  • Protein kinase research reagents - Revvity. (n.d.).
  • IC 50 values for the inhibition of COX-1 and COX-2 in the human whole... - ResearchGate. (n.d.).
  • Testing kinase inhibitors where it matters: Drug screening in intact cells - Reaction Biology. (2024, August 13).
  • Complete kinase assay list - Reaction Biology. (n.d.).
  • Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH. (n.d.).
  • Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - PMC. (n.d.).
  • The IC50 value of the anti-inflammatory assay indicated that values... - ResearchGate. (n.d.).
  • A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination - PMC. (2014, June 10).
  • Kinase Assay Kit - MilliporeSigma. (n.d.).
  • Evaluation of anti-inflammatory activity of selected medicinal plants used in Indian traditional medication system in vitro as well as in vivo - PMC. (n.d.).
  • Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products - PMC. (n.d.).
  • IC50 - Wikipedia. (n.d.).
  • The IC 50 values of anti-inflammatory activity, DPPH radical scavenging... | Download Table - ResearchGate. (n.d.).
  • Compounds tested as anti-inflammatory agents. - ResearchGate. (n.d.).
  • Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - ResearchGate. (n.d.).
  • Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC. (n.d.).
  • Targeting Bromodomain and Extraterminal Proteins for Drug Discovery: From Current Progress to Technological Development - PubMed. (2021, March 11).
  • Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - ResearchGate. (2025, October 13).
  • Drug Discovery Targeting Bromodomain-Containing Protein 4 | Semantic Scholar. (2017, February 14).
  • Discovery of a Biologically Active Bromodomain Inhibitor by Target-Directed Dynamic Combinatorial Chemistry - PubMed. (2018, September 11).
  • biological activity of derivatives synthesized from 2-(4-Bromo-3-methoxyphenyl)acetonitrile - Benchchem. (n.d.).
  • 2-((4-bromo-2-methylanilino)methyl)-6-methoxyphenol - Sigma-Aldrich. (n.d.).
  • Complementary Dual Approach for In Silico Target Identification of Potential Pharmaceutical Compounds in Cystic Fibrosis - MDPI. (2022, October 15).
  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies - MDPI. (2024, September 20).
  • Target Class and Disease Expertise - Selcia. (n.d.).
  • Total Synthesis of the Biologically Active, Naturally Occurring 3,4‐Dibromo‐5‐[2‐bromo‐3,4‐dihydroxy‐6‐(methoxymethyl)benzyl]benzene‐1,2‐diol and Regioselective O‐Demethylation of Aryl Methyl Ethers | Request PDF - ResearchGate. (2025, August 6).
  • phenol, 4-bromo-2-[(E)-[(2-hydroxy-6-methylphenyl)imino]methyl]-6-methoxy- - SpectraBase. (n.d.).
  • A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile - MDPI. (2022, May 30).
  • 5-Bromo-2-methoxy-4-{[(4-methoxyphenyl)imino]methyl}phenol monohydrate - PMC. (n.d.).
  • 2-bromo-1-ethoxy-4-(1-methoxy-1-methyl-ethyl)benzene from Aladdin Scientific. (n.d.).

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-[(4-Bromo-3-methylanilino)methyl]-5-methoxybenzenol

This document provides a detailed, procedural guide for the safe handling and disposal of 2-[(4-Bromo-3-methylanilino)methyl]-5-methoxybenzenol. Given the absence of a specific Safety Data Sheet (SDS) for this unique com...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed, procedural guide for the safe handling and disposal of 2-[(4-Bromo-3-methylanilino)methyl]-5-methoxybenzenol. Given the absence of a specific Safety Data Sheet (SDS) for this unique compound, this guide is synthesized from the established hazard profiles of its core structural motifs: halogenated aromatic compounds, substituted anilines, and phenols.[1][2][3] This information is intended for drug development professionals, researchers, and scientists. Adherence to your institution's Environmental Health & Safety (EHS) guidelines and local regulations, such as those set by the Environmental Protection Agency (EPA), is mandatory.[4][5]

Hazard Assessment and Characterization

The molecular structure of 2-[(4-Bromo-3-methylanilino)methyl]-5-methoxybenzenol suggests a multi-faceted hazard profile. The presence of a brominated aniline group indicates likely toxicity and environmental persistence, while the phenol group suggests potential corrosivity and irritation.[2][3][6]

Table 1: Anticipated Hazard Profile

Hazard Classification Description Primary Precaution
Acute Toxicity Based on aniline derivatives, this compound should be presumed toxic or harmful if swallowed, inhaled, or in contact with skin.[2][7] Aniline exposure can lead to methemoglobinemia, impairing oxygen transport in the blood.[2] All handling must occur in a certified chemical fume hood. Direct contact must be avoided through appropriate Personal Protective Equipment (PPE).[8]
Skin & Eye Irritation Phenolic and aniline compounds are known to cause skin irritation.[3][7] Serious eye irritation is also highly probable.[9][10] Wear chemical-resistant gloves and a lab coat. Use chemical splash goggles or a face shield.[11]
Environmental Hazard Brominated organic compounds are often persistent in the environment and can be toxic to aquatic life.[8][12] Disposal into sewer systems is strictly prohibited.[4][5] Prevent any release into the environment. All waste must be collected and treated as hazardous.[8]

| Combustion Byproducts | Thermal decomposition is expected to produce hazardous gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and highly corrosive hydrogen bromide (HBr).[10] | In case of fire, firefighters must use self-contained breathing apparatus (SCBA) and full protective gear.[1][10] |

Immediate Safety & Personal Protective Equipment (PPE)

Before handling or preparing for disposal, ensure all safety measures are in place. The principle of "as low as reasonably achievable" (ALARA) exposure must be applied at all times.

  • Engineering Controls : All operations involving this compound must be conducted within a certified chemical fume hood to prevent inhalation of vapors or aerosols.[2] Ensure an eyewash station and safety shower are readily accessible and unobstructed.[1][13]

  • Personal Protective Equipment (PPE) : A comprehensive PPE strategy is essential.

    • Hand Protection : Wear double-layered chemical-resistant gloves (e.g., nitrile). Change gloves immediately if contamination is suspected.[11]

    • Eye Protection : Chemical safety goggles are mandatory. For operations with a higher splash risk, a full-face shield should be worn over the goggles.[7]

    • Body Protection : A flame-resistant lab coat must be worn and kept fully fastened.[13]

    • Respiratory Protection : While working in a fume hood should be sufficient, a NIOSH-approved respirator may be required for emergency situations like a large spill.[7]

Spill Management Protocol

Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.

Experimental Protocol: Small-Scale Spill Cleanup (<100 mL within a fume hood)

  • Alert & Restrict : Alert personnel in the immediate area. Keep the spill contained within the fume hood. Do not allow anyone to enter the area without appropriate PPE.

  • Containment : If the substance is liquid, contain the spill using an inert absorbent material like vermiculite, dry sand, or a commercial spill pillow.[14][15] Do not use combustible materials like paper towels as the primary absorbent.

  • Absorption : Gently cover the spill with the absorbent material, working from the outside in to prevent spreading.

  • Collection : Carefully scoop the absorbed material and any contaminated debris (e.g., broken glass) into a designated, chemically compatible waste container labeled "Hazardous Waste".[16][17] Use spark-proof tools if there is any fire risk.[16]

  • Decontamination : Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), followed by a thorough wash with soap and water.[1][18] All cleaning materials (wipes, gloves) must be placed into the hazardous waste container.[1]

  • Disposal : Seal the waste container, ensure it is properly labeled, and store it in a designated satellite accumulation area (SAA) for pickup by your institution's EHS department.[5][19]

Waste Segregation & Collection Protocol

Proper segregation is the most critical step in the disposal process. Due to the bromine atom, this compound MUST be classified as halogenated organic waste .

Experimental Protocol: Waste Collection and Labeling

  • Designate a Waste Container : Select a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle, that can be securely sealed.[19][20] The container must be in good condition, free from cracks or deterioration.[5]

  • Labeling : Before adding any waste, affix a "Hazardous Waste" label to the container.[21] The label must include:

    • The words "Hazardous Waste".[5][21]

    • The full chemical name: "2-[(4-Bromo-3-methylanilino)methyl]-5-methoxybenzenol". Avoid using formulas or abbreviations.[5]

    • An accurate estimation of the percentage of each component if it is a mixed waste stream.

    • The relevant hazard characteristics (e.g., Toxic, Irritant).[21]

  • Accumulation : Collect waste directly into the labeled container. Keep the container closed at all times except when actively adding waste.[5][13] Do not leave a funnel in the opening.[5] Store the container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of laboratory personnel.[5][19]

  • Storage : Ensure the waste container is stored in secondary containment to prevent spills.[20] Segregate it from incompatible materials, particularly strong acids and oxidizing agents.[10][19]

  • Requesting Pickup : Once the container is 90% full, or before the accumulation time limit set by regulations (e.g., one year for SAA), arrange for pickup through your institution's EHS or hazardous waste disposal program.[5][19]

Final Disposal Pathway

The final disposal of 2-[(4-Bromo-3-methylanilino)methyl]-5-methoxybenzenol must be handled by a licensed hazardous waste management company, coordinated through your institution's EHS office.

  • Incineration : The standard and most effective disposal method for halogenated organic compounds is high-temperature incineration.[12] These facilities are equipped with specialized scrubbers and emission control systems to neutralize the resulting hydrogen bromide (HBr) and prevent the release of harmful pollutants.[12]

  • Decontamination Technologies : Research into advanced decontamination methods for halogenated compounds, such as chemical decomposition using reagents or pyrolysis, is ongoing but not typically performed at the laboratory level.[22][23][24]

Visualization: Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of 2-[(4-Bromo-3-methylanilino)methyl]-5-methoxybenzenol.

G Disposal Workflow for 2-[(4-Bromo-3-methylanilino)methyl]-5-methoxybenzenol start Handling of Compound in Fume Hood with Full PPE waste_gen Generate Waste (e.g., residual material, contaminated items) start->waste_gen spill_check Accidental Spill? start->spill_check During Handling collect_waste Place Waste in Designated 'Halogenated Organic Waste' Container waste_gen->collect_waste spill_check->waste_gen No spill_protocol Execute Spill Management Protocol (Contain, Absorb, Collect) spill_check->spill_protocol Yes spill_protocol->collect_waste container_check Container >90% Full? collect_waste->container_check store_saa Store Sealed Container in Satellite Accumulation Area (SAA) container_check->store_saa No contact_ehs Complete Waste Pickup Form & Contact EHS Office container_check->contact_ehs Yes store_saa->container_check Continue Accumulation end_point Professional Disposal via Licensed Vendor (Incineration) contact_ehs->end_point

Caption: Decision workflow for handling and disposal.

References

  • Benchchem. (n.d.). An In-Depth Technical Guide to the Safety and Handling of 2-(But-2-en-1-yl)aniline.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines.
  • Google Patents. (n.d.). US5663479A - Process for the chemical decomposition of halogenated organic compounds.
  • Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab.
  • Google Patents. (n.d.). US4632742A - Process for the decomposition and decontamination of organic substances and halogenated toxic materials.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?.
  • Fisher Scientific. (2025, December 25). SAFETY DATA SHEET - 4-Bromo-3-methoxyphenol.
  • EBSCO. (n.d.). Decontamination methods | Science | Research Starters.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 1-Bromo-3,5-dimethoxybenzene.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • Desotec. (n.d.). Removing Halogenated Organic Compounds: A Guide to Solutions.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - 2-Bromo-4-methylaniline.
  • Aniline Supplier. (2026, February 14). Aniline Safety and Handling: A Guide for Industrial Users.
  • Loba Chemie. (2023, November 12). ANILINE AR - Safety Data Sheet.
  • Echemi. (n.d.). 2-BroMo-3,4-diMethoxy-benzeneMethanol Safety Data Sheets.
  • EPA. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials.
  • Thermo Fisher Scientific. (2025, September 22). SAFETY DATA SHEET - Methyl 2-bromo-5-methoxybenzoate.
  • Thermo Fisher Scientific. (2025, December 22). SAFETY DATA SHEET - 2-Bromo-4-methylphenol.
  • MDPI. (2023, January 31). Removal of Bromine from Polymer Blends....
  • ChemScene. (2021, March 26). Safety Data Sheet - (2-Bromo-6-fluoro-3-methoxyphenyl)boronic acid.
  • Flinn Scientific. (2024, October 28). Safety Data Sheet (SDS) Aniline.
  • Aerosol and Air Quality Research. (2023, October 11). Emission of Brominated Pollutants from Waste Printed Circuit Boards during Thermal Treatment: A Review.
  • New Jersey Department of Health. (n.d.). Aniline - Hazardous Substance Fact Sheet.

Sources

Handling

An In-Depth Technical Guide to the Safety and Handling of 2-[(4-Bromo-3-methylanilino)methyl]-5-methoxybenzenol

Disclaimer: No specific Safety Data Sheet (SDS) is readily available for 2-[(4-Bromo-3-methylanilino)methyl]-5-methoxybenzenol. The following guidance is synthesized from safety data for structurally analogous compounds,...

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Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: No specific Safety Data Sheet (SDS) is readily available for 2-[(4-Bromo-3-methylanilino)methyl]-5-methoxybenzenol. The following guidance is synthesized from safety data for structurally analogous compounds, including substituted anilines, brominated aromatics, and phenols. This compound must be treated as hazardous, and a thorough risk assessment should be conducted before any handling.

Hazard Assessment: A Structural Approach

To understand the potential hazards of 2-[(4-Bromo-3-methylanilino)methyl]-5-methoxybenzenol, we must analyze its constituent chemical motifs. The molecule's structure suggests a multi-faceted hazard profile derived from its aniline, brominated aromatic, and methoxybenzenol components.

  • Aniline Moiety: The 4-Bromo-3-methylaniline core is the primary source of toxicological concern. Anilines as a class are known for their systemic toxicity. They can be absorbed through the skin and are associated with methemoglobinemia, a condition that reduces the blood's ability to carry oxygen.[1][2] Prolonged exposure to some aniline derivatives is also linked to an increased risk of cancer.[2][3]

  • Brominated Aromatic System: The presence of a bromine atom classifies this as a halogenated organic compound. Such compounds can be irritating to the skin, eyes, and respiratory system.[4][5][6] During combustion, they may release highly toxic and corrosive gases, such as hydrogen bromide.[7]

  • Methoxybenzenol Moiety: The phenol group (benzenol) can cause skin and eye irritation or burns.[8]

Based on these analogs, the compound is presumed to be hazardous. The following table summarizes the anticipated hazard classifications.

Hazard ClassificationDescriptionPrimary Precaution
Acute Toxicity (Category 3/4) Presumed to be toxic or harmful if swallowed, in contact with skin, or if inhaled.[5][9][10]Work within a certified chemical fume hood. Utilize a comprehensive Personal Protective Equipment (PPE) strategy.
Skin Corrosion/Irritation (Category 2) Expected to cause skin irritation upon contact.[5][9][11][12]Wear chemical-resistant gloves (double-gloving recommended) and a fully-buttoned lab coat.
Serious Eye Damage/Irritation (Category 2) Expected to cause serious eye irritation.[5][9][11][12]Wear chemical splash goggles and a face shield for all operations.
Specific Target Organ Toxicity (Single & Repeated Exposure) May cause respiratory irritation.[9][11][12] Prolonged exposure may lead to organ damage, particularly affecting the blood and hematopoietic system.[9]Avoid breathing vapors, mists, or dust. Handle exclusively in a well-ventilated area, such as a fume hood.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to prevent exposure via inhalation, dermal contact, and ocular routes. The selection of PPE must be based on a risk assessment of the specific procedure being performed.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Selection Start Start: Procedure Identified Risk Assess Risk of Exposure (Aerosol? Splash? Dust?) Start->Risk Engineering Mandatory Engineering Control: Certified Chemical Fume Hood Risk->Engineering All Procedures Respiratory Respiratory Protection: - Generally not required in fume hood - Use NIOSH-approved respirator if aerosolization is unavoidable or engineering controls fail Risk->Respiratory High Aerosol/Dust Risk Body Body Protection: - Fully-buttoned Lab Coat - Chemical-Resistant Apron (for splash risk) Engineering->Body Hand Hand Protection: - Double Nitrile or Neoprene Gloves - Inspect integrity before use Body->Hand Eye Eye/Face Protection: - Chemical Splash Goggles (ANSI Z87.1) - Face Shield (for splash/transfer risk) Hand->Eye Spill_Response_Workflow Spill Spill Occurs Assess Assess Spill Size & Location Spill->Assess SmallSpill Small Spill (Inside Fume Hood) Assess->SmallSpill Small LargeSpill Large Spill (Outside Hood or >100mL) Assess->LargeSpill Large Contain 1. Contain Spill with inert absorbent (vermiculite, sand) SmallSpill->Contain Evacuate 1. Evacuate Immediate Area LargeSpill->Evacuate Collect 2. Collect Absorbed Material into a sealed waste container Contain->Collect Decontaminate 3. Decontaminate Area (Solvent rinse, then soap & water) Collect->Decontaminate Dispose 4. Dispose of Waste as Halogenated Organic Waste Decontaminate->Dispose Alert 2. Alert Supervisor & EHS Evacuate->Alert Secure 3. Secure the Area (Restrict access) Alert->Secure

Sources

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